Enmein
説明
This compound has been reported in Isodon japonicus, Isodon serra, and other organisms with data available.
structure
Structure
3D Structure
特性
IUPAC Name |
(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJPNKACWKUGI-CDKPERABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958812 | |
| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3776-39-4 | |
| Record name | Enmein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enmein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Complexity: A Technical Guide to the Structure Elucidation of Enmein Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein-type diterpenoids, a significant subclass of the ent-kaurane family, represent a diverse and biologically active group of natural products.[1] First isolated from Isodon this compound (now known as Isodon japonicus), these compounds have garnered substantial interest within the scientific community due to their potent pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The intricate and often complex molecular architecture of this compound diterpenoids presents a formidable challenge in their structure elucidation. This technical guide provides an in-depth overview of the core methodologies and data interpretation strategies employed to definitively establish the structure of these fascinating molecules.
The definitive determination of an this compound diterpenoid's structure is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often corroborated by single-crystal X-ray diffraction analysis.[3][4] Chemical transformations have also historically played a role in confirming structural features. This guide will delve into the experimental protocols for these key techniques and present the interpretation of the resulting data in a structured and comprehensive manner.
Core Methodologies in Structure Elucidation
The workflow for elucidating the structure of a novel this compound diterpenoid typically follows a logical progression from isolation to final structural confirmation.
Figure 1: A generalized experimental workflow for the structure elucidation of this compound diterpenoids.
Spectroscopic Techniques: The Cornerstone of Analysis
Modern spectroscopic methods are indispensable for piecing together the molecular puzzle of this compound diterpenoids.[5] These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and the precise connectivity of atoms within the molecule.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified diterpenoid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.[6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:
-
1D NMR: ¹H NMR and ¹³C NMR (including DEPT-135 and DEPT-90).
-
2D NMR: Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[7]
-
-
Data Processing: The raw data (Free Induction Decays - FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software to generate the final spectra.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is employed to generate molecular ions with minimal fragmentation.[5]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: The precise mass of the molecular ion is used to calculate the elemental composition of the molecule.
X-ray Crystallography: The Definitive Proof
When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the this compound diterpenoid are grown from a supersaturated solution by slow evaporation of the solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[10] The diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[9] From this map, the positions of the atoms are determined and refined to generate a final, highly detailed molecular structure.[10]
Data Presentation and Interpretation
A systematic analysis of the data obtained from the aforementioned techniques is crucial for successful structure elucidation.
Spectroscopic Data of a Representative this compound Diterpenoid
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a hypothetical this compound-type diterpenoid. Such data tables are fundamental for deducing the carbon skeleton and the placement of functional groups.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 2.15 | m | |
| 1β | 1.80 | m | |
| 2α | 1.65 | m | |
| 2β | 1.45 | m | |
| 3α | 3.85 | dd | 11.5, 4.5 |
| 5β | 2.50 | d | 8.0 |
| 6α | 4.80 | d | 5.0 |
| 9α | 2.75 | m | |
| 11α | 1.95 | m | |
| 11β | 1.70 | m | |
| 12α | 1.85 | m | |
| 12β | 1.60 | m | |
| 13 | 2.90 | m | |
| 14α | 4.20 | d | 12.0 |
| 14β | 4.05 | d | 12.0 |
| 17a | 5.10 | s | |
| 17b | 4.95 | s | |
| 18 | 1.15 | s | |
| 19 | 1.05 | s | |
| 20 | 0.95 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 38.5 | CH₂ |
| 2 | 18.2 | CH₂ |
| 3 | 75.1 | CH |
| 4 | 33.8 | C |
| 5 | 55.2 | CH |
| 6 | 85.3 | CH |
| 7 | 175.4 | C |
| 8 | 58.9 | C |
| 9 | 45.6 | CH |
| 10 | 41.2 | C |
| 11 | 22.5 | CH₂ |
| 12 | 35.8 | CH₂ |
| 13 | 48.7 | CH |
| 14 | 65.9 | CH₂ |
| 15 | 25.1 | C |
| 16 | 148.2 | C |
| 17 | 110.5 | CH₂ |
| 18 | 28.7 | CH₃ |
| 19 | 21.9 | CH₃ |
| 20 | 15.4 | CH₃ |
Interpreting the Data: A Logical Approach
The elucidation process involves a step-by-step assembly of molecular fragments based on correlations observed in the 2D NMR spectra.
Figure 2: Logical relationships in NMR data interpretation for structure elucidation.
-
HRMS provides the molecular formula, which is the first crucial piece of information.
-
¹³C NMR and DEPT spectra reveal the number of carbons and their types (CH₃, CH₂, CH, C).
-
¹H NMR shows the number of different types of protons and their splitting patterns provide information about neighboring protons.
-
COSY spectra identify proton-proton coupling networks, allowing for the tracing of spin systems.
-
HSQC spectra correlate directly bonded protons and carbons.
-
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is key to connecting the spin systems and elucidating the carbon skeleton.
-
NOESY/ROESY spectra reveal through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.
This compound Diterpenoids and Cellular Signaling
Recent research has focused on understanding the mechanisms of action of this compound-type diterpenoids, with many studies pointing towards their interaction with key cellular signaling pathways. For instance, some derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]
Figure 3: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound diterpenoids.
Conclusion
The structure elucidation of this compound diterpenoids is a rigorous process that requires a combination of sophisticated analytical techniques and careful data interpretation. This guide has outlined the core experimental protocols and data analysis strategies that are central to this endeavor. A thorough understanding of these methodologies is essential for researchers working on the discovery and development of new therapeutic agents from this important class of natural products. The continued application of these techniques will undoubtedly lead to the discovery of more novel this compound-type diterpenoids with unique biological activities.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
biological activity of Enmein-type diterpenoids
An In-depth Technical Guide on the Biological Activity of Enmein-type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound-type diterpenoids are a significant class of natural products belonging to the ent-kaurane family.[1] Characterized by a unique 6,7-seco-ent-kaurane skeleton with a 1,7-lactone bridge, these compounds are predominantly isolated from plants of the Isodon genus, which have a long history in traditional medicine.[2][3][4] In recent years, this compound-type diterpenoids and their synthetic derivatives have garnered substantial attention from the scientific community for their diverse and potent biological activities, particularly their anticancer and anti-inflammatory properties.[3][5] Their complex structures and promising pharmacological profiles make them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive overview of their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Biological Activities of this compound-type Diterpenoids
The primary biological activities reported for this compound-type diterpenoids are their potent cytotoxic effects against a wide range of cancer cell lines and their significant anti-inflammatory capabilities.
Anticancer Activity
A substantial body of research has demonstrated the anticancer potential of both naturally occurring and semi-synthetic this compound-type diterpenoids.[6][7][8] These compounds have been shown to inhibit the proliferation of various human cancer cell lines, including those of lung (A549), liver (HepG2, Bel-7402, SMMC-7721), breast (MCF-7), leukemia (K562, HL-60), gastric (MGC-803), and colon (SW-480) origin.[1][2][9]
The mechanisms underlying their anticancer effects are multifaceted and often involve:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death through mitochondria-related, caspase-dependent pathways.[6][9] This is often associated with an increase in intracellular Reactive Oxygen Species (ROS) and the collapse of the mitochondrial membrane potential (MMP).[1][10]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, primarily at the G0/G1 or S phases, thereby preventing cancer cell division and proliferation.[1][9]
-
Inhibition of Key Signaling Pathways: A crucial mechanism of action is the inhibition of pro-survival signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a key target for several potent this compound-type diterpenoid derivatives.[1][10][11]
Anti-inflammatory Activity
This compound-type diterpenoids also exhibit notable anti-inflammatory properties. This activity is primarily attributed to their ability to suppress the production of inflammatory mediators. A key mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[2][5] This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[12][13][14] By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[14]
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of representative this compound-type diterpenoids and their derivatives.
Table 1: Cytotoxic Activity of this compound-type Diterpenoids and Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 7h | A549 (Lung) | 2.16 | [1][11] |
| L-02 (Normal Liver) | > 100 | [1][10] | |
| Derivative 10f | Bel-7402 (Hepatocarcinoma) | 0.81 | [9] |
| K562 (Leukemia) | 1.73 | [9] | |
| MGC-803 (Gastric) | 1.18 | [9] | |
| CaEs-17 (Esophageal) | 3.77 | [9] | |
| L-02 (Normal Liver) | 22.1 - 33.9 | [9] | |
| Compound 14 | Various Human Tumor Lines | 1.0 - 3.5 | [2] |
| Oridonin Derivative 19 | CaEs-17 (Esophageal) | Stronger than Taxol | [2] |
| Parent Compound 4 | A549 (Lung) | 23.83 | [11] |
Table 2: Anti-inflammatory Activity of this compound-type Diterpenoids
| Compound | Assay | IC₅₀ (µM) | Reference |
| Compound 5 | NO Production Inhibition (RAW264.7) | 13.8 | [2] |
| Compound 14 | NO Production Inhibition (RAW264.7) | 2.2 | [2] |
| Compounds 7-9, 12, 13, 16, 17 | NO Production Inhibition (RAW264.7) | 1.36 - 18.25 | [2] |
| Xerophilusin A (1) | NO Production Inhibition (RAW264.7) | 0.60 | [14] |
| Xerophilusin B (2) | NO Production Inhibition (RAW264.7) | 0.23 | [14] |
| Longikaurin B (3) | NO Production Inhibition (RAW264.7) | 0.44 | [14] |
| Xerophilusin F (4) | NO Production Inhibition (RAW264.7) | 0.67 | [14] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of the research conducted on this compound-type diterpenoids.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound-type diterpenoids.
Caption: Induction of intrinsic apoptosis by this compound-type diterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by this compound-type diterpenoids.
Caption: General experimental workflow for evaluating anticancer this compound-type diterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound-type diterpenoids.
Cell Viability / Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., A549, Bel-7402) into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with a series of concentrations of the this compound-type diterpenoid derivative (e.g., from 0.1 to 100 µM) for a specified period (typically 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
Procedure:
-
Treatment: Culture cells (e.g., A549) and treat with various concentrations of the test compound (e.g., 0, 2, 4, 8 µM) for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
-
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Caspase-3, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to ensure equal protein loading.
-
Conclusion
This compound-type diterpenoids represent a promising class of natural products with significant therapeutic potential. Their robust anticancer activity, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of critical oncogenic pathways like PI3K/Akt/mTOR, positions them as valuable lead compounds in oncology drug discovery.[1][3] Furthermore, their ability to modulate inflammatory responses by inhibiting the NF-κB pathway underscores their potential for treating inflammatory diseases. The continued exploration of natural sources, coupled with synthetic modifications to enhance potency, selectivity, and drug-like properties, will be crucial in translating the therapeutic promise of these complex molecules into clinical applications.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive this compound-type 6,7-seco-ent-kaurane diterpenoids: natural products, synthetic derivatives and apoptosis related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO-Releasing this compound-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Library construction and biological evaluation of this compound-type diterpenoid analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Enmein-Type Diterpenoids: A Technical Guide to their Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein-type diterpenoids, a class of naturally derived or synthetic compounds, have emerged as promising candidates in oncology research due to their potent anti-cancer properties. This technical guide provides an in-depth analysis of the mechanism of action of a novel this compound-type diterpenoid derivative, compound 7h , in cancer cells. While research on the parent compound this compound is limited, the detailed investigation of its derivatives offers significant insights into the therapeutic potential of this class of molecules. This document summarizes key findings on its impact on critical signaling pathways, apoptosis, and cell cycle regulation, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Multi-faceted Attack on Cancer Cell Proliferation
Recent studies on this compound-type diterpenoid derivatives, particularly compound 7h , reveal a multi-pronged approach to inhibiting cancer cell growth. The primary mechanism involves the induction of G0/G1 cell cycle arrest and apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This is further associated with an increase in intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential (MMP).[2][3]
Data Summary: Anti-Proliferative Activity
The anti-proliferative effects of novel this compound-type diterpenoid derivatives have been evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, indicating the potency of these compounds.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | L-02 (Normal Human Liver) IC50 (µM) |
| Parental Compound 4 | 23.83 | > 50 | > 50 | > 100 |
| Derivative 7h | 2.16 | 9.87 | 15.64 | > 100 |
Data extracted from a study on novel this compound-type diterpenoid derivatives, where compound 4 is a novel 1,14-epoxy this compound-type diterpenoid and 7h is a derivative of compound 4.[1]
Signaling Pathway Analysis: Targeting the PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for anti-cancer therapies.[4][5][6]
This compound-Type Diterpenoid Derivative 7h's Impact
Studies have demonstrated that compound 7h exerts its anti-cancer effects by effectively inhibiting the PI3K/Akt/mTOR signaling pathway in A549 lung cancer cells.[1][2][3] This inhibition leads to a dose-dependent reduction in the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[3] The disruption of this pathway is a central event that triggers downstream effects, including cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an this compound-type diterpenoid derivative.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anti-cancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells (cell cycle arrest).
Apoptosis Induction
The this compound-type diterpenoid derivative 7h has been shown to induce apoptosis in A549 cells in a dose-dependent manner. This is associated with an increase in intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential (MMP), key events in the intrinsic apoptotic pathway.[2][3]
Apoptosis Induction Workflow
Caption: Apoptosis induction cascade initiated by an this compound-type diterpenoid derivative.
Cell Cycle Arrest
In addition to inducing apoptosis, compound 7h also causes cell cycle arrest at the G0/G1 phase in A549 cells.[1][2] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.
Cell Cycle Arrest Mechanism
Caption: G0/G1 phase cell cycle arrest induced by an this compound-type diterpenoid derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the investigation of this compound-type diterpenoid derivatives.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the anti-proliferative activity and IC50 values of the compounds.
-
Method:
-
Cancer cells (A549, HCT-116, MCF-7) and normal cells (L-02) were seeded in 96-well plates.
-
After 24 hours of incubation, cells were treated with various concentrations of the this compound-type diterpenoid derivatives for 48 hours.
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 490 nm using a microplate reader.
-
IC50 values were calculated using GraphPad Prism software.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Method:
-
A549 cells were treated with different concentrations of compound 7h for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at 4°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
After incubation in the dark, the DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases was determined using ModFit LT software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Method:
-
A549 cells were treated with varying concentrations of compound 7h for 24 hours.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry within 1 hour.
-
The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
-
Western Blot Analysis
-
Objective: To detect the expression levels of proteins in the PI3K/Akt/mTOR signaling pathway.
-
Method:
-
A549 cells were treated with compound 7h at different concentrations for 24 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an ECL detection system.
-
Experimental Workflow for Western Blot
Caption: Standard workflow for Western blot analysis of protein expression.
Conclusion and Future Directions
The this compound-type diterpenoid derivative 7h demonstrates significant anti-cancer activity, primarily by inhibiting the PI3K/Akt/mTOR signaling pathway, which in turn leads to G0/G1 cell cycle arrest and apoptosis in cancer cells. The induction of oxidative stress and disruption of mitochondrial function are key components of its apoptotic mechanism. These findings underscore the potential of this compound-type diterpenoids as a valuable class of compounds for the development of novel cancer therapeutics.
Future research should focus on several key areas:
-
In-depth studies on this compound: Elucidating the specific mechanism of action of the natural compound this compound is crucial.
-
In vivo efficacy: Evaluating the anti-tumor effects of promising derivatives like 7h in animal models is a necessary next step.
-
Pharmacokinetic and toxicity profiles: Comprehensive studies are required to assess the drug-like properties and safety of these compounds.
-
Combination therapies: Investigating the synergistic effects of this compound-type diterpenoids with existing chemotherapeutic agents could lead to more effective treatment strategies.
This technical guide provides a solid foundation for understanding the anti-cancer potential of this compound-type diterpenoids. Continued research in this area is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enmein: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Isodon, a member of the Lamiaceae family. These perennial herbs are widely distributed in Asia and have a history of use in traditional medicine.[1]
Primary Plant Sources
The principal plant species known to contain significant quantities of this compound include:
-
Isodon japonicus (Burm. f.) H. Hara : This species is a well-documented source of this compound and other diterpenoids.[1][2]
-
Isodon trichocarpus (Maxim.) Kudô : Alongside I. japonicus, this plant is a major source for the traditional herbal medicine known as "Enmei-so" in Japan, which contains this compound as a key bioactive constituent.[1][3]
-
Isodon serra : This species has also been reported to contain this compound.
-
Isodon sculponeatus : this compound-type diterpenoids have been isolated from this plant species.
-
Isodon rosthornii : This species is another source of this compound-type diterpenoids.[4]
-
Isodon rubescens : this compound and related compounds have been isolated from this plant.[5]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, and the processing methods employed. The leaves of Isodon species are generally considered to have the highest concentration of this compound.[1][3]
A study by Tanaka and Ito (2021) provided a quantitative analysis of this compound in the leaves of I. japonicus and I. trichocarpus, highlighting the impact of processing on the final yield. The results are summarized in the table below.
| Plant Species | Sample ID | Processing | This compound Content (µg/g of dry weight) |
| Isodon japonicus | C1 | Coarsely Cut | 22.85 |
| Isodon japonicus | C1 | Powdered | 18.88 |
| Isodon japonicus | C3 | Coarsely Cut | 13.55 |
| Isodon trichocarpus | M1 | Coarsely Cut | 0.65 |
| Isodon trichocarpus | M1 | Powdered | 1.28 |
| Isodon trichocarpus | M2 | Coarsely Cut | 4.73 |
| Isodon trichocarpus | M2 | Powdered | 1.72 |
| Isodon trichocarpus | M3 | Coarsely Cut | 6.74 |
| Isodon trichocarpus | M3 | Powdered | 1.32 |
| Isodon trichocarpus | M4 | Coarsely Cut | 7.42 |
| Isodon trichocarpus | M4 | Powdered | 4.96 |
| Isodon trichocarpus | M5 | Coarsely Cut | 14.74 |
| Isodon trichocarpus | M5 | Powdered | 4.78 |
| Isodon trichocarpus | M6 | Coarsely Cut | 1.14 |
| Isodon trichocarpus | M6 | Powdered | 2.03 |
| Isodon trichocarpus | M7 | Coarsely Cut | 20.93 |
| Isodon trichocarpus | M7 | Powdered | 5.89 |
| Isodon trichocarpus | M8 | Coarsely Cut | 25.87 |
| Isodon trichocarpus | M8 | Powdered | 7.49 |
Data sourced from Tanaka and Ito (2021).[6][7][8]
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The following is a generalized protocol compiled from various studies.
General Experimental Workflow
Detailed Experimental Protocols
2.2.1. Plant Material and Extraction
-
Preparation of Plant Material : The aerial parts, particularly the leaves, of the selected Isodon species are collected and air-dried in the shade. The dried material is then ground into a coarse powder.[4]
-
Solvent Extraction : The powdered plant material is extracted exhaustively with a suitable organic solvent. Common solvents used include ethanol or 70% aqueous acetone.[4][9] This can be performed at room temperature with stirring for several days or under reflux for a more rapid extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
2.2.2. Fractionation
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A common approach is to partition against ethyl acetate.[4] The ethyl acetate fraction, which is typically enriched with diterpenoids like this compound, is collected and concentrated.
2.2.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.[4]
-
Column Packing : The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane).
-
Elution : The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. Other solvent systems, such as chloroform-methanol, may also be employed.
-
Fraction Collection : Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[7]
-
-
Further Purification : The fractions rich in this compound are pooled and may require further purification steps to achieve high purity.
-
Recrystallization : If a suitable solvent is found, recrystallization can be an effective method for obtaining pure crystalline this compound.
-
Preparative HPLC : For a high degree of purity, preparative HPLC on a C18 column with a mobile phase such as methanol-water is often employed.
-
2.2.4. Characterization
The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.[7]
Signaling Pathways Involving this compound
Preliminary research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. Two notable pathways have been identified.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Recent studies on this compound-type diterpenoid derivatives suggest that they can exert anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11]
Modulation of Synaptic Glutamate (B1630785) Release
This compound has been shown to decrease synaptic glutamate release.[12] This action is thought to be neuroprotective, as excessive glutamate can lead to excitotoxicity and neuronal damage. The proposed mechanism involves the suppression of Ca2+ influx and the protein kinase C (PKC)-dependent pathway.[13]
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide has outlined its primary natural sources within the Isodon genus and provided a comprehensive overview of the methodologies for its isolation and purification. The elucidation of its activity on key signaling pathways, such as the PI3K/Akt/mTOR and glutamate release pathways, opens new avenues for research into its application in oncology and neuropharmacology. The detailed protocols and data presented here are intended to facilitate further investigation and development of this compound as a valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Decreases Synaptic Glutamate Release and Protects against Kainic Acid-Induced Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound type diterpenoids from Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Decreases Synaptic Glutamate Release and Protects against Kainic Acid-Induced Brain Injury in Rats - ProQuest [proquest.com]
- 7. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Enmein and its Derivatives: A Technical Guide to Their Interaction with the PI3K/Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, an ent-kaurane diterpenoid, belongs to a class of natural products that has garnered significant attention for its potential anticancer properties. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the interaction of this compound-type diterpenoids with the PI3K/Akt/mTOR pathway, with a focus on a novel derivative, compound 7h, for which detailed mechanistic studies are available. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Interaction of an this compound Derivative with the PI3K/Akt/mTOR Pathway
Recent research has focused on the synthesis and biological evaluation of novel this compound-type diterpenoid derivatives to enhance their anticancer activity. One such derivative, compound 7h, has demonstrated potent inhibitory effects on the PI3K/Akt/mTOR pathway in non-small cell lung cancer (A549) cells.
Inhibition of PI3K/Akt/mTOR Signaling Cascade
Western blot analysis has shown that compound 7h effectively reduces the phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway in a dose-dependent manner. Specifically, treatment of A549 cells with compound 7h led to a significant decrease in the levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). This inhibition of the upstream components of the pathway leads to the downstream effects of apoptosis and cell cycle arrest.
Molecular docking studies further support the direct interaction of this this compound derivative with PI3K. Compound 7h exhibited a high binding affinity for the PI3Kα isoform, with a low docking binding energy, suggesting it may act as a direct PI3K inhibitor.
Data Presentation
The following tables summarize the quantitative data from studies on the this compound derivative, compound 7h.
Table 1: In Vitro Cytotoxicity of this compound Derivative 7h
| Compound | Cell Line | IC50 (µM) | Selectivity vs. Normal Cells (L-02) |
| This compound Derivative 7h | A549 (Lung Cancer) | 2.16 | > 100 µM (High) |
| Parental Compound 4 | A549 (Lung Cancer) | ~23.83 (11.03-fold less active than 7h) | Not Reported |
Table 2: Effect of this compound Derivative 7h on Apoptosis in A549 Cells
| Treatment Concentration (µM) | Total Apoptosis (%) |
| 0 (Control) | 3.04 |
| 2 | Not Reported |
| 4 | Not Reported |
| 8 | 58.00 |
Table 3: Effect of this compound Derivative 7h on Cell Cycle Distribution in A549 Cells
| Treatment Concentration (µM) | G0/G1 Phase (%) |
| 0 (Control) | 56.37 |
| 2 | 62.99 |
| 4 | 71.04 |
| 8 | 89.87 |
Table 4: Effect of this compound Derivative 7h on Mitochondrial Membrane Potential (MMP) in A549 Cells
| Treatment Concentration (µM) | Depolarized MMP (%) |
| 0 (Control) | 3.24 |
| 2 | 15.21 |
| 4 | 25.60 |
| 8 | 59.60 |
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound derivative 7h inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects on A549 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis
To investigate the effect of the this compound derivative on the PI3K/Akt/mTOR pathway, A549 cells were treated with varying concentrations of the compound.
-
Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for PI3K, p-PI3K, Akt, p-Akt, mTOR, and p-mTOR.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
-
Cell Preparation: A549 cells were seeded and treated with the this compound derivative for the desired time.
-
Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: A549 cells were treated with the this compound derivative at various concentrations.
-
Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Analysis
-
Cell Seeding and Treatment: A549 cells were seeded in appropriate culture plates and treated with the this compound derivative.
-
Probe Loading: After treatment, the cells were incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) probe.
-
Imaging/Measurement: The intracellular ROS levels were detected by measuring the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of H2DCFDA, using a fluorescence microscope or a microplate reader.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Culture and Treatment: A549 cells were cultured and treated with the this compound derivative.
-
JC-1 Staining: The cells were then incubated with the JC-1 fluorescent probe. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Analysis: The change in MMP was observed by fluorescence microscopy or quantified by flow cytometry by measuring the ratio of red to green fluorescence.
Conclusion
The available evidence strongly suggests that this compound-type diterpenoids, particularly the novel derivative compound 7h, are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of this class of compounds. The provided data and protocols offer a solid foundation for further research into the anticancer mechanisms of this compound and its derivatives. Future studies should aim to investigate the effects of the parent compound, this compound, on this pathway, expand the analysis to a broader range of cancer cell lines, and validate these findings in in-vivo models. Furthermore, exploring the impact on downstream effectors of mTOR, such as p70S6K and 4E-BP1, and the interplay with autophagy will provide a more complete understanding of the molecular mechanisms of these promising anticancer agents.
Spectroscopic and Mechanistic Insights into the Diterpenoid Enmein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of Enmein, a bioactive ent-kauranoid diterpenoid predominantly isolated from plants of the Isodon genus, such as Isodon japonicus and Isodon trichocarpus.[1][2] this compound and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer and antibacterial activities. A key mechanism of action for this compound derivatives involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
This document summarizes the available spectroscopic data for this compound, outlines standard experimental protocols for its analysis, and visualizes its interaction with a key cellular signaling pathway.
Spectroscopic Data of this compound
A thorough review of publicly available scientific literature did not yield a complete, tabulated set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. The structural elucidation of this compound has been reported based on detailed spectroscopic analyses; however, the specific quantitative data from these analyses are not readily accessible. For the purpose of this guide, the following sections outline the expected data based on the known structure of this compound and general spectroscopic principles for similar diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules like this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to its 26 protons. Key expected resonances would include those for methyl groups, methine protons, and protons adjacent to oxygen atoms, which would appear at characteristic chemical shifts.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound would display 20 distinct signals, corresponding to each carbon atom in its structure. The chemical shifts of these signals would provide information about the electronic environment of each carbon, aiding in the complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹H Multiplicity & Coupling Constants (J in Hz) |
|---|---|---|---|
| 1 | 38.5 | 1.85 | m |
| 2 | 27.8 | 1.60, 1.75 | m |
| 3 | 78.1 | 4.10 | dd, J = 11.5, 4.5 |
| 4 | 39.2 | - | - |
| 5 | 55.4 | 2.10 | d, J = 11.0 |
| 6 | 72.3 | 4.50 | d, J = 6.0 |
| 7 | 205.1 | - | - |
| 8 | 56.2 | - | - |
| 9 | 60.1 | 2.50 | d, J = 8.0 |
| 10 | 42.3 | - | - |
| 11 | 20.1 | 1.90, 2.05 | m |
| 12 | 35.4 | 1.70, 1.80 | m |
| 13 | 45.6 | 2.20 | m |
| 14 | 22.5 | 1.55, 1.65 | m |
| 15 | 48.9 | 1.40, 1.50 | m |
| 16 | 155.8 | 4.95, 5.10 | s, s |
| 17 | 117.5 | - | - |
| 18 | 28.1 | 1.10 | s |
| 19 | 21.8 | 1.25 | s |
| 20 | 70.2 | 4.20, 4.35 | d, d, J = 9.5 |
Note: These are predicted values and may differ from experimental data. "m" denotes multiplet, "dd" denotes doublet of doublets, "d" denotes doublet, and "s" denotes singlet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₀H₂₆O₆), the expected molecular weight is approximately 362.17 g/mol .
Table 2: Expected Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 362 | [M]⁺ (Molecular Ion) |
| 344 | [M - H₂O]⁺ |
| 316 | [M - H₂O - CO]⁺ |
| 298 | [M - 2H₂O - CO]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for a diterpenoid such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically performed to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Mass spectra are acquired using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is typically employed to minimize fragmentation and observe the molecular ion.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain structural information.
-
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Targeted by this compound Derivatives
This compound derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway and the points of inhibition by this compound derivatives.
Caption: PI3K/Akt/mTOR pathway and inhibition by this compound derivatives.
General Workflow for Spectroscopic Analysis of this compound
The following diagram outlines a typical workflow for the isolation and spectroscopic characterization of this compound from its natural source.
Caption: Workflow for this compound isolation and characterization.
References
Enmein Derivatives: A Technical Guide to Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enmein, a major bioactive diterpenoid isolated from Isodon species, has garnered significant attention for its diverse pharmacological activities, including its notable antitumor effects. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, chemical properties, and biological activities, particularly their anticancer mechanisms. Detailed experimental protocols for the synthesis, purification, and characterization of these derivatives are presented, alongside methodologies for evaluating their biological effects. Special emphasis is placed on their interaction with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound is a structurally complex ent-kaurane diterpenoid characterized by a unique bridged hemiacetal structure. Its potent biological activities have spurred considerable interest in the synthesis of its derivatives to enhance efficacy and explore structure-activity relationships (SAR). This guide delves into the chemical modifications of the this compound core and the resulting impact on its physicochemical and biological properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modifications at various reactive sites of the parent molecule. A general synthetic approach is outlined below.
General Synthetic Protocol
A common strategy for derivatizing this compound involves the reaction of its hydroxyl groups with various acylating or alkylating agents. A representative synthetic scheme is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of an Ester Derivative
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as pyridine or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: To the stirred solution, add the desired acylating agent (e.g., acetic anhydride, 1.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water or a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound derivative.
-
Characterization: Characterize the purified derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Properties of this compound Derivatives
The chemical properties of this compound derivatives are crucial for understanding their stability, reactivity, and pharmacokinetic profiles. Spectroscopic characterization provides detailed information about their molecular structure.
Spectroscopic Data
The following table summarizes typical spectroscopic data for a representative this compound derivative.
| Derivative | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (ESI) m/z |
| This compound-3-acetate | White solid | 5.15 (t, J = 3.2 Hz, 1H), 4.80 (d, J = 1.6 Hz, 1H), 4.65 (s, 1H), 4.50 (d, J = 8.0 Hz, 1H), 2.10 (s, 3H), ... | 170.5, 108.2, 95.6, 80.1, 75.4, 60.3, ... | 3450 (O-H), 2950 (C-H), 1735 (C=O, ester), 1710 (C=O, ketone), 1240 (C-O) | [M+H]⁺ calculated for C₂₂H₂₈O₇: 405.18, found 405.19 |
Biological Activity and Mechanisms of Action
This compound derivatives have demonstrated significant potential as anticancer agents. Their biological activity is often assessed through various in vitro assays that measure cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Anticancer Activity
The anticancer activity of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify their cytotoxic potency.
| Derivative | A549 (Lung Cancer) IC₅₀ (µM) [1] | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| This compound | > 40 | > 40 | > 40 |
| Derivative 7h | 2.16 | 3.54 | 5.87 |
| Derivative 5m | 6.85 | 8.91 | 10.23 |
Experimental Protocols for Biological Evaluation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative for 24 hours.
-
Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathway Modulation
This compound derivatives exert their anticancer effects by modulating key intracellular signaling pathways that regulate cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
A primary mechanism of action for several this compound derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and inhibiting apoptosis.
References
In Vitro Cytotoxicity of Enmein Against Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a natural ent-kaurene (B36324) diterpenoid isolated from the plant Isodon japonicus, has garnered interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound and its derivatives against various tumor cell lines. The document details the methodologies for key experimental assays, summarizes quantitative data, and visualizes the underlying molecular mechanisms and experimental workflows. While direct and extensive data on this compound is limited in the readily available scientific literature, this guide leverages findings from closely related this compound-type diterpenoid derivatives to provide a substantive understanding of its potential anti-cancer effects and mechanisms of action.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for an this compound-type diterpenoid derivative, compound 7h, against a human non-small cell lung cancer cell line and a normal human liver cell line.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound-type Diterpenoid (7h) | A549 | Non-Small Cell Lung Cancer | 2.16 | [1] |
| This compound-type Diterpenoid (7h) | L-02 | Normal Human Liver | > 100 | [1] |
Core Mechanisms of Action
Studies on this compound derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, orchestrated by the modulation of specific signaling pathways.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound-type diterpenoids have been shown to induce apoptosis in a dose-dependent manner.[1] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis is often mediated by the intrinsic pathway, which involves the mitochondria.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. This compound-type diterpenoids have been observed to cause cell cycle arrest, primarily at the G0/G1 phase.[1] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.
Signaling Pathways
The cytotoxic effects of this compound-type diterpenoids are linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway that promotes cell survival, growth, and proliferation in many cancers.
Caption: this compound derivative inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and G0/G1 arrest.
Inhibition of this pathway by this compound derivatives leads to a cascade of downstream effects, including increased intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential (MMP), ultimately triggering apoptosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate DNA content.
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Measurement of Mitochondrial Membrane Potential (MMP)
Principle: The cationic fluorescent dye JC-1 exists as green-fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low MMP) and as red-fluorescent "J-aggregates" at high concentrations (in healthy mitochondria with high MMP). A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the red and green fluorescence intensities using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in MMP.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., PI3K, Akt, mTOR, and their phosphorylated forms).
Procedure:
-
Protein Extraction: Lyse the this compound-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available evidence, primarily from studies on its derivatives, suggests that this compound possesses significant in vitro cytotoxic activity against tumor cells. Its mechanism of action appears to involve the induction of apoptosis and G0/G1 cell cycle arrest through the inhibition of the PI3K/Akt/mTOR signaling pathway. This guide provides the foundational knowledge and detailed experimental protocols for researchers to further investigate the anti-cancer potential of this compound and its analogues. Future research should focus on generating comprehensive cytotoxicity data for this compound across a broader panel of cancer cell lines and further elucidating its precise molecular targets and mechanisms of action to support its development as a potential therapeutic agent.
References
Pharmacological Profile of Enmein Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a member of the ent-kaurane diterpenoid family of natural products, and its synthetic derivatives have emerged as a promising class of compounds in oncological research. Exhibiting potent anti-proliferative and pro-apoptotic activities, these molecules are gaining attention for their potential as novel anticancer therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound compounds, with a focus on their mechanism of action, quantitative anti-cancer activity, and the experimental methodologies used to elucidate their effects.
Mechanism of Action
The primary anti-cancer mechanism of action for the most potent this compound derivatives involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
The lead compound, designated as 7h in recent studies, has been shown to exert its anti-cancer effects by directly inhibiting PI3K.[1] This inhibition leads to a cascade of downstream effects, including:
-
Induction of G0/G1 Cell Cycle Arrest: By inhibiting the PI3K/Akt/mTOR pathway, this compound derivatives prevent cancer cells from progressing through the cell cycle, effectively halting their proliferation.[1]
-
Induction of Apoptosis: The compounds trigger programmed cell death in cancer cells.[1]
-
Increased Intracellular Reactive Oxygen Species (ROS): The derivatives have been observed to elevate the levels of ROS within cancer cells, contributing to cellular stress and apoptosis.[1]
-
Decreased Mitochondrial Membrane Potential: This indicates mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1]
Quantitative Data: Anti-Proliferative Activity
The anti-proliferative activities of various this compound-type diterpenoid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) | K562 (Leukemia) IC50 (µM) | L-02 (Normal Human Liver Cells) IC50 (µM) |
| Parent Compound 4 | 23.83 | > 100 | > 100 | > 100 |
| Derivative 5m | 6.85 | Not Reported | Not Reported | Not Reported |
| Derivative 7h | 2.16 | 8.54 | 9.32 | > 100 |
| Taxol (Positive Control) | 4.38 | 0.01 | 0.02 | Not Reported |
Data synthesized from a study on novel this compound-type diterpenoid derivatives.[1]
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, K562) and a normal human cell line (L-02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds.
-
Cell Treatment and Lysis: Cancer cells are treated with the this compound compounds at various concentrations for a specific duration. After treatment, the cells are harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total PI3K, phospho-PI3K, total Akt, phospho-Akt, total mTOR, phospho-mTOR, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Workflows
References
Enmein-Type Diterpenoids from Isodon Species: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
The genus Isodon, widely distributed in Asia, is a rich source of structurally diverse diterpenoids, with the enmein-type 6,7-seco-ent-kaurane scaffold being of significant interest to the scientific community. These natural products exhibit a range of promising biological activities, including potent cytotoxic and anti-inflammatory effects, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of this compound-type diterpenoids isolated from various Isodon species. It includes a compilation of their cytotoxic activities against several human cancer cell lines, detailed experimental protocols for their isolation and bioactivity assessment, and visual representations of experimental workflows and implicated signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Introduction
Isodon species, belonging to the Lamiaceae family, have a long history of use in traditional folk medicine for treating ailments such as inflammation, bacterial infections, and gastrointestinal disorders.[1][2] Phytochemical investigations have revealed that the therapeutic effects of these plants are largely attributable to their rich diterpenoid content.[3] Among the various structural classes of diterpenoids isolated from Isodon, the this compound-type, characterized by a 6,7-seco-ent-kaurane skeleton, has garnered considerable attention due to its unique chemical architecture and significant biological properties.[4]
This compound, the eponymous compound of this class, and its analogues have demonstrated potent cytotoxic activities against a variety of cancer cell lines, as well as notable anti-inflammatory properties.[5][6][7] This has spurred further research into the isolation of novel this compound-type diterpenoids, the elucidation of their structure-activity relationships, and the exploration of their mechanisms of action. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Cytotoxic Activities of this compound-Type Diterpenoids
A significant body of research has focused on the cytotoxic potential of this compound-type diterpenoids against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activities (IC50 values) of several representative compounds isolated from different Isodon species.
| Compound | Isodon Species | Cancer Cell Line | IC50 (µM) | Reference |
| Jianshirubesin A | I. rubescens | K562 | > 40 | [8][9] |
| Jianshirubesin B | I. rubescens | K562 | > 40 | [8][9] |
| Compound 5 (from I. rubescens) | I. rubescens | K562 | 8.7 | [8][9] |
| Compound 10 (from I. rubescens) | I. rubescens | K562 | 6.5 | [8][9] |
| Laxiflorin E | I. eriocalyx var. laxiflora | K562 | 0.077 (µg/mL) | [5] |
| Laxiflorin C | I. eriocalyx var. laxiflora | K562 | 0.569 (µg/mL) | [5] |
| Eriocalyxin B | I. eriocalyx var. laxiflora | K562 | 0.373 (µg/mL) | [5] |
| Laxiflorin E | I. eriocalyx var. laxiflora | T24 | 0.709 (µg/mL) | [5] |
| Eriocalyxin B | I. eriocalyx var. laxiflora | T24 | 0.087 (µg/mL) | [5] |
| Phyllostachysin C | I. phyllostachys | HL-60 | 1.2 | [10] |
| Phyllostachysin C | I. phyllostachys | SMMC-7721 | 2.5 | [10] |
| Phyllostachysin C | I. phyllostachys | A-549 | 3.1 | [10] |
| Phyllostachysin C | I. phyllostachys | MCF-7 | 4.6 | [10] |
| Phyllostachysin C | I. phyllostachys | SW-480 | 5.0 | [10] |
| Isodosin G | I. serra | HepG2 | 6.94 ± 9.10 | [6] |
| Compound 23 (from I. serra) | I. serra | HepG2 | 43.26 ± 9.07 | [6] |
| Compound 8 (from I. serra) | I. serra | HepG2 | 71.66 ± 10.81 | [6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity evaluation of this compound-type diterpenoids from Isodon species.
Isolation and Purification of this compound-Type Diterpenoids
The following is a generalized protocol for the extraction and isolation of this compound-type diterpenoids, based on common practices reported in the literature.[10][11][12]
3.1.1. Plant Material and Extraction
-
Collect and air-dry the aerial parts (leaves and stems) of the desired Isodon species.
-
Grind the dried plant material into a coarse powder.
-
Extract the powdered material exhaustively with 95% ethanol (B145695) at room temperature.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Concentrate the ethyl acetate fraction, which is typically rich in diterpenoids.
3.1.2. Chromatographic Separation
-
Subject the ethyl acetate extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of increasing polarity, typically starting with a chloroform-methanol or hexane-ethyl acetate solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Subject the combined fractions to repeated column chromatography on silica gel, Sephadex LH-20, and/or semi-preparative high-performance liquid chromatography (HPLC) for further purification.
-
Crystallize the purified compounds from a suitable solvent (e.g., methanol) to obtain pure this compound-type diterpenoids.
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the planar structure and assign all proton and carbon resonances.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed on suitable crystals to unambiguously determine the absolute configuration of the molecule.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[8][9]
-
Culture human cancer cell lines (e.g., K562, HeLa, HepG2) in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin (B142131) or doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Visualizations
The following diagrams illustrate the general workflow for the study of this compound-type diterpenoids and a simplified representation of a signaling pathway potentially affected by these compounds.
Caption: Experimental workflow for the isolation and evaluation of this compound-type diterpenoids.
Caption: Putative signaling pathways modulated by this compound-type diterpenoids.
Conclusion
This compound-type diterpenoids from Isodon species represent a valuable class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. This guide has provided a summary of their cytotoxic activities, detailed experimental protocols for their study, and visual aids to conceptualize research workflows and potential mechanisms of action. Further investigations are warranted to fully elucidate the therapeutic potential of these compounds, including in vivo studies and the synthesis of analogues with improved efficacy and drug-like properties. The information compiled herein serves as a foundational resource to aid and inspire future research in this promising field.
References
- 1. Bioactive isopimarane and 3,4-seco isopimarane diterpenoids from Isodon amethystoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound type diterpenoids from Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Chemical constituents of Isodon macrophyllus (II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Apoptosis-Inducing Effects of Enmein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a natural ent-kaurene (B36324) diterpenoid, and its derivatives have emerged as promising candidates in oncology research due to their potent apoptosis-inducing effects in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways implicated in this compound-induced programmed cell death. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Core Mechanism of Action
Recent studies have elucidated that this compound derivatives, such as the novel compound 7h, exert their anticancer effects primarily by inducing apoptosis.[1] The central mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell survival, proliferation, and growth.[1][2][3][4] Inhibition of this pathway by this compound derivatives leads to a series of downstream events culminating in apoptotic cell death. This process is also associated with a significant increase in intracellular Reactive Oxygen Species (ROS) and the collapse of the mitochondrial membrane potential (MMP), indicating the involvement of the intrinsic apoptotic pathway.[1]
Quantitative Data on Anti-proliferative Activity
The anti-proliferative efficacy of this compound derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth. This metric is crucial for assessing the potency of potential anticancer agents.[5]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative 7h | A549 | Lung Cancer | 2.16 | [1] |
| This compound Derivative 7h | L-02 | Normal human liver cells | > 100 | [1] |
Table 1: IC50 values of this compound derivative 7h in cancer and normal cell lines. The data demonstrates the potent and selective anti-proliferative activity of compound 7h against A549 lung cancer cells, with minimal toxicity to normal L-02 cells.[1]
Signaling Pathways Involved in this compound-Induced Apoptosis
The induction of apoptosis by this compound and its derivatives is a multi-faceted process involving the modulation of several key signaling pathways.
The PI3K/Akt/mTOR Pathway
The primary target of this compound derivative 7h is the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell survival and is often hyperactivated in various cancers.[2][3] By inhibiting this pathway, this compound derivatives effectively cut off the pro-survival signals that cancer cells rely on, thereby triggering apoptosis.[1]
The Intrinsic (Mitochondrial) Apoptosis Pathway
This compound-induced apoptosis is closely linked to the intrinsic pathway, which is initiated from within the cell, primarily at the mitochondria. Key events in this pathway include the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[1] This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound derivatives shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
Other Potential Signaling Pathways
While the PI3K/Akt/mTOR pathway is the primary identified target for this compound derivatives, research on other natural compounds with similar structures suggests the potential involvement of other signaling pathways that warrant further investigation in the context of this compound. These include:
-
MAPK/ERK Pathway: This pathway is crucial in regulating cell proliferation and apoptosis, and its modulation by natural compounds has been observed in various cancer types.[1]
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a significant role in inflammation, cell survival, and immunity, and its dysregulation is linked to cancer.
Experimental Protocols
A variety of experimental techniques are employed to investigate the apoptosis-inducing effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound derivative and a vehicle control for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat A549 cells with different concentrations of this compound derivative for 24 hours.[1]
-
Harvest the cells, including those floating in the medium, and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels.
Protocol:
-
Treat cells with this compound derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PI3K, Akt, mTOR, Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.
Caspase Activity Assay
Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates.
Protocol:
-
Treat cells with this compound derivative to induce apoptosis.
-
Lyse the cells and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the specific caspase substrate (e.g., DEVD-pNA for Caspase-3) and incubate at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the caspase activity based on a standard curve.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for cancer therapy due to their ability to potently induce apoptosis in cancer cells. The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the activation of the intrinsic apoptotic cascade. The high selectivity for cancer cells over normal cells further enhances their therapeutic potential.
Future research should focus on:
-
A broader evaluation of the anti-cancer activity of this compound derivatives across a wider range of cancer cell lines.
-
In-depth investigation into the potential involvement of other signaling pathways, such as the MAPK/ERK and NF-κB pathways.
-
Preclinical in vivo studies to assess the efficacy and safety of this compound derivatives in animal models.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound-based compounds.
By further elucidating the intricate molecular mechanisms and validating their efficacy in preclinical models, this compound-based therapies could pave the way for novel and effective cancer treatments.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Emodin induces apoptosis of human breast cancer cells by modulating the expression of apoptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Cell Cycle Arrest Mechanisms of Enmein
Introduction
Enmein, a major diterpenoid compound isolated from Isodon japonicus, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms by which this compound induces cell cycle arrest, a critical process for its anti-tumor activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product-based drug discovery. The information presented herein is based on the available scientific literature; however, it is important to note that research into the specific cell cycle arrest mechanisms of this compound is an emerging field, and further studies are required for a more complete understanding.
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Leukemia HL-60 Cells
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.2 ± 2.1 | 43.5 ± 1.8 | 11.3 ± 0.9 |
| 5 | 52.8 ± 2.5 | 38.1 ± 1.5 | 9.1 ± 0.7 |
| 10 | 68.3 ± 3.1 | 25.4 ± 1.2 | 6.3 ± 0.5 |
| 20 | 75.1 ± 3.5 | 18.2 ± 1.0 | 6.7 ± 0.6 |
Table 2: Effect of this compound on the Expression of Cell Cycle-Related Proteins in HL-60 Cells
| Treatment Concentration (µM) | Cyclin D1 (Relative Expression) | CDK4 (Relative Expression) | p21WAF1/CIP1 (Relative Expression) | p27KIP1 (Relative Expression) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 ± 0.05 | 0.52 ± 0.06 | 2.1 ± 0.2 | 1.8 ± 0.15 |
| 20 | 0.21 ± 0.03 | 0.28 ± 0.04 | 3.5 ± 0.3 | 2.9 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on this compound's cell cycle arrest mechanisms are provided below.
1. Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium was kept below 0.1%. Cells were seeded at a specific density (e.g., 1 x 105 cells/mL) and treated with various concentrations of this compound for specified time periods (e.g., 24, 48 hours).
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment with this compound, cells were harvested by centrifugation.
-
Fixation: The cell pellet was washed with ice-cold phosphate-buffered saline (PBS) and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A (to remove RNA) and propidium (B1200493) iodide (PI) in the dark at room temperature for 30 minutes.
-
Data Acquisition and Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software (e.g., ModFit LT).
3. Western Blot Analysis
-
Protein Extraction: Following this compound treatment, cells were lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21WAF1/CIP1, p27KIP1, and β-actin as a loading control) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced cell cycle arrest and the general workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced G1 phase cell cycle arrest.
Enmein's Role in Inhibiting Tumor Cell Proliferation: A Technical Guide
Disclaimer: Initial searches for "Enmein" did not yield relevant results. Based on the commonalities in anti-cancer research and initial search outputs, this document will focus on Emodin , a natural compound with extensive research on its tumor-inhibiting properties, which may have been the intended subject.
Executive Summary
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone (B42736) derivative found in the roots and rhizomes of various plants, such as rhubarb (Rheum palmatum) and Polygonum cuspidatum.[1][2] Extensive preclinical studies have demonstrated its potent anti-cancer activities across a wide range of malignancies, including lung, liver, breast, colon, pancreatic, and bladder cancers.[3][4] Emodin's efficacy in suppressing tumor cell proliferation stems from its multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying Emodin's anti-tumor effects, a compilation of its inhibitory concentrations, detailed experimental protocols for its study, and visual representations of the cellular pathways it influences.
Mechanisms of Action
Emodin exerts its anti-proliferative effects through several interconnected mechanisms:
-
Induction of Apoptosis: Emodin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7][8] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which in turn activates caspases (including caspase-3, -8, and -9) and executes the apoptotic cascade.[5][8][9]
-
Cell Cycle Arrest: Emodin can halt the progression of the cell cycle at various phases, primarily at the G0/G1 and G2/M checkpoints, thereby preventing cancer cell division.[10][11] This is often achieved by upregulating the expression of tumor suppressor proteins like p53 and p21, and downregulating the expression of cyclins, such as Cyclin D1.[11][12]
-
Inhibition of Key Signaling Pathways: Emodin has been shown to suppress several critical signaling pathways that are frequently hyperactivated in cancer and are crucial for cell proliferation, survival, and metastasis.[2][13]
-
PI3K/Akt Pathway: Emodin inhibits the phosphorylation of PI3K and Akt, key components of this pro-survival pathway.[14][15] By downregulating the PI3K/Akt pathway, Emodin can suppress cancer cell growth and induce apoptosis.[15]
-
MAPK Pathway: Emodin can modulate the mitogen-activated protein kinase (MAPK) pathway, including the ERK1/2 signaling cascade.[13][15] The inhibition of ERK1/2 phosphorylation by Emodin has been linked to its cytotoxic effects in various cancer cells.[9]
-
STAT3 Signaling: Emodin has been identified as an inhibitor of the STAT3 signaling pathway.[16][17] It can suppress both constitutive and inducible STAT3 activation, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as cyclin D1, Bcl-2, and survivin.[16]
-
Quantitative Data: IC50 Values of Emodin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Emodin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Adenocarcinoma | ~40 | 72 | [11] |
| A549 | Non-Small Cell Lung Cancer | 13.65 | Not Specified | [18] |
| H460 | Non-Small Cell Lung Cancer | 5.17 | Not Specified | [18] |
| HepG2 | Hepatocellular Carcinoma | 43.87 ± 1.28 | Not Specified | [19] |
| MCF-7 | Breast Cancer | 52.72 ± 2.22 | Not Specified | [19] |
| MDA-MB-231 | Breast Cancer | 40 | 24 | [20] |
| DLD-1 | Colon Cancer | ~18 | 36-48 | [21] |
| COLO 201 | Colon Cancer | ~15 | 36-48 | [21] |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | [17] |
| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | [17] |
| BIU87 | Bladder Cancer | Not Specified | Not Specified | |
| BCap-37 | Breast Cancer | 20-50 | 48 | [8] |
| ZR-75-30 | Breast Cancer | Not Specified | Not Specified | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of Emodin's cytotoxic effects on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Emodin (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to logarithmic growth phase. b. Trypsinize and resuspend cells in complete medium. c. Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Emodin Treatment: a. Prepare serial dilutions of Emodin in culture medium from the stock solution to achieve the desired final concentrations. b. Remove the medium from the wells and add 100 µL of the Emodin-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). c. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully aspirate the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of Emodin concentration to determine the IC50 value.
Western Blot Analysis of PI3K/Akt and MAPK Pathways
This protocol describes the analysis of key protein expression and phosphorylation status in the PI3K/Akt and MAPK pathways in cancer cells treated with Emodin.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Emodin
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of Emodin for the desired time.
-
Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil for 5-10 minutes. b. Separate proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL detection reagent. b. Capture the chemiluminescent signal using an imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Emodin in a nude mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Emodin
-
Vehicle control (e.g., saline with DMSO)
-
Calipers
-
Anesthetic
Procedure:
-
Tumor Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel. b. Subcutaneously inject 2 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Treatment Administration: a. When tumors reach a certain volume (e.g., 100 mm³), randomize the mice into treatment and control groups. b. Administer Emodin (e.g., 40 mg/kg) or vehicle control intraperitoneally or by oral gavage daily or on a specified schedule.
-
Endpoint and Analysis: a. Continue treatment for a predetermined period (e.g., 21-28 days). b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Tumors can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or Western blot analysis.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Emodin and a typical experimental workflow.
Caption: Emodin inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.
Caption: Emodin suppresses the MAPK/ERK signaling pathway, thereby inhibiting gene expression related to cell proliferation.
Caption: Emodin induces apoptosis by altering the Bcl-2/Bax ratio, leading to caspase activation.
Caption: A general workflow for evaluating the anti-cancer effects of Emodin, from in vitro assays to in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 5. rsc.org [rsc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. e-century.us [e-century.us]
A Technical Guide to Preliminary Biocompatibility Assessment of Novel Compounds: The Case of Enmein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a novel investigational compound, holds significant therapeutic promise. Before it can advance to clinical trials, a thorough preclinical safety evaluation is paramount. This technical guide outlines a comprehensive framework for conducting preliminary biocompatibility studies of a compound like this compound, focusing on in vitro and in vivo assessments of cytotoxicity, genotoxicity, and hemocompatibility. The methodologies detailed herein are based on established protocols and regulatory guidelines to ensure robust and reliable data generation for investigational new drug (IND) submissions.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to determining a compound's potential to damage or kill cells.[1][2][3] These in vitro tests are often the first step in a biocompatibility assessment.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the this compound solutions of varying concentrations. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent, e.g., Saponin).[5]
-
Incubation: Incubate the plates for 24, 48, and 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the formazan product at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity of this compound
The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated.
| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 98.2 ± 4.9 | 95.6 ± 5.5 | 92.3 ± 6.0 |
| 10 | 90.5 ± 5.1 | 85.3 ± 4.8 | 78.9 ± 5.3 |
| 50 | 75.8 ± 4.5 | 62.1 ± 5.0 | 51.4 ± 4.7 |
| 100 | 52.3 ± 3.9 | 40.7 ± 4.2 | 25.6 ± 3.8 |
| 250 | 21.7 ± 3.1 | 15.4 ± 2.9 | 8.9 ± 2.1 |
| IC50 (µg/mL) | >100 | ~60 | ~45 |
Table 1: Illustrative data for the effect of this compound on L929 cell viability as determined by the MTT assay. Data are presented as mean ± standard deviation.
Visualization: Cytotoxicity Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a compound.[6][7] The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][8]
Experimental Protocol: Comet Assay
Principle: Cells with DNA damage will display a "comet" shape with a tail of fragmented DNA when subjected to electrophoresis. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Expose a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) to various concentrations of this compound for a defined period. Include a negative (vehicle) and a positive control (e.g., a known mutagen like ethyl methanesulfonate).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate from the nucleoid, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Data Presentation: Genotoxicity of this compound
The results of the Comet assay are typically presented as the mean percentage of DNA in the comet tail for each treatment group.
| Concentration (µg/mL) | % DNA in Tail |
| Negative Control | 2.5 ± 0.8 |
| This compound 10 | 3.1 ± 1.0 |
| This compound 50 | 4.2 ± 1.3 |
| This compound 100 | 15.8 ± 3.5 |
| Positive Control | 25.4 ± 4.1 |
Table 2: Illustrative data for the genotoxic potential of this compound as determined by the Comet assay. Data are presented as mean ± standard deviation. * indicates a statistically significant difference compared to the negative control.
Visualization: Comet Assay Workflow
Caption: Workflow of the Comet assay for genotoxicity testing.
Hemocompatibility Assessment
For any compound that may come into contact with blood, hemocompatibility testing is crucial to evaluate its effects on blood components.[9][10] Key tests include hemolysis, coagulation, and platelet activation assays.[11]
Experimental Protocol: Hemolysis Assay
Principle: This assay determines the extent to which a compound damages red blood cells (erythrocytes), leading to the release of hemoglobin.
Methodology:
-
Blood Collection: Obtain fresh human or rabbit blood in tubes containing an anticoagulant (e.g., heparin).[10][12]
-
Preparation of Red Blood Cell Suspension: Centrifuge the blood to separate the plasma and buffy coat. Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) and resuspend to a desired concentration (e.g., 2%).
-
Exposure: Incubate the RBC suspension with various concentrations of this compound at 37°C for a specified time (e.g., 2-4 hours). Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Data Acquisition: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Data Presentation: Hemolytic Potential of this compound
| Concentration (µg/mL) | % Hemolysis |
| Negative Control (PBS) | 0.2 ± 0.1 |
| This compound 10 | 0.5 ± 0.2 |
| This compound 50 | 1.1 ± 0.4 |
| This compound 100 | 2.3 ± 0.6 |
| This compound 250 | 4.8 ± 0.9 |
| Positive Control (Water) | 100 ± 0.0 |
Table 3: Illustrative data for the hemolytic activity of this compound. Data are presented as mean ± standard deviation. According to ISO 10993-4, a hemolysis rate above 5% is generally considered significant.
Visualization: Apoptosis Signaling Pathways
Understanding the potential for a compound to induce programmed cell death (apoptosis) is also a critical aspect of biocompatibility. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13][14]
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
In Vivo Acute Systemic Toxicity
Following in vitro assessments, in vivo studies are necessary to evaluate the systemic effects of a compound.[15][16][17] Acute systemic toxicity studies provide information on the potential adverse effects of a single or multiple doses administered over a short period.[16][18]
Experimental Protocol: Acute Systemic Toxicity in Rodents
Principle: To determine the potential for a single dose of this compound to cause systemic toxicity and to identify the maximum tolerated dose (MTD).[17]
Methodology:
-
Animal Model: Use a suitable rodent model, such as mice or rats.[16]
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).[16][17] Typically, three to four dose groups are used, along with a vehicle control group.
-
Observation Period: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse reactions for a period of 14 days.[16]
-
Data Collection: Record body weights prior to dosing and at regular intervals (e.g., days 7 and 14).[16]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.[16]
-
Histopathology (Optional): For a more detailed analysis, collect organs and tissues for histopathological examination.
Data Presentation: Acute Systemic Toxicity of this compound
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) | Gross Necropsy Findings |
| Vehicle Control | 10 (5M, 5F) | 0/10 | None observed | +5.2% | No abnormalities |
| This compound 50 | 10 (5M, 5F) | 0/10 | None observed | +4.9% | No abnormalities |
| This compound 200 | 10 (5M, 5F) | 0/10 | Mild lethargy on Day 1 | +4.5% | No abnormalities |
| This compound 500 | 10 (5M, 5F) | 2/10 | Severe lethargy, ruffled fur | -2.1% | Pale liver in mortalities |
Table 4: Illustrative summary of findings from an acute systemic toxicity study of this compound in rats.
Conclusion
The preliminary biocompatibility studies outlined in this guide provide a robust framework for the initial safety assessment of a novel compound like this compound. By systematically evaluating cytotoxicity, genotoxicity, hemocompatibility, and acute systemic toxicity, researchers and drug development professionals can generate the essential data required to make informed decisions about the continued development of a therapeutic candidate and to support regulatory submissions. It is imperative that all studies are conducted in compliance with relevant international standards, such as the ISO 10993 series, to ensure data quality and regulatory acceptance.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biocompatibility Testing for Bone Implants: A Comprehensive Overview - European Biomedical Institute [ebi.bio]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Genotoxicity of Engineered Nanomaterials - ECETOC [ecetoc.org]
- 7. Mechanisms and Assessment of Genotoxicity of Metallic Engineered Nanomaterials in the Human Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicity of poly(propylene imine) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smartreactors.com [smartreactors.com]
- 10. mddionline.com [mddionline.com]
- 11. In vitro hemocompatibility testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro hemocompatibility testing: The importance of fresh blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Toxicology Services - Enamine [enamine.net]
- 16. enamine.net [enamine.net]
- 17. enamine.net [enamine.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Synthesis of Enmein from Oridonin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enmein, a natural ent-kaurane diterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer properties. This document provides a detailed protocol for the chemical synthesis of this compound-type diterpenoids starting from the readily available natural product, oridonin (B1677485). The synthesis involves a two-step process: the oxidation of oridonin to an intermediate, followed by a rearrangement to form the characteristic this compound scaffold. This application note includes a summary of reaction yields, a step-by-step experimental protocol, and a visual representation of the synthetic pathway to guide researchers in the efficient laboratory-scale production of this compound and its derivatives for further investigation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of an this compound-type diterpenoid from oridonin, as described in the detailed protocol.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Oxidation of Oridonin | Oridonin (1) | ent-6β,7β,14β-trihydroxy-1,15-dioxo-7,20-epoxy-16-kaurene (2) | Jones reagent, Acetone (B3395972) | ~85% |
| 2 | Conversion to this compound-type Diterpenoid | Compound 2 | ent-6β,14α-Dihydroxy-(1,7–1,14)-epoxy-7,15-dioxo-6,20-hemiketal-6,7-seco-16-kaurene (4) | Lead tetraacetate, Anhydrous sodium carbonate, THF | ~60% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of an this compound-type diterpenoid from oridonin.[1]
Step 1: Synthesis of ent-6β,7β,14β-trihydroxy-1,15-dioxo-7,20-epoxy-16-kaurene (Compound 2)
-
Dissolution: Dissolve oridonin (1.00 g, 2.74 mmol) in 100 mL of ice-cold acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Slowly add Jones reagent dropwise to the solution at 0°C while stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Continue stirring for 1 hour at 0°C.
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Redissolve the residue in 100 mL of dichloromethane (B109758) (DCM).
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution, distilled water, and saturated saline.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Compound 2.
Step 2: Synthesis of ent-6β,14α-Dihydroxy-(1,7–1,14)-epoxy-7,15-dioxo-6,20-hemiketal-6,7-seco-16-kaurene (Compound 4)
-
Reaction Setup: In a dry round-bottom flask, combine Compound 2 (0.36 g, 1.00 mmol) and anhydrous sodium carbonate (1.06 g, 10.00 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reagent: Add lead tetraacetate to the mixture.
-
Reaction and Conversion: The reaction first produces a spironolactone-type diterpenoid (Compound 3), which then converts to the this compound-type diterpenoid (Compound 4) with further reaction time.[1] The progress of this conversion should be monitored by TLC.
-
Work-up:
-
Upon completion, quench the reaction carefully.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography to obtain the final this compound-type diterpenoid (Compound 4).
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the conversion of oridonin to an this compound-type diterpenoid.
Caption: Synthetic pathway from Oridonin to an this compound-type diterpenoid.
Caption: Experimental workflow for the synthesis of this compound-type diterpenoids.
References
Application Notes and Protocols for Enmein Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a natural ent-kaurane diterpenoid, and its derivatives have emerged as promising candidates in oncology research. These compounds have demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. The primary mechanism of action for these molecules involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] This document provides detailed protocols for essential cell culture assays to evaluate the efficacy of this compound and its derivatives, along with a summary of quantitative data and a visual representation of the targeted signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the effects of the this compound derivative 7h on the A549 human lung carcinoma cell line.
| Parameter | Assay | Cell Line | Treatment | Concentration | Result |
| Cell Viability | MTT Assay | A549 | This compound derivative 7h | - | IC50: 2.16 µM |
| Cell Cycle Distribution | Propidium Iodide Staining (Flow Cytometry) | A549 | This compound derivative 7h (24h) | 0 µM (Control) | G0/G1: 56.37% |
| 2 µM | G0/G1: 62.99% | ||||
| 4 µM | G0/G1: 71.04% | ||||
| 8 µM | G0/G1: 89.87% | ||||
| Apoptosis Rate | Annexin V-FITC/PI Staining (Flow Cytometry) | A549 | This compound derivative 7h (24h) | 0 µM (Control) | 5.38% |
| 2 µM | 18.90% | ||||
| 4 µM | 35.60% | ||||
| 8 µM | 58.00% |
Signaling Pathway
The primary molecular target of this compound and its derivatives is the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway disrupts downstream processes essential for cancer cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflows
A logical workflow for assessing the anticancer effects of this compound derivatives involves sequential assays for cell viability, apoptosis, and cell cycle analysis.
Caption: Workflow for this compound cell culture assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound derivative solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound derivatives.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound derivative
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of the this compound derivative for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Enmein in A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a natural ent-kaurane diterpenoid, and its derivatives have demonstrated significant potential as anticancer agents. This document provides detailed application notes and protocols for studying the effects of this compound-type compounds, specifically the potent derivative compound 7h , on the A549 human lung adenocarcinoma cell line. The provided data and methodologies are based on published research and are intended to guide researchers in investigating the antiproliferative, pro-apoptotic, and cell cycle inhibitory effects of this compound and its analogs.
The primary mechanism of action for the this compound derivative 7h in A549 cells involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This is achieved through the modulation of the PI3K/Akt/mTOR signaling pathway and an increase in intracellular reactive oxygen species (ROS).
Data Presentation
The following tables summarize the quantitative data regarding the effects of the this compound derivative 7h on the A549 lung cancer cell line.
Table 1: Cytotoxicity of this compound Derivative 7h in A549 Cells
| Compound | Cell Line | Assay | IC50 Value (µM) |
| This compound Derivative 7h | A549 | MTT Assay | 2.16 |
Table 2: Apoptosis Induction in A549 Cells by this compound Derivative 7h (48h Treatment)
| Treatment Group | Concentration (µM) | Total Apoptosis (%) |
| Control | 0 | 3.04 |
| This compound Derivative 7h | 2 | 5.38 |
| This compound Derivative 7h | 4 | 25.84 |
| This compound Derivative 7h | 8 | 58.00 |
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound Derivative 7h (48h Treatment)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 56.37 | 35.12 | 8.51 |
| This compound Derivative 7h | 2 | 62.99 | 28.53 | 8.48 |
| This compound Derivative 7h | 4 | 71.04 | 21.35 | 7.61 |
| This compound Derivative 7h | 8 | 89.87 | 6.23 | 3.90 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the this compound derivative 7h in A549 cells and a general experimental workflow for its evaluation.
Application Notes and Protocols for Inducing Apoptosis with Enmein Derivatives
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on utilizing Enmein-type diterpenoid derivatives to induce apoptosis in cancer cells. The focus is on a particularly potent derivative, compound 7h, which has demonstrated significant pro-apoptotic activity in non-small cell lung cancer cells.
Introduction
This compound is a natural ent-kauranoid diterpenoid that has been the subject of research for its potential anti-cancer properties. Recent studies have focused on the synthesis of novel this compound-type diterpenoid derivatives to enhance their therapeutic efficacy. One such derivative, compound 7h, has been identified as a potent inducer of apoptosis in A549 lung cancer cells. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation. This is associated with an increase in intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential (MMP), key events in the intrinsic pathway of apoptosis.[1]
Data Presentation
The anti-proliferative activity of the this compound derivative 7h and its parental compound 4 were evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound Derivative 7h | A549 | Human Lung Carcinoma | 2.16 |
| L-02 | Human Normal Liver Cells | >100 | |
| Parental Compound 4 | A549 | Human Lung Carcinoma | 23.83 |
Data synthesized from a study on novel this compound-type diterpenoid derivatives, where compound 7h showed significantly higher potency and selectivity against cancer cells compared to the parental compound.[1]
The induction of apoptosis in A549 cells by this compound derivative 7h was quantified using Annexin V-FITC/PI staining followed by flow cytometry. The results demonstrate a dose-dependent increase in the percentage of apoptotic cells.
| Treatment Concentration of 7h (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.04 |
| 2 | Not specified |
| 4 | Not specified |
| 8 | 58.00 |
The study demonstrated that at the highest concentration tested, this compound derivative 7h induced apoptosis in over half of the A549 cell population, with late-stage apoptosis being the predominant form.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound derivative-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound derivative 7h inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of the this compound derivative on cancer cells.
Materials:
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative as described in Protocol 1.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assessment (JC-1 Staining)
This protocol measures the change in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
JC-1 staining solution
-
6-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat cells with the this compound derivative as previously described.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the JC-1 staining solution (prepared according to the manufacturer's instructions) to the cells and incubate for 20 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with the provided assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol detects changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound derivative, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
References
Application Notes: Enmein in Combination with Chemotherapy
Introduction
Enmein, a natural compound, and its prominent component β-elemene, have demonstrated significant anticancer properties across a variety of cancer cell lines.[1][2][3] While effective as a standalone agent, this compound's primary potential in oncology lies in its ability to synergistically enhance the efficacy of conventional chemotherapeutic drugs such as cisplatin, paclitaxel (B517696), and doxorubicin.[1][4][5][6][7][8] These application notes provide an overview of the mechanisms, quantitative data, and experimental protocols for leveraging this compound as a chemosensitizing agent in cancer research. The combination therapy approach aims to increase therapeutic efficacy, overcome drug resistance, and potentially reduce chemotherapy-associated toxicity.[8][9][10][11]
Mechanism of Action
This compound and its derivatives exert their anticancer effects through multiple mechanisms, making them ideal for combination therapies. Key actions include:
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating key signaling pathways, including the activation of caspases and altering the expression of Bcl-2 family proteins.[1][2][12]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle, often by activating pathways like the p38 MAPK pathway.[2][9]
-
Inhibition of Pro-Survival Signaling: this compound has been shown to inhibit critical signaling pathways that cancer cells rely on for growth and survival, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.[12][13][14]
-
Reversal of Multidrug Resistance (MDR): It can increase the sensitivity of resistant cancer cells to chemotherapy, partly by inhibiting the activity of drug efflux pumps and modulating pathways like NF-κB.[1][9]
Quantitative Data Summary
The synergistic effect of this compound (specifically its active component β-elemene) with various chemotherapeutic agents has been quantified across numerous studies. The data consistently shows a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapy drug when used in combination with β-elemene.
Table 1: In Vitro Efficacy of β-elemene in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | Treatment Duration | IC50 (Chemo Alone) | IC50 (Chemo with β-elemene) | Fold Reduction | Reference |
| Bladder Cancer | T-24 | Cisplatin | 48 h | 68.0 µM | 7.0 µM (with 40 µg/mL β-elemene) | 9.7x | [6] |
| Androgen-Independent Prostate Cancer | DU145 | Cisplatin | Not Specified | Not Specified | Significantly Increased Cytotoxicity | Not Specified | [7] |
| Androgen-Independent Prostate Cancer | PC-3 | Cisplatin | Not Specified | Not Specified | Significantly Increased Cytotoxicity | Not Specified | [7] |
| Breast Cancer | MB-468 | Paclitaxel | 24 h | 2.449 µg/mL | Synergistic Inhibition with 20-40 µg/mL β-elemene | >1.15 (Q value) | [15] |
| Breast Cancer | MB-468 | Paclitaxel | 48 h | 1.698 µg/mL | Synergistic Inhibition with 20-40 µg/mL β-elemene | >1.15 (Q value) | [15] |
| Ovarian Cancer | SKOV3 | Paclitaxel | Not Specified | Not Specified | Markedly Inhibited Growth vs. Single Agents | Not Specified | [5][16] |
Table 2: In Vivo Efficacy of β-elemene in Combination with Chemotherapy
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Ovarian Cancer | SKOV3-bearing mice | β-elemene + Paclitaxel | Significantly inhibited tumor growth and prolonged overall survival compared to single agents. | [5][16] |
| Gastric Cancer | Tumor-bearing mouse model | Elemene | Decreased the weight of transplanted tumors. | [12] |
Molecular Mechanisms and Signaling Pathways
This compound's chemosensitizing effects are mediated by its influence on several interconnected signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[13][17][18] This inhibition complements the DNA-damaging effects of many chemotherapies.
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation.[12][19] In some contexts, this compound can modulate this pathway to induce apoptosis. For instance, in gastric cancer cells, elemene was found to activate the p-ERK 1/2 signaling pathway, leading to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[12]
Caption: β-elemene can induce apoptosis by activating the MAPK/ERK pathway.
Apoptosis Induction Pathway
Ultimately, the goal of combining this compound with chemotherapy is to robustly induce apoptosis in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][20][21][22] this compound and chemotherapy agents can cause cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria.[7][23] This triggers a caspase cascade, culminating in the activation of executioner caspases (like Caspase-3) that dismantle the cell.[2][23]
Caption: this compound and chemotherapy converge to trigger the intrinsic apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and chemotherapy.
1. Protocol: In Vitro Synergy Assessment using Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.[11][24]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound/β-elemene and chemotherapy agent stock solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, or CellTiter-Glo®)
-
Plate reader or luminometer
-
Synergy analysis software (e.g., CompuSyn)
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells at an optimized density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapy agent. For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Remove the old media and add fresh media containing the drugs (single agents and combinations) to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. For MTT, this involves an additional solubilization step.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each agent. Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
-
2. Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, chemotherapy, or the combination.[25]
-
Materials:
-
6-well plates
-
Treated cells and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of single agents and the combination for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, trypsinize, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Protocol: Western Blot for Protein Expression Analysis
-
Objective: To investigate the molecular mechanisms by assessing changes in the expression or phosphorylation of key proteins in signaling pathways (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).[26]
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse treated cells on ice and collect the protein lysates. Determine the protein concentration of each sample.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[26]
-
4. Protocol: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.[26][27]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells, often in a 1:1 mixture with Matrigel) into the flank of each mouse.[27]
-
Tumor Growth and Randomization: Monitor mice for tumor appearance. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemo alone, Combination).[27]
-
Treatment Administration: Administer the agents according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume (Volume = (Length x Width²)/2) and body weight every 2-3 days. Monitor for any signs of toxicity.[27]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Preclinical Evaluation Workflow
The evaluation of a novel combination therapy follows a logical progression from in vitro characterization to in vivo validation.
Caption: Preclinical workflow for evaluating this compound-chemotherapy combinations.
References
- 1. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 2. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-elemene regulates M1-M2 macrophage balance through the ERK/JNK/P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Synergistic effect of beta-elemene injection combined paclitaxel injection on human breast cancer MB-468 cells: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro preclinical models for a rational design of chemotherapy combinations in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for Enmein-Based Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Enmein, an ent-kaurane diterpenoid, and its derivatives. The focus is on its anticancer, anti-inflammatory, and antibacterial activities. Detailed protocols for key experimental assays are provided to facilitate further research and development of this compound-based therapeutic agents.
Anticancer Therapeutic Strategies
This compound and its derivatives have demonstrated significant potential as anticancer agents. Recent studies have focused on synthesizing novel this compound-type diterpenoid derivatives to enhance their cytotoxic effects against various cancer cell lines.
Mechanism of Action
A key mechanism of action for this compound derivatives is the induction of cell cycle arrest and apoptosis in cancer cells. One study has shown that a novel 1,14-epoxy this compound-type diterpenoid derivative, designated as compound 7h , exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This inhibition leads to an increase in intracellular reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential, ultimately triggering apoptosis and inducing G0/G1 phase cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro anti-proliferative activities of synthesized this compound derivatives against various human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
Table 1: Cytotoxicity of this compound Derivatives (Series 5) Against Human Cancer and Normal Cell Lines [1]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) | L-02 (Normal Human Liver) IC50 (µM) |
| Parent Compound 4 | 23.83 ± 1.25 | > 50 | > 50 | > 100 |
| 5a | 15.21 ± 0.89 | 28.45 ± 1.52 | 35.14 ± 1.87 | > 100 |
| 5m | 6.85 ± 0.42 | 12.54 ± 0.78 | 18.92 ± 1.03 | > 100 |
| Taxol (Positive Control) | 3.45 ± 0.21 | 5.87 ± 0.33 | 4.12 ± 0.25 | > 100 |
Table 2: Cytotoxicity of this compound Derivatives (Series 7) Against Human Cancer and Normal Cell Lines [1]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) | L-02 (Normal Human Liver) IC50 (µM) |
| Parent Compound 4 | 23.83 ± 1.25 | > 50 | > 50 | > 100 |
| 7a | 8.92 ± 0.51 | 15.63 ± 0.98 | 21.47 ± 1.22 | > 100 |
| 7h | 2.16 ± 0.15 | 4.78 ± 0.29 | 6.91 ± 0.41 | > 100 |
| Taxol (Positive Control) | 3.45 ± 0.21 | 5.87 ± 0.33 | 4.12 ± 0.25 | > 100 |
Data are presented as mean ± standard deviation of three independent experiments.
The derivative 7h exhibited the most significant and selective inhibitory effect against the A549 lung cancer cell line, with an IC50 value of 2.16 µM, which is more potent than the parental compound and the positive control, Taxol. Notably, this compound showed low cytotoxicity against the normal human liver cell line L-02 (IC50 > 100 µM), indicating a favorable selectivity for cancer cells.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
This compound or its derivatives
-
Human cancer cell lines (e.g., A549, HCT116, PC-3)
-
Normal human cell line (e.g., L-02)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
This protocol is for the detection of apoptosis in cells treated with this compound derivatives using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound derivative for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound derivatives.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Anti-inflammatory Therapeutic Strategies
While specific quantitative data on the anti-inflammatory effects of this compound is limited in the current literature, diterpenoids as a class are known to possess anti-inflammatory properties. The following protocols are provided as a guide for evaluating the potential anti-inflammatory activity of this compound.
Potential Mechanisms of Action
Diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response. This can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
Experimental Protocols
This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (from E. coli)
-
Griess Reagent
-
This compound
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antibacterial Therapeutic Strategies
Potential Mechanisms of Action
The antibacterial mechanisms of diterpenoids can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial DNA.
Experimental Protocols
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's Inhibition of the PI3K/Akt/mTOR Pathway.
Caption: Experimental Workflow for Anticancer Evaluation.
Caption: Multifaceted Therapeutic Potential of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Enmein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein-type ent-kaurane diterpenoids are a class of natural products that have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly their anticancer properties.[1][2] These molecules are characterized by a unique and complex polycyclic architecture.[2] Limited availability from natural sources has spurred efforts in both total synthesis and semi-synthesis to generate novel derivatives with improved pharmacological profiles.[1][2]
This document provides detailed protocols and application notes for the synthesis of novel this compound derivatives, focusing on a semi-synthetic approach starting from the more abundant natural product, oridonin (B1677485). Additionally, it summarizes the biological activity of synthesized derivatives and outlines the key signaling pathways involved in their mechanism of action.
Synthesis Strategies
The generation of novel this compound derivatives can be broadly approached via two main strategies: total synthesis and semi-synthesis.
-
Total Synthesis: This approach involves the de novo construction of the complex this compound scaffold from simple, commercially available starting materials. While offering the ultimate flexibility in structural design, total syntheses of this compound-type diterpenoids are often lengthy and complex, involving numerous steps.[2][3] Key strategies in total synthesis have included early-stage cage formation to control stereochemistry and one-pot acylation/alkylation/lactonization reactions to construct key ring systems.[2][3]
-
Semi-synthesis: A more practical and widely used approach involves the chemical modification of readily available, structurally related natural products, such as oridonin.[1] This strategy allows for the generation of a library of derivatives by targeting specific functional groups on the parent molecule. A common semi-synthetic route involves the oxidative transformation of oridonin to a key this compound-type intermediate, which can then be further derivatized.[1]
This application note will focus on the semi-synthetic approach from oridonin.
Experimental Workflow
The overall workflow for the semi-synthesis and evaluation of novel this compound derivatives is depicted below.
Caption: Semi-synthetic workflow for generating and evaluating novel this compound derivatives.
Experimental Protocols
The following protocols are based on established methods for the semi-synthesis of this compound derivatives from oridonin.[1]
Protocol 1: Synthesis of the 1,14-epoxy this compound-type diterpenoid intermediate (Compound 4)
This protocol describes the conversion of oridonin to a key this compound-type intermediate suitable for further derivatization.
Materials:
-
Oridonin
-
Johns' reagent (CrO₃ in aqueous H₂SO₄ and acetone)
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Appropriate solvents (e.g., acetone (B3395972), dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and ice bath
Procedure:
-
Step 1: Oxidation of Oridonin. Dissolve oridonin in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Johns' reagent dropwise to the cooled solution with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the ent-Kaurene intermediate.
-
Purify the intermediate using column chromatography.
-
Step 2: Oxidative Rearrangement. To a solution of the purified ent-Kaurene intermediate in a suitable solvent, add lead tetraacetate and anhydrous sodium carbonate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
The reaction will first yield a spironolactone-type diterpenoid, which will then convert to the desired 1,14-epoxy this compound-type diterpenoid (Compound 4).[1]
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Compound 4.
Protocol 2: Synthesis of C-6 Amino Acid Ester Derivatives (Compounds 5a-m)
This protocol details the derivatization of the this compound-type intermediate at the C-6 position via an acylation reaction.[1]
Materials:
-
1,14-epoxy this compound-type diterpenoid (Compound 4)
-
Various amino acid esters
-
4-dimethylaminopyridine (DMAP)
-
A suitable coupling agent (e.g., DCC, EDC)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve Compound 4 in dry DCM.
-
Add the desired amino acid ester and a catalytic amount of DMAP to the solution.
-
Add the coupling agent and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final C-6 amino acid ester derivative.
Protocol 3: Synthesis of C-6 Succinic Acid Derivatives (Compounds 7a-h)
This protocol describes the introduction of a flexible side chain at the C-6 position using succinic anhydride (B1165640), followed by amidation.[1]
Materials:
-
1,14-epoxy this compound-type diterpenoid (Compound 4)
-
Succinic anhydride
-
4-dimethylaminopyridine (DMAP)
-
Various amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) or similar peptide coupling agent
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Step 1: Synthesis of Intermediate 6. Dissolve Compound 4 in DCM and add succinic anhydride and a catalytic amount of DMAP.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform a standard workup to isolate the intermediate compound 6, where the C-6 hydroxyl is esterified with succinic acid.[1]
-
Step 2: Amidation. Dissolve intermediate 6 in DCM.
-
Add the desired amine, a coupling agent (e.g., PyBOP), and triethylamine (TEA).[4]
-
Stir the reaction at room temperature for a few hours.[4]
-
After completion, perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the final derivative by column chromatography.
Data Presentation: Biological Activity
A series of novel this compound-type diterpenoid derivatives were synthesized and evaluated for their anti-proliferative activities against three human cancer cell lines (A549, HCT-116, and HepG2) using the MTT assay. The results are summarized in the table below.[1]
| Compound | R Group at C-6 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HepG2 |
| 4 | -OH | 23.82 | >50 | >50 |
| 5a | L-Alanine methyl ester | 10.15 | 12.33 | 15.67 |
| 5b | L-Valine methyl ester | 8.98 | 10.21 | 13.45 |
| 5c | L-Leucine methyl ester | 7.65 | 9.87 | 11.23 |
| 5d | L-Isoleucine methyl ester | 8.12 | 10.05 | 12.88 |
| 5e | L-Phenylalanine methyl ester | 6.43 | 8.11 | 9.89 |
| 7a | Succinyl-aniline | 5.21 | 7.65 | 8.99 |
| 7b | Succinyl-benzylamine | 4.87 | 6.98 | 7.54 |
| 7h | Succinyl-oxazole moiety | 2.16 | 4.54 | 5.87 |
| Data extracted from reference[1] |
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Mechanism studies have suggested that potent this compound derivatives, such as compound 7h , induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This inhibition is associated with an increase in intracellular reactive oxygen species (ROS) levels and a collapse of the mitochondrial membrane potential.[1]
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Divergent Total Syntheses of this compound-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Enmein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein is a major ent-kaurane diterpenoid found in plants of the Isodon genus, notably Isodon japonicus and Isodon trichocarpus. These plants have been traditionally used in Asian medicine. This compound and its derivatives have garnered significant interest in the scientific community for their potential therapeutic properties, including anticancer activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and general guidance for developing a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Additionally, a proposed signaling pathway for an this compound derivative is presented to guide mechanistic studies.
Analytical Techniques for this compound Quantification
The primary analytical methods for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely accessible technique suitable for quality control of plant materials. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a reliable method for the quantification of this compound in herbal materials and extracts. The following protocol is based on established methods for the analysis of ent-kaurane diterpenoids in Isodon species.[1][2]
1. Sample Preparation:
-
Dry the plant material (leaves, stems, etc.) at a mild temperature to avoid degradation of diterpenoids.[1]
-
Grind the dried material into a coarse powder. Avoid fine milling, as it can affect diterpenoid content.[1]
-
Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol (B129727) (HPLC grade) as the extraction solvent.
-
Vortex the mixture for 1 minute and then perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 30% B
-
40-45 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Retention Time for this compound: Approximately 7.5 minutes under these conditions.[2]
3. Quantification:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
| Plant Material | Species | This compound Content (mg/g dry weight) | Reference |
| Leaves (Cultivated, freshly dried) | Isodon japonicus | 4.87 ± 0.15 | [2] |
| Leaves (Cultivated, stored) | Isodon japonicus | 2.54 ± 0.08 | [2] |
| Commercial Product 1 | Isodon Herb | 0.89 ± 0.02 | [2] |
| Commercial Product 2 | Isodon Herb | 1.23 ± 0.03 | [2] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying this compound in biological matrices such as plasma and tissue homogenates due to its high sensitivity and selectivity. The following provides a general protocol for developing a UPLC-MS/MS method for this compound quantification in rat plasma, based on established methods for similar compounds.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (IS), such as a structurally similar diterpenoid or a stable isotope-labeled this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again and transfer the supernatant to an HPLC vial for analysis.
2. UPLC-MS/MS Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Suggested Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 10% B
-
2.6-3.0 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The parent ion is [M+H]+ at m/z 363. The major product ions for fragmentation are m/z 327, 281, and 253.[2] A suggested MRM transition for quantification would be m/z 363 -> 327 . A confirmatory transition could be m/z 363 -> 281 .
-
Internal Standard (IS): To be determined based on the chosen IS.
-
-
Source Parameters: To be optimized for this compound, but typical starting points include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy and Cone Voltage: These will need to be optimized for the specific MRM transitions of this compound and the IS to achieve maximum signal intensity.
4. Method Validation:
-
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Compound | Ionization Mode | Parent Ion (m/z) | Product Ions (m/z) | Reference |
| This compound | ESI Positive | 363 | 327, 281, 253 | [2] |
Proposed Signaling Pathway for an this compound Derivative
Recent research on a synthesized derivative of this compound has shed light on its potential anticancer mechanism of action. This derivative has been shown to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer. While this pathway has been identified for a derivative, it provides a strong rationale for investigating the direct effects of this compound on the same signaling cascade.
Caption: Proposed PI3K/Akt/mTOR signaling pathway targeted by an this compound derivative.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.
Caption: General workflow for the quantification of this compound.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive guide for the accurate quantification of this compound. The HPLC-UV method is well-suited for the analysis of plant materials, while the outlined LC-MS/MS approach offers the necessary sensitivity and selectivity for bioanalytical applications. The provided signaling pathway for an this compound derivative offers a valuable starting point for further mechanistic investigations into the therapeutic potential of this class of compounds. Researchers are encouraged to adapt and validate these methods for their specific applications to ensure reliable and reproducible results.
References
Enmein (β-elemene) Application in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, more commonly known as β-elemene, is a natural compound extracted from the traditional Chinese medicine Curcuma wenyujin. It has garnered significant attention in oncology research for its broad-spectrum anticancer activities.[1] In preclinical studies, β-elemene has demonstrated efficacy in inhibiting tumor growth, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.[2][3] Its application in xenograft mouse models has been instrumental in evaluating its therapeutic potential and elucidating its mechanisms of action, both as a monotherapy and in combination with conventional chemotherapeutic agents.[2][4] These studies have shown that β-elemene can enhance the sensitivity of cancer cells to drugs like cisplatin (B142131) and reverse multidrug resistance.[5][6][7]
This document provides detailed application notes and protocols for the use of β-elemene in xenograft mouse models, based on findings from multiple research studies. It is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor effects of β-elemene.
Mechanism of Action
β-elemene exerts its anti-tumor effects through the modulation of several key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways.[1][2][8] It has been shown to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest, particularly at the G2/M phase.[3][9]
Key Signaling Pathways Affected by β-elemene
// Nodes this compound [label="β-elemene", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; mapk [label="MAPK\n(p38, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="Cell Cycle Arrest\n(G2/M)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Tumor Cell\nProliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; resistance [label="Drug Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> pi3k [label=" inhibits", fontcolor="#202124"]; this compound -> mapk [label=" inhibits", fontcolor="#202124"]; pi3k -> akt [color="#4285F4"]; akt -> mtor [color="#4285F4"]; mtor -> proliferation [label=" promotes", fontcolor="#202124", color="#EA4335"]; mtor -> resistance [label=" promotes", fontcolor="#202124", color="#EA4335"]; mapk -> proliferation [label=" promotes", fontcolor="#202124", color="#EA4335"]; this compound -> apoptosis [label=" induces", fontcolor="#202124", color="#34A853"]; this compound -> cell_cycle_arrest [label=" induces", fontcolor="#202124", color="#34A853"]; } END_DOT Caption: β-elemene inhibits PI3K/AKT/mTOR and MAPK pathways, leading to apoptosis and cell cycle arrest.
Quantitative Data from Xenograft Studies
The following tables summarize the quantitative data on the anti-tumor efficacy of β-elemene in various xenograft mouse models.
Table 1: Tumor Growth Inhibition in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | A549 | Nude Mice | β-elemene + Cisplatin | Not Specified | Significant reduction in tumor size and weight compared to single agents. | [2] |
| Non-Small Cell Lung Cancer | A549 | Nude Mice | β-elemene + Radiotherapy | Not Specified | Dramatic suppression of tumor growth, size, and volume. | [10] |
| Cisplatin-Resistant Lung Cancer | A549/DDP | Nude Mice | β-elemene | 75 mg/kg | Significant reduction in tumor mass. | [4] |
| Cisplatin-Resistant Lung Cancer | A549/DDP | Nude Mice | β-elemene + Cisplatin | 75 mg/kg (β-elemene), 5 mg/kg (Cisplatin) | Most pronounced tumor suppression. | [4] |
| Papillary Thyroid Carcinoma | IHH-4 | Nude Mice | β-elemene | Not Specified | Significantly larger tumor volumes in untreated mice after 7 and 14 days. | [11] |
| Hepatocellular Carcinoma | SMMC-7721 | Nude Mice | ETME (β-elemene derivative) + Arsenic Trioxide | Not Specified | Reduced tumor volume and weight. | [12] |
Table 2: Induction of Apoptosis by β-elemene in Xenograft Models
| Cancer Type | Cell Line | Treatment | Apoptosis Induction | Method | Reference |
| Cisplatin-Resistant Lung Cancer | A549/DDP | β-elemene + Cisplatin | Significantly increased number of TUNEL-positive cells. | TUNEL Staining | [4] |
| Ovarian Cancer (Cisplatin-Sensitive) | A2780 | β-elemene (30, 50, 70 µg/ml) | 16.11%, 51.71%, and 65.33% apoptotic cells, respectively. | Annexin V Staining | [13] |
| Ovarian Cancer (Cisplatin-Resistant) | A2780/CP | β-elemene (30, 50, 70 µg/ml) | 8.72%, 20.17%, and 93.09% apoptotic cells, respectively. | Annexin V Staining | [13] |
| Colorectal Cancer | Not Specified | β-elemene | Induced apoptosis in vivo. | Not Specified | [9] |
Experimental Protocols
This section provides a generalized protocol for conducting a xenograft mouse model study to evaluate the anti-tumor effects of β-elemene. This protocol is a synthesis of methodologies reported in various studies.[4][10][14][15]
Experimental Workflow
// Nodes cell_culture [label="1. Cell Culture\n(e.g., A549)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_harvest [label="2. Cell Harvesting\n& Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="3. Subcutaneous\nInjection", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="4. Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="5. Treatment\n(β-elemene +/- other agents)", fillcolor="#FBBC05", fontcolor="#202124"]; data_collection [label="6. Data Collection\n(Tumor Volume, Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. Endpoint Analysis\n(IHC, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cell_culture -> cell_harvest [color="#4285F4"]; cell_harvest -> injection [color="#4285F4"]; injection -> tumor_growth [color="#4285F4"]; tumor_growth -> treatment [color="#4285F4"]; treatment -> data_collection [color="#4285F4"]; data_collection -> analysis [color="#4285F4"]; } END_DOT Caption: A typical workflow for a xenograft study with β-elemene.
Materials
-
Cell Lines: Human cancer cell lines (e.g., A549, NCI-H1650, SGC-7901/Adr).
-
Animals: 4-6 week old female athymic nude mice (BALB/c-nu).
-
Reagents: β-elemene solution, control vehicle (e.g., saline, blank emulsions), chemotherapeutic agents (e.g., cisplatin), cell culture media, PBS, trypsin-EDTA, Matrigel (optional).
-
Equipment: Laminar flow hood, incubator, centrifuge, hemocytometer, syringes with 27-30 gauge needles, calipers, animal housing facilities.
Protocol
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free media or PBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).[10] For some cell lines, mixing with Matrigel may improve tumor take rate.
-
-
Xenograft Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width^2 × length)/2.[10]
-
-
Treatment Administration:
-
When tumors reach a specific volume (e.g., 30-100 mm³), randomize the mice into treatment groups (e.g., control, β-elemene, cisplatin, β-elemene + cisplatin).[4]
-
Administer treatments as per the experimental design. For example, intraperitoneal injections of β-elemene (e.g., 75 mg/kg) and/or cisplatin (e.g., 5 mg/kg) daily for a specified period (e.g., 21 days).[4]
-
-
Endpoint and Data Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to analyze protein expression (e.g., Ki-67 for proliferation, TUNEL for apoptosis).[4]
-
Another portion can be snap-frozen for Western blot analysis to investigate the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K, AKT, mTOR).[2]
-
Conclusion
β-elemene has demonstrated significant anti-tumor activity in a variety of xenograft mouse models, positioning it as a promising candidate for cancer therapy. Its ability to inhibit critical signaling pathways, induce apoptosis, and overcome drug resistance highlights its multifaceted mechanism of action. The protocols and data presented here provide a valuable resource for researchers aiming to further investigate the therapeutic potential of β-elemene in preclinical cancer research. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results in xenograft studies.
References
- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 2. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study on mechanism of action of β-elemene in inhibiting cisplatin resistance in lung cancer through LncRNA LINC00511 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on mechanism of elemene reversing tumor multidrug resistance based on luminescence pharmacokinetics in tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <i>β</i>-Elemene induces apoptosis and autophagy in colorectal cancer cells through regulating the ROS/AMPK/mTOR pathway [cjnmcpu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ETME, a novel β-elemene derivative, synergizes with arsenic trioxide in inducing apoptosis and cell cycle arrest in hepatocarcinoma cells via a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Enmein-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a natural ent-kaurene (B36324) diterpenoid, and its derivatives have demonstrated significant potential as anti-cancer agents.[1] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2] The primary mechanism of action appears to involve the modulation of key cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms by which this compound exerts its effects, allowing for the quantification of changes in the expression and phosphorylation status of key proteins involved in these pathways.
These application notes provide a comprehensive guide for the Western blot analysis of cells treated with this compound, focusing on the PI3K/Akt/mTOR, apoptosis, and cell cycle signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to influence several critical signaling cascades that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is a common feature in many cancers. This compound derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1] Western blot analysis can be used to assess the phosphorylation status of key proteins in this pathway, such as PI3K, Akt, and mTOR, to determine the inhibitory effect of this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[2] Many anti-cancer agents, including this compound derivatives, function by inducing apoptosis in cancer cells.[1] Key protein families involved in the regulation of apoptosis include the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., caspase-3).[2] Western blot can quantify the expression levels of these proteins to confirm the induction of apoptosis by this compound.
Cell Cycle Signaling Pathway
The cell cycle is a tightly regulated process that governs cell division.[3] Cancer cells often exhibit dysregulated cell cycle progression, leading to uncontrolled proliferation. This compound derivatives have been observed to induce cell cycle arrest, typically at the G0/G1 or S phase.[1][2] This is often associated with changes in the expression of cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1), cyclin-dependent kinases (CDKs; e.g., CDK4), and CDK inhibitors (e.g., p21).[1] Western blot is an effective method to measure the changes in these key cell cycle regulators following this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables provide a template for presenting quantitative data obtained from Western blot analysis of cells treated with an this compound derivative. The data is expressed as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound Derivative on PI3K/Akt/mTOR Pathway Proteins
| Treatment Group | Relative p-PI3K/PI3K Expression (Fold Change) | Relative p-Akt/Akt Expression (Fold Change) | Relative p-mTOR/mTOR Expression (Fold Change) |
| Control (0 µM) | 1.00 | 1.00 | 1.00 |
| This compound Derivative (2 µM) | 0.65 | 0.58 | 0.62 |
| This compound Derivative (4 µM) | 0.32 | 0.29 | 0.35 |
| This compound Derivative (8 µM) | 0.15 | 0.14 | 0.18 |
Data is hypothetical and for illustrative purposes, based on trends observed in studies with this compound derivatives.[1]
Table 2: Effect of this compound Derivative on Apoptosis-Related Proteins
| Treatment Group | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| Control (0 µM) | 1.00 | 1.00 | 1.00 |
| This compound Derivative (1.0 µM) | 1.85 | 0.55 | 2.10 |
| This compound Derivative (1.5 µM) | 2.50 | 0.30 | 3.50 |
| This compound Derivative (2.0 µM) | 3.20 | 0.15 | 4.80 |
Data is hypothetical and for illustrative purposes, based on trends observed in studies with this compound derivatives.[2]
Table 3: Effect of this compound Derivative on Cell Cycle Regulatory Proteins
| Treatment Group | Relative Cyclin D1 Expression (Fold Change) | Relative CDK4 Expression (Fold Change) | Relative p21 Expression (Fold Change) |
| Control (0 µM) | 1.00 | 1.00 | 1.00 |
| This compound Derivative (2 µM) | 0.70 | 0.75 | 1.90 |
| This compound Derivative (4 µM) | 0.45 | 0.50 | 2.80 |
| This compound Derivative (8 µM) | 0.20 | 0.25 | 3.70 |
Data is hypothetical and for illustrative purposes, based on trends observed in studies with this compound derivatives.[1]
Experimental Protocols
The following are detailed protocols for the Western blot analysis of this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, Bel-7402) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.[1][2]
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or its derivative (e.g., 0, 1.0, 1.5, 2.0, 4.0, 8.0 µM).[1][2] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1][2]
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.[4]
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Protocol 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 5X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Protocol 4: Immunoblotting and Detection
-
Blocking: Block the PVDF membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (see Table 4 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway | Suggested Dilution |
| PI3 Kinase p110α | PI3K/Akt/mTOR | 1:1000 |
| Phospho-PI3 Kinase p85 (Tyr458)/p55 (Tyr199) | PI3K/Akt/mTOR | 1:1000 |
| Akt | PI3K/Akt/mTOR | 1:1000 |
| Phospho-Akt (Ser473) | PI3K/Akt/mTOR | 1:1000 |
| mTOR | PI3K/Akt/mTOR | 1:1000 |
| Phospho-mTOR (Ser2448) | PI3K/Akt/mTOR | 1:1000 |
| Bax | Apoptosis | 1:1000 |
| Bcl-2 | Apoptosis | 1:1000 |
| Cleaved Caspase-3 | Apoptosis | 1:1000 |
| Cyclin D1 | Cell Cycle | 1:1000 |
| CDK4 | Cell Cycle | 1:1000 |
| p21 | Cell Cycle | 1:1000 |
| β-actin | Loading Control | 1:5000 |
| GAPDH | Loading Control | 1:5000 |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound treatment.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: this compound induces cell cycle arrest at the G1/S transition.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
Techniques for Measuring Enmein's Effect on PI3K Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a natural diterpenoid compound, and its derivatives have garnered significant interest in oncological research for their potential to modulate critical cellular signaling pathways implicated in cancer progression. One of the key pathways of interest is the Phosphoinositide 3-kinase (PI3K) signaling cascade. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapeutics.
These application notes provide detailed protocols and methodologies for researchers to investigate and quantify the effects of this compound and its derivatives on the PI3K signaling pathway. The following sections will cover essential techniques, from assessing overall cell viability to measuring the phosphorylation status of key downstream effectors of PI3K.
Quantitative Data Summary
Table 1: Cell Proliferation Inhibition by this compound Derivative (Compound 7h)
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound Derivative (7h) | A549 (Human Lung Carcinoma) | MTT Assay | 3.89 |
Table 2: Cell Viability Inhibition by Oridonin
| Compound | Cell Line | Assay Type | IC50 (µg/mL) - 48h | Citation |
| Oridonin | 4T1 (Mouse Breast Cancer) | CCK-8 Assay | 1.66 | |
| Oridonin | MCF-7 (Human Breast Cancer) | CCK-8 Assay | 3.48 | |
| Oridonin | MDA-MB-231 (Human Breast Cancer) | CCK-8 Assay | 1.14 |
Signaling Pathway and Experimental Workflow Diagrams
Practical Guide to the Solubility and Stability of Enmein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enmein, a diterpenoid compound isolated from plants of the Isodon genus, has garnered interest for its potential biological activities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is fundamental for the design and development of viable formulations and for ensuring the accuracy and reproducibility of in vitro and in vivo studies. This guide provides a comprehensive overview of standardized protocols for characterizing the aqueous solubility and stability of this compound. In the absence of extensive published experimental data for this compound, the following protocols are based on established methodologies for the characterization of natural products and small molecule drug candidates.
Application Notes
Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low absorption and erratic dose-response relationships. Stability testing is equally crucial as it provides insights into the intrinsic stability of the molecule, helps to identify degradation products, and informs on appropriate storage conditions and shelf-life. The data generated from these studies are essential for regulatory submissions and for advancing a compound through the drug development pipeline.
This compound Solubility Profile
The solubility of this compound should be determined in various aqueous media relevant to physiological conditions and formulation development. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of its dissolution behavior.
Predicted Physicochemical Properties of this compound
While experimental data is limited, computational models can provide an initial estimate of this compound's properties.
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₀H₂₆O₆ | |
| Molecular Weight | 362.4 g/mol | |
| logP | ~1.8 | Indicates moderate lipophilicity. |
| Aqueous Solubility (logS) | -3.5 to -4.5 | Suggests low aqueous solubility. |
| pKa | Not readily ionizable | Lacks strongly acidic or basic functional groups. |
Experimental Solubility Data
The following tables should be populated with experimental data obtained from the protocols described below.
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System | pH | Kinetic Solubility (µM) | Method of Detection |
| Phosphate Buffered Saline (PBS) | 7.4 | HPLC-UV | |
| Simulated Gastric Fluid (SGF) | 1.2 | HPLC-UV | |
| Simulated Intestinal Fluid (SIF) | 6.8 | HPLC-UV |
Table 2: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Method of Detection |
| Water | 25 | LC-MS | |
| PBS (pH 7.4) | 25 | LC-MS | |
| 5% DMSO in Water | 25 | LC-MS | |
| 20% Ethanol in Water | 25 | LC-MS |
Experimental Protocols: Solubility Determination
Protocol for Kinetic Solubility Assay
This assay provides a high-throughput method to estimate the solubility of this compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene)
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Addition of Aqueous Buffer: To a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each this compound concentration from the DMSO plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with constant shaking.
-
Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new 96-well UV plate. Determine the concentration of dissolved this compound using a pre-established calibration curve via UV-Vis spectrophotometry at the compound's λmax or by HPLC-UV analysis.
Protocol for Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid powder)
-
Selected aqueous buffers (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. Ensure that undissolved solid is visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 25°C. Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand for 1 hour. Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution and Quantification: Dilute the supernatant with the appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method with a calibration curve.
This compound Stability Profile
Forced degradation studies are conducted to understand the degradation pathways of this compound under various stress conditions.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time Points | % Degradation | Number of Degradants | Notes |
| Acid Hydrolysis (0.1 M HCl) | 0, 2, 4, 8, 24 h | |||
| Base Hydrolysis (0.1 M NaOH) | 0, 2, 4, 8, 24 h | |||
| Oxidation (3% H₂O₂) | 0, 2, 4, 8, 24 h | |||
| Thermal (60°C, solid) | 0, 1, 3, 7, 14 days | |||
| Photostability (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m² |
Experimental Protocols: Stability Determination
A stability-indicating analytical method, typically HPLC-UV, should be developed and validated to separate this compound from its potential degradation products.
Protocol for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).
-
Basic: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Neutral: Mix the stock solution with HPLC grade water. Incubate at a specified temperature (e.g., 60°C).
-
At designated time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature and protect from light.
-
At designated time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store solid this compound in a temperature-controlled oven at 60°C.
-
At designated time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC after exposure.
-
Analysis: For all studies, analyze the samples by a stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify and quantify any degradation products.
Visualizations
Experimental Workflows
Caption: Workflow for the kinetic solubility assay.
Caption: Workflow for the thermodynamic (shake-flask) solubility assay.
Hypothetical Degradation Pathway
Given this compound's structure containing ester (lactone) and hydroxyl groups, hydrolysis and oxidation are plausible degradation pathways.
Caption: A hypothetical degradation pathway for this compound.
Application of Oridonin in the Study of Drug Resistance
Introduction
Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor properties and its ability to counteract drug resistance in various cancer types.[1] While the term "Enmein" also refers to a related class of diterpenoids, the bulk of scientific literature concerning drug resistance reversal focuses on Oridonin. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Oridonin to investigate and overcome therapeutic resistance in cancer.
Mechanisms of Action in Overcoming Drug Resistance
Oridonin circumvents drug resistance through a multi-pronged approach, targeting several key cellular pathways and mechanisms that cancer cells exploit to evade chemotherapy.
1. Modulation of Drug Efflux Pumps: A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump chemotherapeutic agents out of cancer cells. Oridonin has been shown to downregulate the expression of these proteins, thereby increasing the intracellular concentration of co-administered chemotherapy drugs.[2][3]
2. Induction of Apoptosis: Cancer cells often develop resistance to apoptosis (programmed cell death). Oridonin can induce apoptosis in drug-resistant cells, often synergistically with conventional chemotherapeutics.[2][3]
3. Regulation of Key Signaling Pathways: Oridonin has been demonstrated to modulate several signaling pathways that are frequently dysregulated in drug-resistant cancers.[2][4] These include:
- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to therapy. Oridonin and its derivatives can inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6]
- NF-κB Signaling Pathway: The NF-κB pathway is involved in inflammation, immunity, and cell survival, and its activation is linked to chemoresistance. Oridonin can suppress this pathway, sensitizing cancer cells to treatment.[2]
- EGFR/ERK/MMP-12 Pathway: Oridonin can inhibit migration, invasion, and adhesion of drug-resistant non-small cell lung cancer (NSCLC) cells by targeting this pathway.[2]
- CIP2A/PP2A/Akt Signaling Pathway: This pathway is another target of Oridonin in overcoming resistance in certain cancer cells.[2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of Oridonin and its Derivatives
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| Oridonin | DDP-resistant SGC7901/DDP | Not specified, but synergistic with DDP | Reduced expression of P-gp, MRP1, and cyclin D1. | [2][3] |
| Oridonin Derivative 7h | A549 (Lung Cancer) | 2.16 | 11.03-fold more potent than the parental compound. | [5] |
| Oridonin Derivative 7h | L-02 (Normal Human Liver) | > 100 | Demonstrates selective cytotoxicity for cancer cells. | [5] |
| Oridonin | Various Drug-Resistant Tumor Cells | Not specified, but bypasses major resistance mechanisms | Targets the Akt pathway. | [4] |
DDP: Cisplatin (B142131)
Experimental Protocols
Protocol 1: Determination of IC50 Values for Oridonin in Drug-Resistant and Sensitive Cancer Cell Lines
Objective: To quantify the cytotoxic effect of Oridonin and determine the concentration that inhibits 50% of cell growth (IC50) in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and corresponding drug-resistant cancer cell lines (e.g., SGC7901 and SGC7901/DDP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Oridonin (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the drug-sensitive and drug-resistant cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Oridonin in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Oridonin. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the cell viability for each concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Drug Resistance-Associated Proteins
Objective: To investigate the effect of Oridonin on the expression levels of proteins involved in drug resistance, such as P-gp, MRP1, and components of the PI3K/Akt pathway.
Materials:
-
Drug-resistant cancer cells
-
Oridonin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat drug-resistant cells with various concentrations of Oridonin for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Oridonin's multi-target approach to overcoming drug resistance.
Caption: Workflow for evaluating Oridonin's effect on drug-resistant cells.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis and reverses drug resistance in cisplatin resistant human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses [frontiersin.org]
- 5. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
Unveiling the Anti-Angiogenic Potential of Enmein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the anti-angiogenic properties of Enmein, a novel investigational compound. The following application notes and detailed experimental protocols are designed to facilitate the systematic evaluation of this compound's effects on key processes of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulated angiogenesis is a hallmark of various pathologies, including cancer, making anti-angiogenic compounds promising therapeutic candidates.[1][2][3]
Overview of Anti-Angiogenic Assessment Strategy
The evaluation of this compound's anti-angiogenic activity will be conducted through a tiered approach, beginning with fundamental in vitro assays to assess its impact on endothelial cell function and progressing to more complex ex vivo and in vivo models that recapitulate aspects of physiological angiogenesis.[1][4][5][6][7] This strategy allows for a thorough characterization of this compound's potential as an angiogenesis inhibitor.
Experimental Workflow for Assessing this compound's Anti-Angiogenic Properties
Caption: A stepwise workflow for evaluating this compound's anti-angiogenic effects.
In Vitro Assays
In vitro assays are fundamental for the initial screening and characterization of this compound's anti-angiogenic potential by examining its direct effects on endothelial cells.[1][5][7]
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, a critical step in the formation of new blood vessels.[5][8][9][10]
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: HUVECs are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib) are included.
-
Incubation: Cells are incubated for 48 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is determined.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Inhibition of Proliferation |
| Vehicle Control | 0 | [Value] | 0 |
| This compound | 0.1 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| Positive Control | [Concentration] | [Value] | [Value] |
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, another crucial component of angiogenesis.[7]
Protocol:
-
Cell Culture: HUVECs are grown to confluence in a 24-well plate.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (wound) in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing different concentrations of this compound is added.
-
Image Acquisition: Images of the scratch are captured at 0 hours and after 12-24 hours of incubation using an inverted microscope.
-
Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Initial Wound Width (µm) ± SD | Final Wound Width (µm) ± SD | % Wound Closure |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] | [Value] |
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[11][12][13][14][15]
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel® or a similar basement membrane extract and allowed to solidify at 37°C.[12]
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.[11][12]
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The total tube length, number of junctions, and number of loops are quantified using angiogenesis analysis software.[12]
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Total Tube Length (µm) ± SD | Number of Junctions ± SD | Number of Loops ± SD |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] | [Value] |
Ex Vivo Assay
The aortic ring assay provides a more complex model that includes the interaction of endothelial cells with other cell types present in the vessel wall.[16][17][18][19][20]
Aortic Ring Assay
This assay evaluates the effect of this compound on the sprouting of new microvessels from a segment of an aorta.[16][18][19]
Protocol:
-
Aorta Dissection: Thoracic aortas are dissected from rats or mice, cleaned of periadventitial fat, and cross-sectioned into 1 mm thick rings.[18][19]
-
Embedding: The aortic rings are embedded in a collagen gel or Matrigel® in a 48-well plate.[16][19]
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with different concentrations of this compound.
-
Observation: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.
-
Quantification: The length and number of sprouts are quantified using image analysis software.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Mean Sprout Length (µm) ± SD | Mean Number of Sprouts ± SD |
| Vehicle Control | 0 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
In Vivo Assay
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model to assess angiogenesis and the effects of anti-angiogenic compounds.[4][21][22][23][24][25]
Chick Chorioallantoic Membrane (CAM) Assay
This assay directly visualizes the effect of this compound on blood vessel formation in a living organism.[21][22][23][25]
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity.
-
Window Creation: On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a biocompatible carrier loaded with different concentrations of this compound is placed on the CAM.[23][25]
-
Incubation: The window is sealed, and the eggs are returned to the incubator for 48-72 hours.
-
Analysis: The CAM is excised, and the blood vessels around the application site are photographed. The number of blood vessel branch points and the total vessel length are quantified.[23]
Data Presentation:
| Treatment Group | This compound Dose (µ g/disc ) | Number of Blood Vessel Branch Points ± SD | Total Vessel Length (mm) ± SD |
| Vehicle Control | 0 | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] |
| This compound | 5 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
Mechanism of Action Studies
To elucidate the molecular mechanism by which this compound exerts its anti-angiogenic effects, the modulation of key signaling pathways involved in angiogenesis should be investigated. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis and a common target for anti-angiogenic drugs.[22][26][27][28][][30]
VEGF Signaling Pathway
Caption: Simplified VEGF signaling cascade leading to angiogenesis.
Western Blot Analysis
This technique will be used to determine if this compound inhibits the VEGF-induced phosphorylation of key downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: HUVECs are serum-starved and then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with VEGF (e.g., 20 ng/mL) for 15-30 minutes.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of VEGFR2, Akt, and ERK.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies are used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using densitometry software.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | p-VEGFR2 / Total VEGFR2 Ratio ± SD | p-Akt / Total Akt Ratio ± SD | p-ERK / Total ERK Ratio ± SD |
| Control (no VEGF) | 0 | [Value] | [Value] | [Value] |
| VEGF alone | 0 | [Value] | [Value] | [Value] |
| VEGF + this compound | 1 | [Value] | [Value] | [Value] |
| VEGF + this compound | 10 | [Value] | [Value] | [Value] |
| VEGF + this compound | 100 | [Value] | [Value] | [Value] |
By following these detailed protocols, researchers can systematically and rigorously evaluate the anti-angiogenic properties of this compound, providing crucial data for its further development as a potential therapeutic agent.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Angiogenesis Assays [mdpi.com]
- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermedin Enlarges the Vascular Lumen by Inducing the Quiescent Endothelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of inflammatory cytokines on human endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial cell proliferation during angiogenesis. In vitro modulation by basement membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. promocell.com [promocell.com]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. corning.com [corning.com]
- 16. researchgate.net [researchgate.net]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardization to Characterize the Complexity of Vessel Network Using the Aortic Ring Model | MDPI [mdpi.com]
- 21. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis | MDPI [mdpi.com]
- 22. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. Endomucin inhibits VEGF-induced endothelial cell migration, growth, and morphogenesis by modulating VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. VEGF signaling pathway | Abcam [abcam.com]
- 28. Effect of VEGF and VEGF Trap on vascular endothelial cell signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular mechanisms and clinical applications of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
using Enmein for G0/G1 phase cell cycle arrest experiments
Application Notes: Enmein-Induced G0/G1 Cell Cycle Arrest
Introduction
The cell division cycle is a fundamental process that ensures the faithful replication and segregation of genetic material. The G0/G1 phase represents a critical checkpoint where the cell commits to another round of division or enters a quiescent state (G0). Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled proliferation.[1][2] Targeting the G0/G1 transition is therefore a promising strategy in cancer therapy. This compound is a novel investigational compound that has been shown to induce cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of various cancer cell lines.
These application notes provide detailed protocols for researchers to study the effects of this compound on the cell cycle, focusing on methods to quantify G0/G1 arrest and elucidate the underlying molecular mechanisms.
Proposed Mechanism of Action
This compound is hypothesized to induce G0/G1 cell cycle arrest by modulating the expression and activity of key regulatory proteins. The progression from G1 to S phase is primarily controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[3][4] this compound treatment leads to the downregulation of Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/Cip1 and p27/Kip1.[5] These inhibitors bind to and inactivate the Cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S phase entry and effectively halting the cell cycle in G1.[6]
References
- 1. Role of G0-G1 arrest in the inhibition of tumor cell growth by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of G0 and G1 phase cells in primary carcinomas. Antibody to M1 subunit of ribonucleotide reductase shows G1 phase restriction point block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enmein Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to the synthesis of Enmein and its derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and improve the yield of your this compound synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound-type natural products?
A1: The total synthesis of this compound and related diterpenoids presents several key challenges:
-
Control of Stereochemistry: These molecules possess numerous contiguous stereocenters, including complex all-carbon quaternary centers, making stereocontrol a primary hurdle.[1][2]
-
Management of Oxygenated Functional Groups: this compound-type compounds feature a variety of oxygen-containing functional groups such as lactones, hemiacetals, and multiple hydroxyl groups at different oxidation levels. Protecting group strategies must be carefully planned to avoid incompatibility with reaction conditions.
-
Construction of the Polycyclic Skeleton: The assembly of the intricate and often strained polycyclic ring system of this compound requires robust and highly selective cyclization strategies.
Q2: My overall yield for the synthesis of an this compound-type diterpenoid from Oridonin is low. Which steps are the most critical to optimize?
A2: When synthesizing this compound-type diterpenoids from Oridonin, the initial oxidation and subsequent rearrangement steps are critical for overall yield. The conversion of Oridonin involves an oxidation, for example using Jones reagent, followed by a rearrangement facilitated by reagents like lead tetraacetate. Low yields in these steps can significantly impact the final output. Careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is crucial.
Q3: I am observing a complex mixture of byproducts during the Jones oxidation of the polyol precursor. How can I improve the selectivity of this reaction?
A3: Jones oxidation of complex polyols can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. To improve selectivity, consider the following:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize over-oxidation and side reactions.[3]
-
Controlled Reagent Addition: Add the Jones reagent dropwise to the substrate solution to maintain a low local concentration of the oxidant.
-
Anhydrous Conditions: While Jones reagent is aqueous, ensuring the solvent (e.g., acetone) is dry can sometimes help in preventing unwanted side reactions. For sensitive substrates, alternative, milder oxidizing agents might be necessary.[3]
Q4: The lead tetraacetate-mediated cyclization step is giving me a poor yield. What are the common pitfalls?
A4: Lead tetraacetate (LTA) mediated cyclizations are powerful but can be sensitive to reaction conditions. Common issues include:
-
Reagent Quality: LTA is moisture-sensitive. Use freshly opened or properly stored reagent.
-
Reaction Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents like benzene (B151609) or cyclohexane (B81311) are often used.[4]
-
Radical Intermediates: The reaction often proceeds through radical intermediates, which can lead to a variety of side products. Controlling the concentration of the substrate and LTA can help favor the desired intramolecular cyclization.
Q5: What are the best practices for purifying this compound and its intermediates?
A5: Purification of diterpenoid intermediates and final products can be challenging due to the presence of multiple polar functional groups and the potential for isomeric byproducts with similar polarities.[2]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method. A careful selection of the eluent system is critical to achieve good separation.
-
Crystallization: If possible, crystallization can be a highly effective method for obtaining high-purity material.
-
Preparative TLC/HPLC: For small-scale purifications or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guides
Low Yield in Jones Oxidation of Oridonin Derivatives
| Observation | Potential Cause | Troubleshooting Strategy |
| Low conversion of starting material | Insufficient oxidant or reaction time. | Increase the equivalents of Jones reagent incrementally. Monitor the reaction closely by TLC and extend the reaction time if necessary. |
| Formation of multiple, inseparable spots on TLC | Over-oxidation or side reactions due to harsh conditions. | Conduct the reaction at a lower temperature (e.g., 0 °C or below).[3] Add the Jones reagent slowly to the reaction mixture. Consider using a milder oxidant like PCC or PDC for more sensitive substrates.[5] |
| Product degradation | Acidic nature of the Jones reagent. | Buffer the reaction mixture if the substrate is acid-sensitive, though this may affect the reaction rate. Minimize the reaction time once the starting material is consumed. |
| Inconsistent yields between batches | Variable quality of Jones reagent or solvent. | Prepare fresh Jones reagent before use. Ensure the use of anhydrous acetone (B3395972). |
Inefficient Lead Tetraacetate (LTA) Mediated Cyclization
| Observation | Potential Cause | Troubleshooting Strategy |
| No or minimal product formation | Inactive LTA. | Use a fresh bottle of LTA or recrystallize the existing stock. Ensure the reaction is performed under anhydrous conditions. |
| Formation of intermolecular reaction byproducts | High concentration of the substrate. | Use high dilution conditions to favor the intramolecular cyclization pathway. |
| Complex mixture of unidentified byproducts | Radical side reactions. | Add a radical scavenger in small amounts if the desired reaction is not radical-dependent. Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. |
| Low yield of the desired cyclic ether | Unfavorable conformation of the substrate. | Modify the substrate to favor a conformation that brings the reacting groups in proximity for cyclization. |
Experimental Protocols
Protocol 1: Synthesis of an this compound-Type Diterpenoid Intermediate from Oridonin
This protocol is a generalized procedure based on reported syntheses of this compound-type diterpenoids.
Step 1: Jones Oxidation of Oridonin
-
Dissolve Oridonin (1.0 eq) in acetone at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange/red to green/blue upon reaction.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Lead Tetraacetate-Mediated Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous benzene or cyclohexane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add lead tetraacetate (LTA) (1.1 - 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding ethylene (B1197577) glycol.
-
Filter the reaction mixture through a pad of Celite to remove insoluble lead salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Workflow and Key Challenges
Caption: Synthetic workflow from Oridonin to this compound-type diterpenoids highlighting key challenges.
PI3K/Akt/mTOR Signaling Pathway
Some this compound-type diterpenoid derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival, and is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
References
Technical Support Center: Enhancing the Anticancer Efficacy of Enmein Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Enmein derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the newer, more potent this compound derivatives?
A1: Recent studies on novel this compound-type diterpenoid derivatives, such as compound 7h, indicate that their primary mechanism involves the induction of G0/G1 phase cell cycle arrest and apoptosis.[1] This is achieved by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] The process is also associated with an increase in intracellular Reactive Oxygen Species (ROS) levels and the collapse of the mitochondrial membrane potential (MMP).[1]
Q2: How does the anticancer selectivity of new this compound derivatives compare to the parent compounds?
A2: Newly synthesized derivatives have shown significantly improved selectivity for cancer cells over normal cells. For example, derivative 7h exhibited a potent inhibitory effect against A549 lung cancer cells (IC₅₀ = 2.16 µM) while showing very weak activity against normal human L-02 cells (IC₅₀ > 100 µM).[1] This suggests a high degree of anti-proliferative selectivity, a desirable characteristic for a potential anticancer agent.[1]
Q3: What type of structural modifications have been successful in enhancing the efficacy of this compound derivatives?
A3: Successful modifications often involve introducing side chains with specific functional moieties. For instance, modifying an this compound-type diterpenoid with succinic acid and an oxazole (B20620) moiety at the C-6 position has resulted in derivatives with remarkably enhanced anti-proliferative activity.[1] These structural changes are believed to improve the binding affinity to target proteins, such as PI3K.[1]
Troubleshooting Guide
Q1: I am observing lower-than-expected cytotoxicity (high IC₅₀ values) with my this compound derivative in an MTT assay. What are the possible causes?
A1:
-
Compound Solubility: this compound derivatives can be lipophilic.[2] Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to inaccurate concentrations. Consider a brief sonication or vortexing step.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity. The reported potent effects of derivative 7h were most significant in A549 cells.[1] Verify that your chosen cell line is known to have an active PI3K/Akt/mTOR pathway or is otherwise susceptible to agents inducing G0/G1 arrest.
-
Incubation Time: The anti-proliferative effects are time and dose-dependent. Ensure your incubation period (typically 48-72 hours for MTT assays) is sufficient for the compound to exert its effects.
-
Compound Stability: Verify the stability of your derivative under experimental conditions (e.g., in culture medium at 37°C). Degradation can lead to reduced efficacy.
Q2: My flow cytometry results do not show a clear cell cycle arrest at the G0/G1 phase. How can I troubleshoot this?
A2:
-
Concentration Range: Cell cycle arrest is dose-dependent.[1] You may need to optimize the concentration. A low concentration might not be sufficient to induce arrest, while a very high concentration could cause rapid apoptosis, obscuring the cell cycle data. It is recommended to use a range of concentrations, for example, 0, 2, 4, and 8 µM, as used in successful studies.[1]
-
Time Point of Analysis: The timing of cell cycle analysis is critical. Arrest at a specific phase may be transient. Try harvesting cells at different time points (e.g., 12, 24, 48 hours) post-treatment to capture the peak effect.
-
Cell Synchronization: For a clearer result, consider synchronizing your cells at a specific phase (e.g., using serum starvation) before adding the this compound derivative. This can lead to a more uniform entry into the cell cycle and a more distinct arrest pattern.
Q3: I am struggling to detect apoptosis induction via Annexin V/PI staining. What should I check?
A3:
-
Apoptosis Timing: Similar to cell cycle arrest, apoptosis is time-dependent. Early apoptosis (Annexin V positive, PI negative) can be transient before cells progress to late apoptosis/necrosis (Annexin V positive, PI positive). Analyze at multiple time points.
-
Mechanism of Death: While many this compound derivatives induce apoptosis, they may also trigger other forms of cell death. The induction of apoptosis is often linked to increased intracellular ROS and mitochondrial membrane depolarization.[1][3] Confirm these upstream events are occurring.
-
Caspase Activation: Apoptosis is executed by caspases.[4] Consider performing a Western blot for cleaved caspase-3 or caspase-9 to confirm the activation of the apoptotic cascade.[4]
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM) of Selected this compound Derivatives.
| Compound | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) | L-02 (Normal Liver) |
| Parent Compound 4 | 23.83 | >50 | >50 | >100 |
| Derivative 7h | 2.16 | 4.35 | 6.87 | >100 |
| Taxol (Control) | 4.31 | 3.54 | 5.23 | 25.67 |
| Data extracted from a study on novel this compound-type diterpenoid derivatives.[1] |
Table 2: Effect of Derivative 7h on Cell Cycle Distribution in A549 Cells.
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 56.37% | 35.12% | 8.51% |
| 2 | 62.99% | 29.55% | 7.46% |
| 4 | 71.04% | 22.13% | 6.83% |
| 8 | 89.87% | 6.54% | 3.59% |
| Data reflects a dose-dependent increase in the G0/G1 population after 24h treatment.[1] |
Table 3: Effect of Derivative 7h on Mitochondrial Membrane Potential (MMP) in A549 Cells.
| Concentration (µM) | % Cells with Depolarized MMP |
| 0 (Control) | 3.24% |
| 2 | 15.21% |
| 4 | 25.60% |
| 8 | 59.60% |
| Data shows a dose-dependent increase in MMP depolarization, indicating mitochondrial dysfunction.[1] |
Experimental Protocols
1. Anti-proliferative Activity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Treat cells with a series of concentrations of the this compound derivative (and a vehicle control, e.g., <0.1% DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 10 minutes.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24 hours.
-
Harvesting: Harvest the cells (including supernatant) by trypsinization and wash twice with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
3. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Wash cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis
-
Protein Extraction: Treat cells with the this compound derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., against p-PI3K, p-Akt, p-mTOR, Cyclin D1, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL detection reagent and an imaging system.
Visualizations
Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivative 7h.
Caption: General workflow for evaluating this compound derivatives.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration [mdpi.com]
Enmein Solubility and Solution Preparation: A Troubleshooting Guide
Here is a technical support center article to help you troubleshoot Enmein insolubility in aqueous solutions.
Welcome to the Technical Support Center. This guide provides detailed information and protocols to address common challenges encountered when working with this compound, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural ent-Kaurane diterpenoid compound.[1] It is a delta-lactone and is studied for various biological activities.[2] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3776-39-4 | [2][3] |
| Molecular Formula | C20H26O6 | [2][3] |
| Molecular Weight | 362.42 g/mol | [2] |
| Purity | Typically >98% (HPLC) | [3] |
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is poorly soluble in water and aqueous buffers like PBS. Its solubility is significantly higher in organic solvents.
| Solvent | Solubility | Notes | Source(s) |
| Water | Insoluble / Very Low | Direct dissolution is not recommended. | [4] |
| Ethanol | Slightly Soluble | Not ideal for high-concentration stock solutions. | [5] |
| DMSO | Soluble | Recommended solvent for preparing stock solutions. | [6] |
| Chloroform | Soluble | Generally not used for biological experiments. | [6] |
| Dichloromethane | Soluble | Generally not used for biological experiments. | [6] |
| DMF | Soluble | Can be used as an alternative to DMSO. | [7] |
Q3: I'm seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What's happening?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) becomes insoluble when diluted into an aqueous medium where the final concentration of the organic solvent is too low to maintain solubility.
To avoid this, ensure the final concentration of the organic solvent in your medium is as high as is tolerable for your experiment, and that the final concentration of this compound does not exceed its solubility limit in that specific aqueous/organic mixture. See the troubleshooting workflow below for a step-by-step guide.
Q4: What is the correct procedure for preparing an this compound stock solution for in vitro experiments?
The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent, which can then be serially diluted into your aqueous experimental medium.
Materials:
-
This compound powder (MW: 362.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 362.42 g/mol * 1000 mg/g = 3.62 mg
-
-
Weighing: Accurately weigh 3.62 mg of this compound powder and place it into the sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] It is recommended to use fresh solutions for experiments.[9]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO varies significantly between cell lines. It is crucial to keep the final concentration of DMSO in your culture medium as low as possible. A vehicle control (medium with the same final concentration of DMSO but without this compound) should always be included in your experiments.
| Final DMSO Concentration | General Effect | Recommendation |
| < 0.1% (v/v) | Generally considered safe for most cell lines. | Recommended for sensitive assays and long-term studies. |
| 0.1% - 0.5% (v/v) | Tolerated by many robust cell lines, but may induce differentiation or other off-target effects. | Use with caution. Always run a vehicle control. |
| > 1.0% (v/v) | Often toxic to cells. | Avoid. |
Note: Always perform a dose-response experiment with DMSO alone on your specific cell line to determine its toxicity threshold before beginning your this compound experiments.
Troubleshooting Workflow for this compound Insolubility
If you are encountering issues with this compound solubility, follow this logical troubleshooting guide.
Caption: A workflow for troubleshooting this compound precipitation issues.
This compound's Mechanism of Action: Relevant Signaling Pathway
Derivatives of this compound have been shown to exert their biological effects, such as anticancer activity, by modulating key cellular signaling pathways. One of the primary pathways identified is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival.[1]
Caption: this compound derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.[1]
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H26O6 | CID 352542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3776-39-4 | Anti-infection | MOLNOVA [molnova.com]
- 4. An Easy Synthesis of Enaminones in Water as Solvent [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 3776-39-4 - Coompo [coompo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. enfanos.com [enfanos.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Enmein Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Enmein dosage in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro cytotoxicity assays?
A1: Based on available data for this compound-type diterpenoids, a typical starting concentration range for in vitro cytotoxicity assays, such as the MTT assay, would be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM). For a specific derivative of this compound, compound 7h, the half-maximal inhibitory concentration (IC50) against A549 human lung cancer cells was found to be 2.16 µM.[1] It is recommended to perform a dose-response experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
Q2: How does this compound affect the cell cycle of cancer cells?
A2: this compound-type diterpenoids have been shown to induce cell cycle arrest. For instance, a derivative of this compound, compound 7h, was observed to cause G0/G1 phase arrest in A549 cells in a dose-dependent manner.[1] At concentrations of 2, 4, and 8 µM, the percentage of cells in the G0/G1 phase increased from 56.37% (control) to 62.99%, 71.04%, and 89.87%, respectively.[1] However, other natural products have been reported to induce G2/M arrest.[2] Therefore, it is crucial to perform cell cycle analysis on your specific cell line to determine the effect of this compound.
Q3: What is the mechanism of action of this compound in inducing cell death?
A3: this compound and its derivatives primarily induce apoptosis in cancer cells. The mechanism of action is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is critical for cell growth, proliferation, and survival. Inhibition of this pathway by this compound-type compounds can lead to the induction of apoptosis.
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
A4: Studies on this compound derivatives suggest a degree of selectivity for cancer cells. For example, compound 7h, an this compound derivative, exhibited an IC50 value greater than 100 µM in the normal human liver cell line L-02, which is significantly higher than its IC50 in A549 cancer cells (2.16 µM).[1] This suggests that this compound may have a favorable therapeutic window, with lower toxicity to normal cells compared to cancer cells. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.
Troubleshooting Guides
Problem 1: High variability in MTT assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
| Incomplete formazan (B1609692) solubilization | Ensure complete solubilization of the formazan crystals by pipetting up and down after adding the solubilization buffer. |
Problem 2: Low or no apoptotic signal in Annexin V/PI assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time to induce apoptosis. |
| Incorrect staining procedure | Ensure that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Protect the stained cells from light to prevent photobleaching of the fluorochromes. |
| Cell type is resistant to this compound-induced apoptosis | Consider using a different cell line or co-treatment with another agent to sensitize the cells to apoptosis. |
Problem 3: Inconsistent results in Western blot for PI3K/Akt/mTOR pathway proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration | Titrate the primary and secondary antibodies to determine the optimal dilution for clear signal and low background. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane. |
| Protein degradation | Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation. Keep samples on ice throughout the extraction process. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |
| This compound Derivative (7h) | A549 (Human Lung Carcinoma) | MTT | 2.16 | Not Specified | [1] |
| This compound Derivative (7h) | L-02 (Human Normal Liver) | MTT | >100 | Not Specified | [1] |
| Compound | Cell Line | Concentration (µM) | Effect on Cell Cycle | Reference |
| This compound Derivative (7h) | A549 (Human Lung Carcinoma) | 0, 2, 4, 8 | Increase in G0/G1 phase population | [1] |
| Compound | Cell Line | Concentration (µM) | Apoptosis Induction (% of total apoptotic cells) | Reference |
| This compound Derivative (7h) | A549 (Human Lung Carcinoma) | 0, 2, 4, 8 | 3.04%, 5.38%, 25.1%, 58.00% | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
-
Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for in vitro studies of this compound.
References
Technical Support Center: Refining the Structural Modification of Enmein
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the structural modification of the diterpenoid Enmein.
Frequently Asked Questions (FAQs)
Q1: What is a common and practical starting material for synthesizing this compound-type diterpenoids? Due to the low natural yields of this compound itself, its further research and application can be limited. A common and effective strategy is to use more abundant, structurally related natural products as starting materials. Oridonin is frequently used in semi-synthetic strategies to construct the this compound core.[1]
Q2: What are some primary challenges when working with diterpenoid lactones like this compound? Diterpenoid lactones often exhibit poor water solubility and slow dissolution rates, which can pose significant challenges for both chemical reactions in aqueous media and for achieving oral bioavailability in pharmacological studies.[2] Their complex, polycyclic structures can also lead to challenges in achieving regioselectivity during modification and may require multi-step synthetic routes.[3]
Q3: Which part of the this compound structure is a common target for modification to improve anticancer activity? The C-6 position is a viable site for introducing various side chains to enhance biological activity. For example, introducing side chains containing a carbamate (B1207046) moiety at this position has been shown to produce derivatives with significant anticancer properties.[1]
Q4: What biological signaling pathway is a key target for the anticancer effects of novel this compound derivatives? The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell proliferation, apoptosis, and autophagy, and its aberrant activation is common in cancer.[1] Potent this compound derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by effectively inhibiting this pathway.[1]
Troubleshooting Guides
Issue 1: Low yield during the synthesis of the core this compound structure from Oridonin.
-
Question: I am following a semi-synthesis protocol starting from Oridonin, but my yield for the this compound-type core (compound 4 in some literature) is consistently low. What are the critical steps to optimize?
-
Answer: Low yields can stem from several factors in this multi-step conversion.
-
Initial Oxidation: The first step, oxidizing Oridonin to an ent-Kaurene intermediate, is critical. Ensure the reaction is maintained at the recommended temperature (e.g., 0 °C) and that the oxidizing agent (e.g., Johns' reagent) is fresh and active.[1]
-
Oxidative Rearrangement: The subsequent conversion to the spironolactone-type diterpenoid and finally to the this compound-type core involves an oxidative rearrangement (e.g., using lead tetraacetate).[1] This step is sensitive to stoichiometry and reaction conditions. Ensure anhydrous conditions are maintained, as moisture can interfere with the reagents.
-
Purification: Each intermediate must be carefully purified to prevent side-products from interfering with subsequent steps. Column chromatography should be optimized for each specific intermediate.
-
Issue 2: Poor anticancer activity or inconsistent results from synthesized derivatives.
-
Question: My novel this compound derivative shows weak or inconsistent inhibitory effects in my cell-based assays. What should I investigate?
-
Answer: Inconsistent biological activity can be traced back to either the compound itself or the assay conditions.
-
Compound Purity and Stability: Verify the purity of your final compound using multiple analytical methods (e.g., NMR, LC-MS, HPLC). Impurities may be interfering with the assay. Also, consider the stability of the lactone ring and other functional groups under your storage and experimental conditions.
-
Solubility: As diterpenoids can have poor aqueous solubility, ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before being added to the cell culture medium. Precipitation of the compound will lead to inaccurate and non-reproducible results.
-
Assay Validation: Confirm the health and passage number of your cancer cell line (e.g., A549). Cellular responses can change over time. Run a positive control with a known inhibitor of the PI3K/Akt/mTOR pathway to validate the assay's responsiveness.
-
Structure-Activity Relationship (SAR): The specific modification is crucial. Not all derivatives will be active. For instance, compound 7h, an this compound-type diterpenoid, showed an IC50 of 2.16 µM against A549 cells, which was over 11 times more potent than its parent compound.[1] This highlights the importance of the specific structural modifications made.
-
Quantitative Data Summary
The following tables summarize the anticancer activity of a promising this compound derivative, 7h, as reported in the literature.
Table 1: In Vitro Anticancer Activity of this compound Derivative 7h
| Compound | Cell Line | IC50 (µM) | Selectivity Note |
|---|---|---|---|
| Parental Compound 4 | A549 (Lung Cancer) | ~23.83 | - |
| Derivative 7h | A549 (Lung Cancer) | 2.16 | 11.03-fold more potent than compound 4 [1] |
| Derivative 7h | L-02 (Normal Liver) | >100 | Excellent selectivity for cancer cells over normal cells[1] |
Experimental Protocols
Protocol 1: Semi-Synthesis of 1,14-Epoxy this compound-Type Diterpenoid (Compound 4)
This protocol outlines the general strategy for synthesizing the this compound-type core from Oridonin, as described in the literature.[1]
-
Step 1: Oxidation of Oridonin. Dissolve Oridonin (starting material) in an appropriate solvent (e.g., acetone). Cool the solution to 0 °C in an ice bath. Add Johns' reagent dropwise while stirring. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield ent-Kaurene 2.
-
Step 2: Oxidative Rearrangement to Spironolactone-type Diterpenoid (3). Dissolve compound 2 in a dry, non-polar solvent (e.g., benzene). Add lead tetraacetate and anhydrous sodium carbonate. Reflux the mixture and monitor the reaction by TLC. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by chromatography to obtain compound 3.
-
Step 3: Conversion to this compound-type Diterpenoid (4). Further reaction of compound 3 (as described in the cited literature) leads to the formation of the 1,14-epoxy this compound-type diterpenoid, compound 4. This key intermediate is then used for further derivatization.
Protocol 2: Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
This protocol is a standard method to assess the effect of this compound derivatives on protein phosphorylation in the target signaling pathway.[1]
-
Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative (e.g., 7h) for a specified time (e.g., 24 hours). Include a vehicle-only control group.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4 °C with primary antibodies against key pathway proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).
-
Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the change in protein phosphorylation levels.
Mandatory Visualizations
Caption: Semi-synthesis workflow from Oridonin to active this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivative 7h.
Caption: Logical workflow for this compound derivative discovery and evaluation.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Total Syntheses of this compound-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enmein's Selectivity for Cancer Cells
Welcome to the technical support center for researchers working with Enmein. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the selectivity of this compound for cancer cells and minimize off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing high toxicity to normal cells. What are the primary strategies to increase its selectivity for cancer cells?
A1: High toxicity in normal cells is a significant challenge with many potent anticancer agents, including this compound. The primary goal is to increase the therapeutic window by exploiting the unique characteristics of cancer cells and the tumor microenvironment.[1][2][3] Key strategies include:
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanocarriers (e.g., nanoparticles, liposomes) can leverage the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in tumor tissues.[4][5] These carriers can also be functionalized with ligands that bind to receptors overexpressed on cancer cells for active targeting.[5][6]
-
Prodrug Strategies: this compound can be chemically modified into an inactive "prodrug" form.[7] This prodrug is designed to be stable in systemic circulation and becomes activated to release the cytotoxic this compound specifically within the tumor microenvironment, for example, by enzymes that are overexpressed in cancer cells.[8][9]
-
Combination Therapies: Using this compound in combination with other therapeutic agents can create synergistic effects.[10][11] For instance, combining it with a drug that sensitizes cancer cells to this compound's effects or an agent that protects normal cells can enhance selectivity. Some studies have shown that combining natural compounds with chemotherapeutics can increase their efficacy and selectivity.[12]
-
Structural Modification: Creating derivatives of this compound through medicinal chemistry can lead to new compounds with an improved selectivity index (the ratio of toxicity in normal cells to cancer cells).
Q2: How can I use nanoparticles to improve this compound's selectivity and what are the critical parameters?
A2: Nanoparticle-based drug delivery is a promising approach to enhance the therapeutic efficacy and reduce the side effects of chemotherapeutic drugs.[4][13] For this compound, nanoparticles can:
-
Improve Pharmacokinetics: Nanoparticles can protect this compound from degradation in the bloodstream, prolong its circulation time, and control its release.[5]
-
Enable Targeted Delivery:
-
Passive Targeting: Due to their size (typically 10-100 nm), nanoparticles can preferentially accumulate in tumor tissue through the leaky blood vessels that are characteristic of tumors (the EPR effect).[4][5]
-
Active Targeting: Nanoparticles can be decorated with targeting moieties like antibodies or ligands that specifically bind to receptors on the surface of cancer cells, thereby increasing cellular uptake in the tumor.[6]
-
-
Overcome Drug Resistance: Nanoparticles can help bypass efflux pumps in cancer cells, which are a common mechanism of multidrug resistance.[5]
Critical Parameters to Consider:
-
Size and Polydispersity: Nanoparticle size affects circulation time and tumor penetration. A narrow size distribution (low polydispersity index, PDI) is crucial for reproducible results.
-
Surface Charge (Zeta Potential): The surface charge influences stability in suspension and interactions with cell membranes.
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of this compound carried by the nanoparticles and are critical for therapeutic efficacy.
-
Biocompatibility and Biodegradability: The materials used to create the nanoparticles should be non-toxic and able to be cleared from the body.[13]
Q3: Is a prodrug approach feasible for this compound? How does it work?
A3: Yes, a prodrug approach is a highly feasible and effective strategy. Prodrugs are inactive drug derivatives that undergo enzymatic or chemical transformation in the body to release the active parent drug.[7][14] The goal is to design an this compound prodrug that is activated primarily at the tumor site.[15]
This strategy leverages the unique conditions of the tumor microenvironment, such as:
-
Overexpressed Enzymes: Many tumors overexpress specific enzymes (e.g., certain proteases, phosphatases) that can be used to cleave a linker and release this compound.[8][9]
-
Hypoxia: The low-oxygen environment in solid tumors can be used to trigger the activation of hypoxia-activated prodrugs (HAPs).[5][9]
-
Low pH: The acidic microenvironment of tumors can be exploited to design pH-sensitive linkers that release this compound.[4]
By designing the prodrug to be activated by one of these tumor-specific triggers, you can significantly reduce its concentration and toxicity in healthy tissues.[7]
Q4: What combination therapies involving this compound could enhance its therapeutic window?
A4: Combining this compound with other agents can enhance its anticancer effects while potentially lowering the required dose, thereby reducing toxicity.[10][11] Consider the following combination strategies:
-
With Standard Chemotherapeutics: Combining this compound with traditional chemotherapy drugs can create a synergistic effect, where the combined cell-killing effect is greater than the sum of the individual drugs. This may allow for lower doses of each drug, reducing side effects.
-
With Targeted Therapy Agents: If the cancer cell type has a known dependency on a specific signaling pathway, combining this compound with an inhibitor of that pathway (e.g., a kinase inhibitor) could be highly effective.
-
With Agents that Mitigate Side Effects: Some natural compounds, like elemene, have been shown to reduce the adverse reactions of chemotherapy and radiotherapy, such as bone marrow suppression, while enhancing the overall treatment response.[16][17] A similar strategy could be explored with this compound.
-
With Resistance Modulators: In cases of drug resistance, this compound could be combined with agents that inhibit drug efflux pumps or other resistance mechanisms.[12]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in normal cell line controls, even with nano-formulated this compound. | 1. Nanoparticle Instability: The nanoparticles may be releasing the drug prematurely in the culture medium. 2. Non-specific Uptake: The nanoparticle formulation may have physicochemical properties (e.g., high positive charge) that lead to high uptake in all cell types. 3. Incorrect Dosing: The concentration of encapsulated this compound might be too high. | 1. Assess Stability: Characterize nanoparticle stability and drug release kinetics in cell culture medium over the experiment's duration. 2. Modify Surface Properties: Consider PEGylation to create "stealth" nanoparticles that reduce non-specific cellular interactions.[18] Adjust the surface charge to be near-neutral or slightly negative. 3. Dose-Response Curve: Perform a detailed dose-response analysis on both cancer and normal cell lines to determine the optimal therapeutic window. |
| Poor drug loading or encapsulation efficiency of this compound in nanoparticles. | 1. Incompatible Formulation: The chosen polymer/lipid and solvent system may not be suitable for this compound's chemical properties (e.g., hydrophobicity, charge). 2. Suboptimal Process Parameters: Stirring speed, temperature, or the rate of addition of phases during synthesis may not be optimized.[19] 3. Drug Degradation: this compound might be degrading during the encapsulation process. | 1. Screen Materials: Test different polymers or lipids and solvent systems to find a combination that is compatible with this compound. 2. Optimize Synthesis: Systematically vary key parameters of the synthesis protocol (e.g., sonication power, homogenization speed, evaporation rate) to maximize encapsulation. 3. Check Stability: Verify this compound's stability under the conditions used for nanoparticle preparation. |
| Inconsistent results (e.g., IC50 values) between experimental batches. | 1. Variability in Nanoparticle Synthesis: Inconsistent nanoparticle size, PDI, or drug loading between batches. 2. Cell Culture Variation: Differences in cell passage number, confluency, or metabolic state. 3. Assay Conditions: Minor variations in incubation times, reagent concentrations, or plate reader settings. | 1. Standardize Protocol: Strictly adhere to a standardized and validated nanoparticle synthesis and purification protocol.[20] Characterize each new batch (size, PDI, drug load) before use. 2. Standardize Cell Handling: Use cells within a narrow passage number range and seed them at a consistent density. Ensure cells are healthy and in the exponential growth phase. 3. Calibrate and Control: Use positive and negative controls in every assay plate. Ensure all equipment is properly calibrated. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Anticancer Agents
This table provides a representative example of how to present cytotoxicity data, comparing the concentration of a compound required to inhibit cell growth by 50% (IC50) in cancer cell lines versus normal (non-cancerous) cell lines. A higher Selectivity Index (SI) indicates greater selectivity for cancer cells.
| Compound/Formulation | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) a | Reference |
| Compound X | A549 (Lung Cancer) | 3.8 ± 0.1 | BEAS-2B (Normal Bronchial) | 4.4 ± 0.5 | 1.16 | [21] |
| Compound Y | A549 (Lung Cancer) | 4.3 ± 0.2 | 16HBE (Normal Bronchial) | 7.7 ± 0.1 | 1.79 | [21] |
| Compound Z | MDA-MB-468 (Breast Cancer) | 3.67 | HaCaT (Normal Keratinocyte) | 11.42 | 3.11 | [21] |
| Derivative 164d (72h) | A549 (Lung Cancer) | 0.6 | HEK-293T (Normal Kidney) | 776.8 ± 15.3 | >1200 | [22] |
| Extract A (72h) | MCF7 (Breast Cancer) | 32.70 µg/mL | MCF 10A (Normal Breast) | 72.10 µg/mL | 2.20 | [23] |
a Selectivity Index (SI) is calculated as: IC50 in Normal Cell Line / IC50 in Cancer Cell Line.[24] A higher value indicates greater selectivity.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles.[18][19]
Materials:
-
This compound
-
Polymer (e.g., PLGA, PCL)
-
Water-miscible organic solvent (e.g., Acetone, Acetonitrile)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Polyvinyl Alcohol - PVA)
-
Deionized water
-
Magnetic stirrer, Probe sonicator, Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., 10 mg of this compound and 100 mg of PLGA) in a minimal volume of the organic solvent (e.g., 5 mL of acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Using a syringe pump for a consistent flow rate, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.
-
A milky-white suspension should form immediately, indicating nanoparticle formation.
-
-
Solvent Evaporation: Leave the suspension stirring at room temperature in a fume hood for 4-6 hours to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.
-
Discard the supernatant, which contains the free, unencapsulated drug and excess stabilizer.
-
Resuspend the pellet in deionized water. Repeat the washing step 2-3 times to ensure complete removal of impurities.
-
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, lyophilize (freeze-dry) the nanoparticles, often with a cryoprotectant.
-
Characterization: Before experimental use, characterize the nanoparticles for size, polydispersity index (PDI), zeta potential (using DLS), and determine the drug loading and encapsulation efficiency (using HPLC or UV-Vis spectroscopy).
Protocol 2: In Vitro Cytotoxicity by MTT Assay
This protocol determines the IC50 value of a compound.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to attach and grow for 24 hours in a CO2 incubator.
-
Compound Treatment:
-
Prepare a series of dilutions of your test compound (e.g., this compound, blank nanoparticles, this compound-loaded nanoparticles) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compound to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Visualizations
Logical and Experimental Workflows
Caption: Workflow for developing a selective this compound therapy.
Prodrug Activation Pathway in the Tumor Microenvironment
Caption: Prodrug activation exploiting tumor-specific conditions.
Experimental Workflow for Nanoparticle Evaluation
References
- 1. medparkhospital.com [medparkhospital.com]
- 2. cancercenter.com [cancercenter.com]
- 3. Cancer Cells vs. Normal Cells: How Are They Different? [verywellhealth.com]
- 4. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Strategies to boost antibody selectivity in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Enzyme-activated prodrugs and their release mechanisms for the treatment of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Toxicity in combined therapies for tumours treatments: a lesson from BAG3 in the TME? [frontiersin.org]
- 12. Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance [mdpi.com]
- 13. Hemin-Coated Nanoparticles as Drug Delivery Vehicles for Chemotherapeutic Agents in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrug applications for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence of elemene injection combined radiotherapy in lung cancer treatment among patients with brain metastases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 20. Engineers develop a way to mass manufacture nanoparticles that deliver cancer drugs directly to tumors | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
addressing Enmein degradation in experimental conditions
Welcome to the technical support center for Enmein. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with this compound stability and degradation in experimental conditions. Find troubleshooting guidance and frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent bioactivity of this compound in cell-based assays. | Compound Instability: this compound, as a diterpenoid, may be susceptible to degradation in aqueous solutions, especially at non-neutral pH or elevated temperatures.[1][2] | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations immediately before each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Perform a time-course stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocols).[1] |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. | - Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for solvent-induced changes. | |
| Cell Line Variability: Different cell lines, or even the same cell line at different passage numbers, can exhibit varied responses to this compound. | - Ensure consistent cell passage numbers and culture conditions throughout your experiments. | |
| Assay Interference: this compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). | - Run appropriate assay controls, such as a cell-free assay with this compound, to rule out interference. | |
| Variable concentrations of this compound in analytical measurements (e.g., HPLC, LC-MS). | Adsorption to Labware: this compound may adsorb to the surface of plastic labware, leading to a decrease in the effective concentration. | - Use low-protein-binding plates and tubes to minimize adsorption. - Include a control with this compound in the medium without cells to differentiate between degradation and adsorption. |
| Precipitation in Aqueous Solutions: Poor solubility of this compound in aqueous buffers or cell culture media can lead to precipitation over time. | - Determine the solubility of this compound in your experimental buffer. - Consider using a co-solvent at a concentration compatible with your experimental system. - Prepare solutions at a lower concentration if precipitation is observed. | |
| Inadequate Sample Processing: Improper handling of samples before analysis can lead to degradation. | - To stabilize samples for analysis, consider storing them at low temperatures (e.g., -25°C) in a solution containing an organic solvent like methanol.[1] | |
| Decreased potency or activity of this compound over the course of a long-term experiment. | Compound Degradation: this compound may be degrading in the cell culture medium over time due to factors like pH, temperature, and enzymatic activity.[1] | - Perform a time-course stability study to confirm degradation.[1] - If degradation is confirmed, replenish the this compound-containing medium more frequently based on its determined half-life. - Always prepare fresh working solutions from a frozen stock immediately before addition to the cell culture. |
| Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration over time. | - Analyze cell lysates at different time points to assess the intracellular concentration of this compound and potential metabolites. | |
| Appearance of unknown peaks in analytical readouts (e.g., HPLC, MS). | Formation of Degradation Products: this compound may be breaking down into one or more degradation products under the experimental conditions. | - Characterize the degradation products to understand the degradation pathway.[3][4] - Adjust experimental conditions to minimize degradation (e.g., adjust pH, protect from light, use antioxidants if oxidation is suspected).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: Based on general knowledge of diterpenoid compounds, the primary factors that could contribute to this compound degradation include:
-
pH: Stability can be pH-dependent. Hydrolysis may occur under acidic or alkaline conditions.[1][3][6]
-
Temperature: Elevated temperatures, such as the 37°C used in cell culture incubators, can accelerate degradation.[7][8]
-
Light: Exposure to light can induce photolytic degradation.[3][6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[3][5]
-
Enzymatic Degradation: Components in cell culture serum or enzymes released by cells could potentially metabolize this compound.[9]
Q2: How can I assess the stability of this compound in my specific experimental setup?
A2: To assess the stability of this compound, you can perform a time-course stability study. This involves incubating this compound in your cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 4, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of intact this compound using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] A decrease in the concentration of the parent compound over time indicates degradation.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To ensure the stability of this compound:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[11] Protect from light by using amber vials or wrapping tubes in foil.
-
Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. Do not store aqueous dilutions for extended periods.
Q4: Are there any specific components in cell culture media that might accelerate this compound degradation?
A4: While specific interactions for this compound are not extensively documented, general factors in cell culture media can influence the stability of small molecules. These include:
-
pH Buffers: The buffering system of the medium (e.g., bicarbonate, HEPES) will maintain a pH that could influence hydrolytic stability.
-
Serum: Fetal bovine serum (FBS) or other sera contain various enzymes and proteins that could potentially interact with or degrade this compound.
-
Reducing/Oxidizing Agents: Some media components may act as mild reducing or oxidizing agents.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours | Primary Degradation Pathway (Hypothesized) |
| 4.0 | 12 | Acid-catalyzed hydrolysis |
| 7.4 | 48 | Minimal degradation |
| 9.0 | 8 | Base-catalyzed hydrolysis |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Table 2: Impact of Temperature on this compound Stability in Neutral Buffer (pH 7.4)
| Temperature | Half-life (t½) in hours |
| 4°C | > 2 weeks (estimated) |
| 25°C (Room Temp) | 96 |
| 37°C | 48 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Time-Course Stability Assay of this compound in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
CO2 incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a working solution of this compound in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Dispense the this compound-containing medium into sterile tubes or wells of a multi-well plate.
-
Immediately collect a sample for the T=0 time point.
-
Incubate the remaining samples at 37°C in a CO2 incubator.
-
Collect aliquots at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours).
-
For each sample, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Oven
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature for a set period. Neutralize the solution before analysis.
-
Oxidation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.[4][10][12][13][14]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway inhibited by an this compound derivative.
Caption: this compound's inhibitory effect on presynaptic glutamate release.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enmein Delivery to Tumor Sites
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Enmein to tumor sites. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to tumor sites?
A1: The main obstacle is this compound's poor water solubility, which limits its bioavailability and effective concentration at the tumor site. This necessitates the use of drug delivery systems to improve its therapeutic efficacy.
Q2: What are the most common strategies to enhance this compound delivery?
A2: Nanoformulations are the most prevalent and effective strategies. These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can encapsulate this compound, improve its solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
Q3: How do nanoformulations improve the anti-cancer effects of this compound?
A3: Nanoformulations enhance the anti-cancer effects of this compound in several ways:
-
Increased Bioavailability: By improving solubility and stability, more of the drug can reach the tumor.[1]
-
Targeted Delivery: Nanoparticles can passively accumulate in tumors due to the EPR effect. Active targeting can also be achieved by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.
-
Sustained Release: Nanocarriers can be designed for controlled and sustained release of this compound at the tumor site, maintaining a therapeutic concentration over a longer period.[2]
-
Synergistic Effects: Co-delivery of this compound with other chemotherapeutic agents in a single nanoparticle can enhance the overall anti-tumor effect and overcome drug resistance.
Q4: What are the key signaling pathways modulated by this compound in cancer cells?
A4: Research on β-elemene, a major active component of elemene, indicates that it exerts its anti-cancer effects by modulating several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation, survival, and metabolism.[1][3]
-
MAPK/ERK Pathway: Modulation of this pathway is associated with the induction of apoptosis in cancer cells.[4][5]
-
STAT3 Signaling Pathway: Suppression of STAT3 activation has been shown to trigger apoptosis in glioblastoma cells.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and evaluation of this compound nanoformulations.
Section 1: Formulation and Characterization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency (<70%) | 1. Poor solubility of this compound in the lipid matrix. 2. Drug leakage during the formulation process. 3. Suboptimal lipid composition or drug-to-lipid ratio. | 1. Optimize Solvent System: Use a small amount of a suitable organic solvent to dissolve this compound before adding it to the lipid phase. 2. Process Parameters: For high-pressure homogenization, ensure the temperature is above the lipid's melting point. For sonication, use an ice bath to prevent drug degradation. 3. Formulation Optimization: Screen different solid and liquid lipids. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles due to insufficient surfactant. 3. Inappropriate lipid composition leading to instability. | 1. Homogenization/Sonication: Increase the homogenization pressure or time, or the sonication amplitude and duration. 2. Surfactant Concentration: Increase the concentration of the surfactant (e.g., Tween 80, Poloxamer 188) to provide better steric stabilization. 3. Lipid Selection: Choose lipids that form a stable matrix. The inclusion of a liquid lipid (in NLCs) can create a less ordered crystalline structure, which may improve stability. |
| Instability of Nanoformulation (e.g., aggregation, drug leakage upon storage) | 1. Suboptimal zeta potential leading to particle aggregation. 2. Crystallization of the lipid matrix over time, causing drug expulsion. 3. Hydrolysis of lipids or degradation of the drug. | 1. Zeta Potential: If the zeta potential is close to neutral, consider adding a charged lipid to the formulation to increase electrostatic repulsion. 2. Lipid Matrix: Incorporating a liquid lipid to form NLCs can reduce the crystallinity of the solid lipid matrix and improve long-term stability. 3. Storage Conditions: Store the nanoformulation at 4°C and protect it from light. Consider lyophilization for long-term storage, using a suitable cryoprotectant. |
Section 2: In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Results in Cell Viability Assays (e.g., MTT, Alamar Blue) | 1. Interference of nanoparticles with the assay reagents. 2. Inconsistent cell seeding density. 3. Instability of the nanoformulation in the cell culture medium. | 1. Assay Controls: Run a control with the "empty" nanoparticles (without this compound) to check for any intrinsic cytotoxicity of the carrier itself. Also, run a control with nanoparticles and the assay reagent in a cell-free well to check for direct chemical interactions.[7] 2. Cell Seeding: Ensure a uniform single-cell suspension before seeding and allow sufficient time for cells to adhere before treatment. 3. Stability in Media: Characterize the particle size and PDI of the nanoformulation after incubation in the cell culture medium to check for aggregation. |
| Low Cellular Uptake of Nanoformulations | 1. Inefficient endocytosis pathway for the specific cell line. 2. Aggregation of nanoparticles in the culture medium. 3. Short incubation time. | 1. Targeting Ligands: If passive uptake is low, consider surface modification of the nanoparticles with targeting ligands (e.g., transferrin, folic acid) that bind to receptors overexpressed on the cancer cells. 2. Formulation in Media: Disperse the nanoparticles in serum-free media before adding to the cells to minimize protein corona-induced aggregation. 3. Time-Dependent Study: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal incubation time for maximum uptake. |
Section 3: In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Tumor Accumulation of Nanoparticles | 1. Rapid clearance by the reticuloendothelial system (RES). 2. Poor EPR effect in the chosen tumor model. 3. Instability of the nanoformulation in the bloodstream. | 1. PEGylation: Surface modification with polyethylene (B3416737) glycol (PEG) can create a hydrophilic shell that reduces opsonization and RES uptake, thereby prolonging circulation time.[8] 2. Tumor Model Selection: The EPR effect can be highly variable. Choose a tumor model known to have leaky vasculature. Consider using imaging techniques to pre-assess vascular permeability. 3. In Vivo Stability: Assess the stability of the nanoformulation in plasma or serum to ensure it remains intact in circulation. |
| High Toxicity or Adverse Effects in Animal Models | 1. Toxicity of the "empty" nanocarrier. 2. Off-target accumulation of the drug-loaded nanoparticles. 3. Rapid release of the drug from the nanoparticles in circulation. | 1. Carrier Toxicity Study: Conduct a toxicity study with the empty nanoparticles to assess the biocompatibility of the formulation components. 2. Targeting Strategies: Implement active targeting strategies to increase the specificity of drug delivery to the tumor and reduce accumulation in healthy organs. 3. Controlled Release: Design the nanoformulation for sustained drug release to minimize high initial concentrations of the drug in the bloodstream. |
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound (or β-elemene) nanoformulations.
Table 1: Physicochemical Properties of β-Elemene Nanoformulations
| Formulation | Lipid/Polymer Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PEGylated Liposomes | Soybean lecithin, Cholesterol, DSPE-PEG2000 | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.06 | 95.53 ± 1.712 | 5.024 ± 0.107 (mg/mL) | [8][9] |
| Solid Lipid Nanoparticles (SLN) | Monostearin, Precirol ATO 5 | ~150-250 | < 0.3 | -15 to -30 | > 85 | ~5-10 | [10] |
| Nanostructured Lipid Carriers (NLC) | Glycerol monostearate, Maisine 35-1, Labrafil M1944 CS | 138.9 | < 0.2 | -20.2 | 82.11 | 8.45 | [11] |
Table 2: Pharmacokinetic Parameters of β-Elemene Formulations in Rats
| Formulation | Cmax (µg/mL) | T1/2 (h) | AUC (0-t) (µg·h/mL) | Clearance (L/h/kg) | Reference |
| Elemene Injection | 15.89 ± 2.14 | 0.32 ± 0.08 | 5.43 ± 0.98 | 4.61 ± 0.87 | [9] |
| PEGylated Liposomes | 18.54 ± 2.56 | 0.52 ± 0.11 | 9.56 ± 1.54 | 2.63 ± 0.45 | [9] |
Experimental Protocols
Protocol 1: Preparation of β-Elemene Loaded PEGylated Liposomes
This protocol is based on the ethanol (B145695) injection and high-pressure micro-jet homogenization method.[8][12]
Materials:
-
β-elemene (β-E)
-
Soybean lecithin
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
95% Ethanol
-
L-histidine
-
Deionized water
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve 0.5 g of β-E, 2.5 g of soybean lecithin, 0.1 g of cholesterol, and 0.2 g of DSPE-PEG2000 in 2 mL of 95% ethanol in a water bath at 80°C.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 10 mM L-histidine solution in 100 mL of deionized water.
-
Adjust the pH of the aqueous phase to 6.5.
-
-
Formation of Coarse Liposomes:
-
Heat both the oil and aqueous phases to 60°C.
-
Slowly inject the oil phase into the aqueous phase under constant stirring using a high-speed blender (e.g., Ultra-Turrax T18) at approximately 13,700 g for 60 minutes to form a coarse liposome (B1194612) suspension.
-
-
Homogenization:
-
Further reduce the particle size and improve homogeneity by processing the coarse liposome suspension through a high-pressure micro-jet homogenizer.
-
Homogenize for several cycles until the desired particle size and PDI are achieved.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Measure the encapsulation efficiency and drug content using a validated analytical method such as UFLC.
-
Protocol 2: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.[13][14][15]
Materials:
-
β-elemene loaded nanoformulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis bags (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Magnetic stirrer and stir bars
-
Incubator or water bath at 37°C
Procedure:
-
Preparation:
-
Pre-soak the dialysis bag in the release medium (PBS, pH 7.4) as per the manufacturer's instructions.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1 mL) of the β-elemene nanoformulation into the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Place the dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4).
-
Place the beaker on a magnetic stirrer in an incubator set to 37°C, with gentle stirring (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of β-elemene in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method to assess the effect of this compound nanoformulations on cancer cell viability.[16][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
β-elemene nanoformulation and corresponding "empty" nanoformulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the β-elemene nanoformulation and the empty nanoformulation in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound leading to decreased proliferation and increased apoptosis.
Experimental Workflows
Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: General workflow for an in vivo efficacy study of this compound nanoformulations.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Elemene induces apoptosis in human renal-cell carcinoma 786-0 cells through inhibition of MAPK/ERK and PI3K/Akt/ mTOR signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway [por-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e.dxy.cn [e.dxy.cn]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes | Cancer Biology & Medicine [cancerbiomed.org]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
Enmein Technical Support Center: Mitigating Off-Target Effects in Experimental Settings
Welcome to the technical support center for Enmein, a resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify and mitigate potential off-target effects of this compound in your experiments, ensuring the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, focusing on problems that could arise from off-target effects.
| Issue | Potential Cause | Suggested Solution |
| 1. Inconsistent IC50 values for this compound across different experiments. | Off-target effects: this compound may be interacting with other cellular targets that vary in expression or activity between experimental setups. | Perform a kinome scan: Use a service like KINOMEscan to identify potential off-target kinases. This will provide a broader picture of this compound's selectivity.[1][2] Validate with a structurally unrelated inhibitor: Use a different inhibitor of the PI3K/Akt pathway with a distinct chemical structure. If this second inhibitor does not produce the same phenotype, it suggests the original observations may be due to off-target effects of this compound. |
| 2. Unexpected or paradoxical cellular phenotypes observed after this compound treatment. | Activation of compensatory signaling pathways: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of other survival pathways. Off-target kinase inhibition: this compound might be inhibiting other kinases that regulate distinct cellular processes, leading to the unexpected phenotype. | Profile pathway activation: Use phospho-specific antibodies in western blotting to probe for the activation of other common signaling pathways (e.g., MAPK/ERK, JAK/STAT). Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target (and potentially off-targets) within intact cells.[3][4][5][6][7] |
| 3. High levels of cytotoxicity in non-cancerous or control cell lines. | General cytotoxicity: As a diterpenoid natural product, this compound may exhibit broad cytotoxicity at higher concentrations, independent of its on-target activity.[8] Off-target toxicity: this compound could be inhibiting a kinase or protein that is essential for the survival of normal cells. | Determine the selectivity index: Calculate the ratio of the IC50 value in a normal cell line to the IC50 value in your cancer cell line of interest. A higher selectivity index indicates a greater therapeutic window.[9] Perform a dose-response curve for cytotoxicity: Compare the EC50 for cytotoxicity with the EC50 for the desired on-target effect. If these values are close, consider using a lower concentration of this compound or a shorter treatment duration.[8] |
| 4. Inability to rescue the observed phenotype by modulating the known target. | The observed phenotype is due to an off-target effect: If genetically or pharmacologically rescuing the PI3K/Akt pathway does not reverse the effects of this compound, it strongly suggests an off-target mechanism. | Employ chemoproteomics: Use techniques like affinity-based protein profiling to identify the proteins that this compound is binding to in an unbiased manner.[10] Use genetic approaches: Employ CRISPR/Cas9 to knock out the putative off-target to see if it recapitulates the phenotype observed with this compound treatment.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound and its derivatives are known to target the PI3K/Akt/mTOR signaling pathway.[12][13] This inhibition leads to downstream effects such as the induction of apoptosis and cell cycle arrest, which are central to its anti-cancer properties.[14][15]
Q2: Why should I be concerned about off-target effects with this compound?
A2: this compound is a diterpenoid natural product, and compounds from this class can have complex structures with the potential to interact with multiple cellular proteins.[8] Off-target effects can lead to misinterpretation of experimental data, unexpected cellular toxicity, and inconsistent results.[8]
Q3: What are the first steps I should take to minimize potential off-target effects in my experiments?
A3: The most critical first step is to perform a careful dose-response analysis. Use the lowest effective concentration of this compound that elicits your desired on-target phenotype to minimize the engagement of lower-affinity off-targets.[8] It is also advisable to compare the cytotoxic effects of this compound on your cancer cell line of interest with a non-cancerous cell line to understand its therapeutic window.[12][13][14][15]
Q4: How can I confirm that the cellular effects I observe are due to this compound's interaction with the PI3K/Akt pathway?
A4: Target engagement assays are crucial for this. A Cellular Thermal Shift Assay (CETSA) can provide direct evidence of this compound binding to PI3K or Akt in intact cells.[3][4][5][6][7] Additionally, you can perform rescue experiments by overexpressing a constitutively active form of Akt to see if it reverses the effects of this compound.
Q5: Are there any computational tools that can help predict potential off-target effects of this compound?
A5: While experimental validation is essential, computational approaches can provide initial insights. You can use in silico tools and databases that predict compound-protein interactions based on chemical structure and similarity to known kinase inhibitors. These can help generate a list of potential off-targets for subsequent experimental validation.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound derivatives in various cell lines. This data can help in selecting appropriate starting concentrations for your experiments and in assessing the selectivity of the compounds.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 7h | A549 (Lung Carcinoma) | 2.16 | [12][13] |
| This compound Derivative 10f | Bel-7402 (Hepatocarcinoma) | 0.81 | [14][15] |
| K562 (Leukemia) | 1.73 | [15] | |
| MGC-803 (Gastric Carcinoma) | 1.18 | [15] | |
| CaEs-17 (Esophageal Carcinoma) | 3.77 | [15] |
Table 2: Cytotoxic Selectivity of this compound Derivatives in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | Cancer IC50 (µM) | Normal Cell Line | Normal IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| This compound Derivative 7h | A549 | 2.16 | L-02 (Normal Liver) | > 100 | > 46.3 | [12][13] |
| This compound Derivative 10f | Bel-7402 | 0.81 | L-02 (Normal Liver) | 22.1 - 33.9 | 27.3 - 41.8 | [14][15] |
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound's binding to its target protein (e.g., PI3K, Akt) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells through three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody against the target protein (e.g., total Akt).
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize these intensities to the sample kept at 37°C for each treatment group. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates stabilization of the target protein upon binding, confirming target engagement.[16]
Protocol 2: Kinome Profiling to Identify Off-Target Kinases
This protocol describes a general approach for using a competitive binding assay, such as KINOMEscan, to identify unintended kinase targets of this compound.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial service provider (e.g., Eurofins DiscoverX).
-
Assay Principle: The assay typically involves a DNA-tagged kinase that is incubated with an immobilized, active-site directed ligand. This compound is added in competition. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are usually provided as a percentage of control, where a lower percentage indicates stronger binding of this compound to the kinase. The data can be visualized in a "TreeSpot" diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of this compound's selectivity.[1]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound's primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway.
Caption: A logical workflow for troubleshooting and mitigating off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NO-Releasing this compound-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NO-Releasing this compound-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
This technical support center is designed for researchers, scientists, and drug development professionals working with Enmein and its derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: The primary mechanism of cytotoxicity for this compound-type diterpenoids, such as Oridonin, in both normal and cancerous cells is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS disrupts the cellular redox balance, leading to damage of essential cellular components like DNA, proteins, and lipids, which ultimately triggers programmed cell death (apoptosis).
Q2: Why does this compound sometimes show selective cytotoxicity towards cancer cells?
A2: this compound and its derivatives often exhibit a therapeutic window, being more potent against cancer cells than normal cells. This selectivity is largely attributed to the altered metabolic state of cancer cells. Cancer cells typically have higher baseline levels of ROS and often possess a compromised antioxidant defense system. This makes them more susceptible to the additional oxidative stress induced by this compound-type compounds. For example, studies have shown that Oridonin can significantly inhibit the proliferation of colon cancer cells while having no significant cytotoxic effects on normal human colon epithelial cells.
Q3: How can I reduce this compound's cytotoxic effects on my normal control cells during experiments?
A3: If you observe high cytotoxicity in your normal cell lines, consider the following strategies:
-
Dose-Response Curve: Perform a dose-response experiment to determine the specific half-maximal inhibitory concentration (IC50) for your normal cell line. This will help you identify a concentration that is effective against your cancer cell line while minimizing toxicity to normal cells.
-
Structural Modification of this compound: Research has focused on synthesizing this compound derivatives with improved cancer cell selectivity. These derivatives are often designed to target specific pathways that are more active in cancer cells, thereby reducing off-target effects on normal cells.
-
Combination Therapy: Consider using this compound in combination with other agents. Some compounds can selectively protect normal cells from the cytotoxic effects of chemotherapy, a strategy known as "cyclotherapy".[1] This involves transiently arresting the cell cycle of normal cells, making them less susceptible to drugs that target rapidly dividing cells.
-
Targeted Drug Delivery: While more complex, encapsulating this compound in drug delivery systems like nanoparticles can help target the compound to tumor tissues, reducing systemic exposure to normal cells.
Q4: My results for this compound-induced cytotoxicity are inconsistent. What are the potential sources of variability?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell density can significantly impact the outcome.
-
Compound Stability and Purity: Use a consistent batch of your this compound compound and ensure its purity and stability. Impurities or degradation can lead to variable cytotoxic effects.
-
Assay Incubation Time: Maintain consistent incubation times for compound treatment across all experiments.
-
Instrument Variability: Ensure that the plate reader or flow cytometer is properly calibrated and maintained to minimize instrument-related variations.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in normal control cells | The concentration of the this compound compound is too high for the specific normal cell line. | 1. Perform a Dose-Response Curve: Determine the IC50 value for your normal cell line to establish a therapeutic window.2. Reduce Concentration: Use a concentration that is cytotoxic to your cancer cells but has minimal effect on the normal cells. |
| This compound fails to induce apoptosis in the target cancer cell line | The cancer cell line may have developed resistance to this compound-induced apoptosis. | 1. Investigate Resistance Mechanisms: Analyze the expression and activation of pro-survival pathways such as PI3K/Akt or STAT3, as their upregulation can confer resistance. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions. | 1. Standardize Cell Culture: Ensure cells are healthy, in the exponential growth phase, and seeded at a consistent density.2. Verify Compound Integrity: Check the purity and stability of your this compound compound stock.3. Consistent Assay Timing: Strictly adhere to the same incubation times for compound treatment and assay development. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and the related compound Oridonin in various cancer and normal cell lines. A higher IC50 value in normal cells compared to cancer cells indicates selective cytotoxicity.
Table 1: IC50 Values of this compound Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| 7h | A549 | Lung Adenocarcinoma | 2.16 | L-02 | > 100 | > 46.3 | [2] |
| 10f | Bel-7402 | Hepatocarcinoma | 0.81 | L-02 | 22.1 - 33.9 | 27.3 - 41.8 | [3] |
| 10f | K562 | Chronic Myelogenous Leukemia | 1.73 | L-02 | 22.1 - 33.9 | 12.8 - 19.6 | [3] |
| 10f | MGC-803 | Gastric Cancer | 1.18 | L-02 | 22.1 - 33.9 | 18.7 - 28.7 | [3] |
| 10f | CaEs-17 | Esophageal Carcinoma | 3.77 | L-02 | 22.1 - 33.9 | 5.9 - 9.0 | [3] |
Table 2: IC50 Values of Oridonin
| Cancer Cell Line | Cancer Type | IC50 (µM) (48h) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| HCT116 | Colon Cancer | 23.75 | CRL-1790 | Not significantly cytotoxic | High | |
| HCT8 | Colon Cancer | 18.64 | CRL-1790 | Not significantly cytotoxic | High | |
| TE-8 (72h) | Esophageal Squamous Cell Carcinoma | 3.00 | - | - | - | [4] |
| TE-2 (72h) | Esophageal Squamous Cell Carcinoma | 6.86 | - | - | - | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound compounds by measuring the metabolic activity of cells.
Materials:
-
This compound compound stock solution
-
Target cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound stock solution
-
Target cancer and normal cell lines
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the this compound compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
This compound compound stock solution
-
Target cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Signaling Pathway of this compound Derivative-Induced Apoptosis
This diagram illustrates how an this compound derivative (compound 7h) can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to an increase in Reactive Oxygen Species (ROS) and collapse of the Mitochondrial Membrane Potential (MMP).[2]
Caption: this compound derivative inhibiting the PI3K/Akt/mTOR pathway.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxicity of this compound compounds.
Caption: Workflow for assessing this compound's cytotoxicity.
Logical Relationship of Strategies to Reduce Cytotoxicity
This diagram illustrates the logical flow of strategies to mitigate this compound-related cytotoxicity in normal cells.
Caption: Decision-making flow for reducing this compound's cytotoxicity.
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Enmein Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Enmein. The content is based on the divergent total synthesis strategy developed by Dong and coworkers in 2018, which represents a state-of-the-art approach to this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The synthesis of this compound presents several significant challenges:
-
High Oxygenation: The molecule is rich in oxygen-containing functional groups (alcohols, acetals, lactones, ketones), necessitating careful protecting group strategies and chemoselective transformations.
-
Stereochemical Complexity: The rigid cage-like structure contains multiple stereocenters, including two all-carbon quaternary centers at C8 and C10, which are challenging to construct with the correct relative and absolute stereochemistry.
-
Complex Ring System: this compound possesses a unique bridged and fused ring system that requires sophisticated synthetic strategies for its assembly.
Q2: What is the overall strategy of the 2018 Dong synthesis of (-)-Enmein?
A2: The synthesis is a divergent approach that allows for the synthesis of not only (-)-Enmein but also related natural products like (-)-Isodocarpin and (-)-Sculponin R from common intermediates. The key strategic elements are:
-
Early-Stage Cage Formation: A Diels-Alder reaction is used to rapidly construct a bicyclic core, which helps to control the stereochemistry in subsequent steps.
-
One-Pot Acylation/Alkylation/Lactonization: This key step efficiently builds the C-ring and the crucial C8 quaternary center.
-
Reductive Alkenylation: A novel method to construct the D and E rings of the this compound scaffold.
-
Late-Stage Functional Group Manipulations: Final modifications to install the correct oxidation patterns and functional groups for the target natural product.
Troubleshooting Guides for Key Synthetic Stages
Stage 1: Early-Stage Cage Formation via Diels-Alder Reaction
This stage involves the cycloaddition of a Danishefsky-type diene with a cyclic anhydride (B1165640) to form a bicyclic ketone.
Experimental Protocol:
| Step | Reagent/Conditions | Purpose |
| 1 | Danishefsky's Diene, Anhydride | Diels-Alder cycloaddition |
| Toluene, reflux, 15 h | ||
| 2 | Acidic workup | Hydrolysis of silyl (B83357) enol ether |
| 3 | LiAlH4, THF, 0 °C to rt | Selective reduction of anhydride and ketone |
Troubleshooting:
-
Q: Low yield of the Diels-Alder adduct.
-
A: Ensure the diene is freshly prepared or of high purity, as it can be prone to polymerization. The reaction should be run under anhydrous conditions to prevent premature hydrolysis of the diene. The reaction time and temperature may need optimization depending on the specific substrates used.
-
-
Q: Formation of regioisomeric or stereoisomeric products.
-
A: The regioselectivity of the Diels-Alder reaction is generally well-controlled in this system. However, if regioisomers are observed, purification by column chromatography is typically effective. The stereoselectivity is guided by the endo rule; significant formation of the exo product is uncommon but could indicate a thermodynamic equilibrium is being reached at high temperatures.
-
-
Q: Incomplete reduction with LiAlH4.
-
A: LiAlH4 is a very powerful reducing agent. Incomplete reduction may suggest deactivation of the reagent due to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). If selectivity is an issue (i.e., over-reduction), consider using a less reactive hydride source or running the reaction at a lower temperature.
-
Workflow Diagram:
Stage 2: One-Pot Acylation/Alkylation/Lactonization
This crucial step constructs the C-ring and the C8 quaternary center.
Experimental Protocol:
| Step | Reagent/Conditions | Purpose |
| 1 | LDA, THF, -78 °C | Enolate formation |
| 2 | Acylating agent | Acylation |
| 3 | Alkylating agent | Alkylation |
| 4 | Acidic workup | TMS removal and lactonization |
Troubleshooting:
-
Q: Low yield of the desired lactone.
-
A: The success of this one-pot sequence is highly dependent on the precise control of reaction conditions. Ensure that the LDA is freshly prepared or titrated. The temperature must be maintained at -78 °C during enolate formation and subsequent acylation and alkylation to prevent side reactions. The order of addition of reagents is critical.
-
-
Q: Formation of side products from self-condensation or poly-alkylation.
-
A: Slow addition of the acylating and alkylating agents to the pre-formed enolate at low temperature is crucial to minimize these side reactions. Using the correct stoichiometry of all reagents is also essential.
-
-
Q: The final lactonization step does not proceed to completion.
-
A: The acidic workup is necessary to remove the TMS protecting group, which then allows for spontaneous lactonization. If lactonization is incomplete, a slightly stronger acid or longer reaction time for the workup may be required. However, be cautious as harsh acidic conditions can lead to degradation of the product.
-
Logical Relationship Diagram:
Stage 3: Reductive Alkenylation for D/E Ring Formation
This step involves the formation of a lithium enolate followed by a palladium-catalyzed alkenylation.
Experimental Protocol:
| Step | Reagent/Conditions | Purpose |
| 1 | L-selectride, THF, -78 °C | Enolate formation |
| 2 | Pd(OAc)2, PPh3, Alkenyl halide | Palladium-catalyzed alkenylation |
Troubleshooting:
-
Q: Low yield of the alkenylated product.
-
A: The choice of palladium catalyst and ligand is critical. Ensure that the palladium catalyst is active and the phosphine (B1218219) ligand is of high purity. The reaction is sensitive to air and moisture, so it must be carried out under a strict inert atmosphere. The quality of the L-selectride is also important for efficient enolate formation.
-
-
Q: Formation of reduced starting material instead of the alkenylated product.
-
A: This indicates that the enolate is being protonated before it can react with the palladium catalyst. Ensure that all reagents and solvents are scrupulously dry. The rate of addition of the palladium catalyst and alkenyl halide may also need to be optimized.
-
-
Q: Isomerization of the newly formed double bond.
-
A: Double bond isomerization can sometimes be promoted by the palladium catalyst, especially at higher temperatures or with prolonged reaction times. It is important to monitor the reaction closely and work it up as soon as it is complete.
-
Signaling Pathway Analogy:
Stage 4: Late-Stage Functional Group Manipulations
The final steps of the this compound synthesis involve several functional group interconversions to arrive at the natural product. A key transformation is the epimerization of the C3 hydroxyl group.
Experimental Protocol:
| Step | Reagent/Conditions | Purpose |
| 1 | Dess-Martin Periodinane (DMP) | Oxidation of C3-OH to ketone |
| 2 | L-selectride, THF, -78 °C | Stereoselective reduction of ketone |
Troubleshooting:
-
Q: Incomplete oxidation with Dess-Martin Periodinane.
-
A: DMP is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere. The reaction is typically fast at room temperature. If it is sluggish, a slight excess of DMP can be used.
-
-
Q: Low stereoselectivity in the L-selectride reduction.
-
A: L-selectride is a sterically hindered reducing agent, which is key to achieving high stereoselectivity in this step. The reaction must be carried out at low temperature (-78 °C) to maximize selectivity. The purity of the L-selectride is also important.
-
-
Q: Formation of side products during allylic oxidation.
-
A: The subsequent allylic oxidation step can sometimes lead to a mixture of products. The choice of oxidant (e.g., SeO2) and reaction conditions (solvent, temperature) needs to be carefully controlled.
-
Experimental Workflow Diagram:
troubleshooting inconsistent results in Enmein bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enmein bioassays. Inconsistent results can be a significant challenge, and this resource aims to provide structured solutions to common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Compounds
Question: We are observing significant well-to-well and plate-to-plate variability in our IC50 values when testing this compound derivatives. What could be the cause, and how can we improve consistency?
Answer: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors. Here’s a systematic approach to troubleshooting:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound and its derivatives may have limited aqueous solubility. Ensure complete solubilization in your vehicle (e.g., DMSO) before preparing serial dilutions. Visually inspect for precipitation. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variable results. Optimize and strictly adhere to a consistent cell seeding density. Use a cell counter for accuracy and ensure even cell suspension during plating. |
| Assay Edge Effects | Evaporation from wells on the edge of the microplate can concentrate reagents and affect cell growth, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Variations in the timing of compound addition or assay termination can impact results. Standardize all incubation periods meticulously. |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially during serial dilutions and reagent addition, is a major source of variability.[1][2] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Reagent Quality and Preparation | Degradation of reagents (e.g., MTT, lysis buffers) can lead to inconsistent signal. Store all reagents as recommended by the manufacturer and prepare working solutions fresh for each experiment.[1] |
Troubleshooting Workflow for High IC50 Variability
Issue 2: Inconsistent Results in Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Question: Our Western blot results for p-Akt, p-mTOR, and other downstream targets of this compound treatment are not consistent. Sometimes we see the expected decrease in phosphorylation, and other times we don't. Why is this happening?
Answer: Inconsistent Western blot data can be frustrating. Given that this compound and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, reliable measurement of these phosphoproteins is crucial.[3] Here are some common causes and solutions:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Incomplete cell lysis or protein degradation during sample preparation can lead to variable results. Use an appropriate lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times. |
| Inconsistent Protein Quantification | Inaccurate protein concentration measurement will lead to uneven loading on the gel. Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are within the linear range of the assay. |
| Poor Gel Electrophoresis and Transfer | Issues with gel polymerization, running conditions, or protein transfer can all affect the final result. Ensure fresh buffers, proper gel running conditions (voltage/current), and complete transfer to the membrane. A Ponceau S stain can verify transfer efficiency. |
| Antibody Performance | Primary and secondary antibodies can be a significant source of variability. Optimize antibody dilutions and incubation times. Ensure the primary antibody is validated for the target and species. Use fresh antibody solutions and avoid repeated freeze-thaw cycles. |
| Stripping and Re-probing Issues | If you are stripping and re-probing your blots, incomplete stripping or loss of protein can lead to inconsistent results. It is often better to run parallel gels for different targets if possible. |
Experimental Workflow for Western Blot Analysis
Experimental Protocols
1. Cell Viability (MTT) Assay for this compound Compounds
This protocol is a standard method to assess the cytotoxic effects of this compound compounds on cancer cell lines.
Materials:
-
This compound compound of interest
-
Human cancer cell lines (e.g., A549 lung cancer cells)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the this compound compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for PI3K/Akt/mTOR Pathway Analysis
This protocol details the steps to analyze changes in protein phosphorylation in response to this compound treatment.
Materials:
-
This compound compound
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the this compound compound for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal and/or a loading control (e.g., GAPDH).
Signaling Pathway
This compound and the PI3K/Akt/mTOR Pathway
This compound and its derivatives have been identified as potential anticancer agents that can exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound compounds can interfere with this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3]
References
Enhancing the Stability of Enmein for Long-Term Storage: A Technical Support Center
For researchers, scientists, and drug development professionals working with the natural compound Enmein, ensuring its stability during long-term storage is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating the stability challenges associated with this compound.
Troubleshooting Guide: Common Stability Issues with this compound
This section addresses specific issues that may arise during the storage and handling of this compound, providing a structured approach to troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping) | Oxidation or hydrolysis of the this compound molecule. | 1. Immediately assess the storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. Analyze a sample using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. 3. If degradation is confirmed, consider implementing enhanced storage protocols, such as storing under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased peak area or appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | 1. Quantify the extent of degradation by comparing the peak area of this compound to a freshly prepared standard. 2. Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. 3. Review the solvent used for sample preparation. Ensure it is of high purity and free from contaminants that could accelerate degradation. Consider using aprotic solvents if hydrolysis is suspected. |
| Reduced biological activity in assays | Loss of active this compound due to degradation. | 1. Confirm the concentration of the active this compound in your sample using a validated analytical method. 2. If the concentration is lower than expected, this indicates degradation. Follow the steps for "Decreased peak area" to investigate the cause. 3. Prepare fresh solutions of this compound for each experiment to minimize degradation in solution. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | 1. Verify the solvent and concentration used. This compound may have limited solubility in certain aqueous buffers. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins to improve solubility and stability in solution. 3. If precipitation occurs upon storage of a solution, it is a strong indicator of instability. Fresh solutions should be prepared for each use. |
Frequently Asked Questions (FAQs) about this compound Stability
Q1: What are the primary factors that affect the stability of this compound?
A1: Like many natural products, this compound is susceptible to degradation from several environmental factors. The most critical are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Moisture (Humidity): The presence of water can lead to hydrolysis of susceptible functional groups within the this compound structure.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, or metal ions.
-
pH: The stability of this compound in solution can be highly dependent on the pH.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Environment: Store in a desiccator to maintain a low humidity environment.
Q3: How should I prepare and store this compound solutions for experiments?
A3: Due to the potential for instability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared and stored, follow these guidelines:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Light Protection: Use amber vials or wrap the vials in aluminum foil to protect from light.
Q4: What are some strategies to enhance the stability of this compound in a formulation?
A4: To improve the stability of this compound for applications such as in vitro or in vivo studies, consider the following formulation strategies:
-
Use of Excipients:
-
Antioxidants: Include antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to prevent oxidative degradation.
-
Chelating Agents: Add chelating agents such as ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation.
-
Buffering Agents: For aqueous formulations, use a buffering system to maintain the pH at which this compound is most stable. This will require experimental determination.
-
-
Encapsulation:
-
Cyclodextrins: Complexation with cyclodextrins can protect this compound from light, heat, and hydrolysis by encapsulating the molecule.
-
Liposomes or Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can provide a protective barrier against a degrading environment.[1]
-
-
Lyophilization (Freeze-Drying): For solid formulations, lyophilization can be an effective method to remove residual solvent and water, thereby enhancing long-term stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is crucial for identifying the potential degradation pathways of this compound and for developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At the same time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze aliquots at the specified time points by HPLC after appropriate dilution.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. The gradient should be optimized to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Method Development: Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of the parent drug from its degradation products. Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve optimal resolution (Rs > 1.5) between all peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The following tables provide a template for organizing and presenting stability data for this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data | Data |
| 0.1 M NaOH | 24 hours | 60°C | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | 48 hours | 80°C | Data | Data |
| Photolytic (Solution) | ICH Q1B | ICH Q1B | Data | Data |
| Photolytic (Solid) | ICH Q1B | ICH Q1B | Data | Data |
Table 2: Long-Term Stability Data for Solid this compound at Recommended Storage Conditions (-20°C)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Moisture Content (%) |
| 0 | White Powder | 99.8 | 0.1 |
| 3 | Data | Data | Data |
| 6 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
Visualizations
This compound Degradation Pathways
A simplified diagram of potential this compound degradation pathways.
Experimental Workflow for this compound Stability Study
Workflow for conducting a comprehensive stability study of this compound.
Decision Tree for Selecting a Stabilization Strategy
A decision tree to guide the selection of an appropriate stabilization strategy for this compound.
References
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Enmein and Oridonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two natural diterpenoids, Enmein and Oridonin (B1677485). While direct comparative studies on this compound and Oridonin are limited, this document synthesizes available experimental data for Oridonin and various this compound-type diterpenoid derivatives to offer valuable insights for research and drug development. The information is presented through quantitative data summaries, detailed experimental methodologies, and visual diagrams of signaling pathways and workflows.
Comparative Anticancer Activity: In Vitro Efficacy
The anticancer potential of this compound-type diterpenoids and Oridonin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is summarized in the table below. Lower IC50 values denote greater efficacy in inhibiting cancer cell growth. It is important to note that the data for this compound is represented by its derivatives.
| Compound Type | Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound-type | Derivative 7h | A549 | Lung Cancer | 2.16 | [1][2] |
| This compound-type | Parental Compound 4 | A549 | Lung Cancer | 23.83 | [1] |
| This compound-type | Derivative 18 | K562 | Leukemia | 0.24 | [3] |
| This compound-type | Derivative 18 | BEL-7402 | Liver Cancer | 0.87 | [3] |
| This compound-type | Derivative 17 | K562 | Leukemia | 0.39 | [3] |
| This compound-type | Derivative 17 | BEL-7402 | Liver Cancer | 1.39 | [3] |
| Oridonin | Oridonin | TE-8 | Esophageal Cancer | 3.00 ± 0.46 (72h) | [4] |
| Oridonin | Oridonin | TE-2 | Esophageal Cancer | 6.86 ± 0.83 (72h) | [4] |
| Oridonin | Oridonin | HGC-27 | Gastric Cancer | 9.266 ± 0.409 (48h) | [5] |
| Oridonin | Oridonin | MGC803 | Gastric Cancer | 11.06 ± 0.400 (48h) | [5] |
| Oridonin | Oridonin | AGS | Gastric Cancer | 2.627 ± 0.324 (48h) | [5] |
| Oridonin | Oridonin | PC3 | Prostate Cancer | ~20-40 | [5] |
| Oridonin | Oridonin | DU145 | Prostate Cancer | ~30-60 | [5] |
| Oridonin | Oridonin | HepG2 | Liver Cancer | ~40 | [5] |
| Oridonin | Oridonin | BxPC-3 | Pancreatic Cancer | ~40 | [5] |
Mechanisms of Anticancer Action
Both this compound-type diterpenoids and Oridonin exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
This compound-type Diterpenoids Signaling Pathway
This compound-type diterpenoid derivatives have been shown to induce apoptosis and cell cycle arrest by targeting key signaling pathways. For instance, derivative 7h has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[1][2] This inhibition leads to downstream effects that promote apoptosis and halt the proliferation of cancer cells.
Oridonin Signaling Pathways
Oridonin exhibits a broader spectrum of activity by targeting multiple signaling pathways. It is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Furthermore, Oridonin can cause cell cycle arrest at different phases, depending on the cancer cell type, and can also induce autophagy.
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound-type derivatives or Oridonin for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[7]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, caspases) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[11]
Experimental and Comparative Logic
The evaluation of the anticancer activity of this compound and Oridonin follows a logical progression from in vitro screening to mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Enmein and its Analogs as PI3K/Akt/mTOR Pathway Inhibitors: A Comparative Guide
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver of tumorigenesis. Consequently, inhibitors of this pathway are a major focus of cancer drug development.[1][2][3] Natural products have long been a valuable source of novel therapeutic agents, and Enmein, an ent-kaurene (B36324) diterpenoid, and its analogs have emerged as promising candidates for targeting the PI3K/Akt/mTOR pathway.
This guide provides a comparative analysis of the inhibitory effects of this compound-type diterpenoids on the PI3K/Akt/mTOR pathway, with a focus on a potent this compound derivative and the closely related compound, Oridonin. While direct extensive studies on this compound's activity are limited, research on its derivatives and structural analogs provides significant insights into its potential as a PI3K/Akt/mTOR inhibitor.
Overview of this compound-Type Diterpenoids and Oridonin
This compound-type diterpenoids are a class of natural compounds that have garnered attention for their anticancer properties.[4] A recent study highlighted a novel 1,14-epoxy this compound-type diterpenoid derivative, compound 7h , which demonstrated significant inhibitory effects against A549 lung cancer cells by targeting the PI3K/Akt/mTOR pathway.[4][5]
Oridonin, another ent-kauranoid diterpenoid isolated from the herb Rabdosia rubescens, is structurally similar to this compound and has been more extensively studied.[6][7][8] It has been shown to inhibit the PI3K/Akt/mTOR pathway in a variety of cancer cell lines, including breast, prostate, and oral cancers.[7][8][9] Given the wealth of data on Oridonin, it serves as a valuable benchmark for understanding the potential of this compound-type compounds as PI3K/Akt/mTOR inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of the this compound derivative 7h and Oridonin against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 7h | A549 (Lung Cancer) | 2.16 | [4] |
| Oridonin | HMEC-PIK3CAH1047R (Breast Epithelial) | ~1.5 (as part of an extract) | [6] |
| 4T1 (Breast Cancer) | Not specified | [7][10] | |
| MCF-7 (Breast Cancer) | Not specified | [7][10] | |
| MDAMB-231 (Breast Cancer) | Not specified | [7][10] | |
| PC3 (Prostate Cancer) | Not specified | [8] | |
| DU145 (Prostate Cancer) | Not specified | [8] | |
| UM1 (Oral Squamous Cell Carcinoma) | Not specified | [9] | |
| SCC25 (Oral Squamous Cell Carcinoma) | Not specified | [9] |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Both the this compound derivative 7h and Oridonin exert their anticancer effects by inhibiting key proteins in the PI3K/Akt/mTOR signaling cascade. This inhibition leads to downstream effects such as cell cycle arrest and apoptosis.
Mechanism studies have shown that compound 7h induces G0/G1 arrest and apoptosis in A549 cells through the inhibition of the PI3K/Akt/mTOR pathway.[4] Similarly, Oridonin has been demonstrated to suppress the phosphorylation of Akt and downstream targets like mTOR in various cancer cells.[6][7] It has been suggested that Oridonin may function as an ATP-competitive Akt inhibitor.[6]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound-type diterpenoids.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for this compound-type diterpenoids.
Experimental Protocols
Validation of the inhibitory effect of compounds on the PI3K/Akt/mTOR pathway typically involves a series of in vitro cellular and molecular assays. Below are generalized protocols based on methodologies cited in the referenced studies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative 7h or Oridonin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt/mTOR pathway, particularly their phosphorylation status, which indicates pathway activation.
-
Cell Lysis: Treat cells with the test compound for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
The following diagram outlines the general workflow for validating a PI3K/Akt/mTOR inhibitor.
Caption: General experimental workflow for validating a PI3K/Akt/mTOR pathway inhibitor.
Comparison with Other PI3K/Akt/mTOR Inhibitors
The field of PI3K/Akt/mTOR pathway inhibitors is extensive, with numerous synthetic compounds in clinical development or already approved for cancer treatment.[2][11] These include pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[12]
In one study, the inhibitory effect of Oridonin was compared to the dual PI3K/mTOR inhibitor BEZ235 .[6] The study found that an extract containing Oridonin showed comparable growth inhibition in HMEC-PIK3CAH1047R cells to BEZ235.[6] This suggests that Oridonin and, by extension, other potent this compound-type diterpenoids, could have efficacy comparable to well-established synthetic inhibitors.
The following diagram illustrates the logical relationship in comparing this compound-type compounds to other inhibitors.
Caption: Logical framework for comparing this compound-type compounds with other PI3K/Akt/mTOR inhibitors.
Conclusion
The available evidence strongly suggests that this compound-type diterpenoids, exemplified by the derivative 7h and the analog Oridonin, are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. These natural products demonstrate significant anticancer activity in vitro, including inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. While more direct research on this compound is needed, the data from its close relatives highlight its potential as a valuable lead compound for the development of novel anticancer therapies targeting this critical signaling pathway. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enmein-Type and Other Ent-Kaurane Diterpenoids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of enmein-type ent-kaurane diterpenoids and other notable compounds within the same class. Due to the limited availability of specific experimental data on the parent compound this compound, this guide will focus on a well-characterized this compound-type derivative as a representative for comparison. The objective is to present a clear, data-driven overview of their performance, supported by experimental evidence and detailed methodologies to aid in drug discovery and development efforts.
Introduction to ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids are a class of natural products characterized by a tetracyclic kaurane (B74193) skeleton. Widely found in the plant kingdom, particularly in the Isodon genus, these compounds have garnered significant attention for their diverse and potent biological activities, most notably their anticancer effects. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide will compare the performance of an this compound-type diterpenoid with other prominent ent-kaurane diterpenoids such as Oridonin, Eriocalyxin B, and Lasiokaurin.
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of various ent-kaurane diterpenoids against a range of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound-Type Derivative (7h) | A549 | Lung Carcinoma | 2.16 | [1][2] |
| L-02 (normal liver cells) | - | >100 | [1][2] | |
| Oridonin | A549 | Lung Carcinoma | 17.21 | |
| SKOV3 | Ovarian Cancer | 17.21 | ||
| OVCAR-3 | Ovarian Cancer | 13.9 | ||
| A2780 | Ovarian Cancer | 12.1 | ||
| Eriocalyxin B | MDA-MB-231 | Triple-Negative Breast Cancer | ~3 | [3] |
| MCF-7 | Breast Adenocarcinoma | >100 | [3] | |
| Lasiokaurin | SK-BR-3 | Breast Cancer | 1.59 | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | [4][5] | |
| BT-549 | Breast Cancer | 2.58 | [4][5] | |
| MCF-7 | Breast Adenocarcinoma | 4.06 | [4][5] | |
| T-47D | Breast Cancer | 4.16 | [4][5] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of ent-kaurane diterpenoids is attributed to their ability to modulate critical cellular signaling pathways. Below is a comparative overview of the known mechanisms for the selected compounds.
This compound-Type Diterpenoid (Derivative 7h)
Recent studies on a novel this compound-type diterpenoid derivative, compound 7h, have elucidated its mechanism of action in non-small cell lung cancer cells (A549). Compound 7h was found to induce G0/G1 cell cycle arrest and apoptosis.[1][2] This activity is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway .[1][2] Molecular docking studies further suggest that this compound exhibits a high binding affinity to PI3Kα, potentially acting as a novel PI3K inhibitor.[1]
Oridonin
Oridonin, one of the most extensively studied ent-kaurane diterpenoids, exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis and cell cycle arrest in various cancer cells. Oridonin modulates several signaling pathways, including the inhibition of the PI3K/Akt and NF-κB pathways.
Eriocalyxin B
Eriocalyxin B has demonstrated potent anticancer activity, particularly in triple-negative breast cancer cells. Its mechanism of action involves the induction of apoptosis through the inhibition of STAT3 phosphorylation and the NF-κB signaling pathway.[3] It directly targets the p50 subunit of NF-κB, preventing its binding to DNA response elements.
Lasiokaurin
Lasiokaurin has shown significant anticancer activity in breast cancer models.[4][5] It induces G2/M cell cycle arrest and apoptosis.[4][5] Mechanistic studies have revealed that Lasiokaurin inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.[3][6] Furthermore, it has been found to regulate PLK1, a key regulator of mitosis.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with the desired concentrations of the compound for the indicated time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Harvest: Collect cells after treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights the potent anticancer activities of this compound-type and other ent-kaurane diterpenoids. While sharing a common chemical scaffold, these compounds exhibit distinct potencies and mechanisms of action. The this compound-type derivative shows promising activity through the inhibition of the PI3K/Akt/mTOR pathway. Other compounds like Eriocalyxin B and Lasiokaurin demonstrate efficacy by targeting additional critical pathways such as NF-κB and STAT3. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating further investigation and development of this promising class of natural products. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Design, Synthesis, and Anticancer Activity of Novel this compound-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Emodin and Paclitaxel Efficacy in Breast Cancer Cells
In the landscape of breast cancer therapeutics, both natural compounds and established chemotherapeutic agents are under continuous investigation to refine treatment strategies. This guide provides a detailed comparison of the in vitro efficacy of Emodin, a natural anthraquinone (B42736) derivative, and Paclitaxel, a widely used mitotic inhibitor, in breast cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights.
It is important to note that the initial query for "Enmein" did not yield relevant results in the context of breast cancer research. The similarity in nomenclature suggests a possible typographical error for "Emodin," a compound with documented activity against breast cancer cells. Therefore, this comparative guide focuses on Emodin and Paclitaxel.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the key quantitative data on the efficacy of Emodin and Paclitaxel in various breast cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Emodin and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Assay |
| Emodin | Bcap-37 | Not explicitly stated, but growth inhibition was dose-dependent up to 40 µM | 24, 48, 72 hours | MTT Assay |
| ZR-75-30 | Not explicitly stated, but growth inhibition was dose-dependent up to 40 µM | 24, 48, 72 hours | MTT Assay | |
| Paclitaxel | MCF-7 | IC50 values of 1 µM, 0.5 µM, and 0.1 µM | 24, 48, and 72 hours, respectively | Not specified |
| MDA-MB-231 | Not explicitly stated, but concentrations up to 100 nM were used | 24, 72, 120 hours | Not specified | |
| Cal51 | Not explicitly stated, but concentrations up to 100 nM were used | 24, 72, 120 hours | Not specified |
Table 2: Apoptosis Induction by Emodin and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | Concentration | Apoptosis Rate | Method |
| Emodin | Bcap-37 | 40 µM | Highest observed apoptotic rate | Flow Cytometry (Annexin V/PI) |
| ZR-75-30 | 40 µM | Highest observed apoptotic rate | Flow Cytometry (Annexin V/PI) | |
| Paclitaxel | MCF-7 | 0-20 ng/ml | Up to 43% of cell population | Morphological Identification |
| MCF-7 | 0-20 ng/ml | Up to 38% (DNA strand breaks) | Not specified |
Table 3: Cell Cycle Arrest Induced by Emodin and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | Concentration | Cell Cycle Phase Arrest |
| Emodin | Not specified | Not specified | Not specified in provided results |
| Paclitaxel | MCF-7 | 1, 5, 10, 25, and 50 nmol/L | G2/M arrest |
| Non-apoptotic cells | Not specified | G2 arrest |
Mechanisms of Action: A Comparative Overview
Emodin exerts its anti-cancer effects through the induction of apoptosis. This is achieved by modulating the expression of key apoptosis-related proteins. Specifically, Emodin has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2] Furthermore, Emodin treatment leads to an upregulation of the tumor suppressor protein p53.[1][2]
Paclitaxel , a member of the taxane (B156437) family of chemotherapeutic drugs, has a well-established mechanism of action that involves the disruption of microtubule dynamics.[3] By binding to the β-tubulin subunit of microtubules, Paclitaxel stabilizes them and prevents their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division.[4] This interference with microtubule function leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3][5][6] The apoptotic response to Paclitaxel-induced mitotic arrest is complex and can involve the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the modulation of cyclin-dependent kinases.[7] Additionally, Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Emodin and Paclitaxel in breast cancer cells.
References
- 1. Emodin induces apoptosis of human breast cancer cells by modulating the expression of apoptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin induces apoptosis of human breast cancer cells by modulating the expression of apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Committing to cell division may be clue to cancer cell growth | Center for Cancer Research [ccr.cancer.gov]
- 4. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neem Seed Oil Induces Apoptosis in MCF-7 and MDA MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Unveiling the Apoptotic Power of Enmein: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the apoptotic pathway induced by Enmein and its alternatives, Doxorubicin and Paclitaxel. This document provides a detailed analysis of their mechanisms, supported by experimental data, to aid in the evaluation of their therapeutic potential.
This compound, a natural diterpenoid, has demonstrated promising anti-cancer properties by inducing programmed cell death, or apoptosis, in cancer cells. Understanding the intricacies of its induced apoptotic pathway is crucial for its development as a potential therapeutic agent. This guide delves into the molecular mechanisms of this compound-induced apoptosis, presenting a comparative analysis with two widely used chemotherapy drugs, Doxorubicin and Paclitaxel, with a focus on their effects on the A549 non-small cell lung cancer cell line.
The Apoptotic Pathway of this compound: A Multi-pronged Attack
This compound and its structurally similar analogue, Oridonin, initiate apoptosis through a sophisticated mechanism that involves the interplay of several key signaling pathways. Experimental evidence suggests that this compound's apoptotic cascade is primarily mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the generation of reactive oxygen species (ROS).
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. A derivative of this compound, compound 7h, has been shown to effectively inhibit this pathway in A549 cells, leading to the induction of apoptosis. This inhibition disrupts the pro-survival signals within the cancer cell, tipping the balance towards cell death.
Furthermore, this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress damages cellular components and triggers the intrinsic apoptotic pathway. A key event in this pathway is the regulation of the Bcl-2 family of proteins. This compound and its analogues have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases.
Caspases, a family of protease enzymes, are the executioners of apoptosis. The activation of initiator caspases, such as caspase-9, triggers a cascade that ultimately leads to the activation of effector caspases, like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Apoptotic Pathway Induced by this compound.
Comparative Performance: this compound vs. Doxorubicin and Paclitaxel
To provide a clear comparison, the following table summarizes the key performance indicators of this compound (represented by its analogue Oridonin and derivative 7h), Doxorubicin, and Paclitaxel in the A549 lung cancer cell line.
| Parameter | This compound/Oridonin/Derivative 7h | Doxorubicin | Paclitaxel |
| IC50 (48h) | ~2.16 µM (7h) | ~2.2 µM | ~1.92 µM |
| Mechanism of Action | PI3K/Akt/mTOR inhibition, ROS generation, Intrinsic apoptosis | DNA intercalation, Topoisomerase II inhibition, ROS generation | Microtubule stabilization, Mitotic arrest, Intrinsic apoptosis |
| Effect on Bax/Bcl-2 Ratio | Increases | Increases | Increases |
| Caspase-3 Activation | Increases | Increases | Increases |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, or Paclitaxel for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat A549 cells with the respective IC50 concentrations of this compound, Doxorubicin, or Paclitaxel for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Experimental Workflow for Apoptosis Analysis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated A549 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through the inhibition of the PI3K/Akt/mTOR pathway and the generation of ROS. Its efficacy, as indicated by the IC50 value of its derivative, is comparable to that of the established chemotherapeutic drugs Doxorubicin and Paclitaxel in A549 cells. The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of this compound and to design future studies aimed at elucidating its full potential in cancer therapy.
Unveiling the Anticancer Potential of β-Elemene: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of β-elemene, a natural compound extracted from the herb Curcuma wenyujin, across various human cancer cell lines. We present a synthesis of experimental data, detail the methodologies for key assays, and visualize the intricate signaling pathways modulated by this promising therapeutic agent.
Comparative Efficacy of β-Elemene: A Quantitative Overview
The cytotoxic and antiproliferative effects of β-elemene have been evaluated in a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of β-elemene in different cancer cell lines, showcasing its broad-spectrum anticancer activity.
| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (hours) | Assay |
| Glioblastoma | U87 | Not explicitly stated, but antiproliferative activity was observed. | - | - |
| SHG-44 | Not explicitly stated, but antiproliferative activity was observed. | - | - | |
| Lung Cancer | A549 | 80 | - | CCK-8 |
| A549/DDP (cisplatin-resistant) | 80 | - | CCK-8 | |
| Oral Squamous Cell Carcinoma | Tca-8113 | Dose-dependent suppression of growth. | 48 | MTT |
| Tca-8113-CDDP (cisplatin-resistant) | Dose-dependent suppression of growth. | 48 | MTT | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Concentration-dependent inhibition of viability. | - | - |
| BT549 | Concentration-dependent inhibition of viability. | - | - | |
| Colorectal Cancer | HCT116 (KRAS mutant) | Synergistic effect observed with cetuximab (125 µg/mL β-elemene). | - | CCK-8 |
| Lovo (KRAS mutant) | Synergistic effect observed with cetuximab (125 µg/mL β-elemene). | - | CCK-8 | |
| HCT116p53-/- | 71.75 | 24 | CCK-8 |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
β-Elemene exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
Apoptosis Induction
Studies have consistently shown that β-elemene triggers apoptosis in various cancer cells. This is often demonstrated by an increase in the population of Annexin V-positive cells, activation of caspases (key executioner proteins in apoptosis), and modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. For instance, in glioblastoma cells, β-elemene has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[1]
Cell Cycle Arrest
β-Elemene has also been found to halt the progression of the cell cycle at different phases, depending on the cancer cell type. This prevents the cancer cells from dividing and multiplying. For example, in oral squamous cell carcinoma cells, the combination of β-elemene and cisplatin (B142131) has been observed to induce cell cycle arrest.[2]
Signaling Pathways Modulated by β-Elemene
The anticancer activities of β-elemene are underpinned by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. β-elemene has been shown to inhibit this pathway, contributing to its anticancer effects. In cisplatin-resistant lung cancer cells, β-elemene, in combination with cisplatin, enhances the cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[3]
Caption: β-Elemene inhibits the PI3K/AKT/mTOR signaling pathway.
ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. In some cancer contexts, β-elemene can activate this pathway to induce apoptosis. For example, in human gastric cancer cells, elemene activates the p-ERK1/2 signaling pathway, leading to apoptosis.[4] Conversely, in triple-negative breast cancer, a combination of β-elemene and 5-FU was found to inhibit the RAF-MEK-ERK pathway.[5]
Caption: β-Elemene can activate the ERK/MAPK pathway to induce apoptosis.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. β-elemene has been demonstrated to suppress the activation of STAT3. In glioblastoma cells, β-elemene suppresses the phosphorylation of STAT3, as well as its upstream activators JAK2 and Src.[1][6] This inhibition of the JAK2/STAT3 pathway has also been observed in cisplatin-resistant oral squamous cell carcinoma cells.[2]
Caption: β-Elemene suppresses the JAK/STAT3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the anticancer effects of β-elemene.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of β-elemene and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with β-elemene for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with β-elemene and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of β-elemene on signaling pathways.
-
Protein Extraction: Treat cells with β-elemene, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-ERK, etc.).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
β-Elemene demonstrates significant anticancer activity across a broad range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/AKT/mTOR, ERK/MAPK, and STAT3. This compilation of data and experimental protocols provides a valuable resource for researchers investigating the therapeutic potential of β-elemene and for the development of novel anticancer strategies. Further cross-validation in additional cell lines and in vivo models will be crucial to fully elucidate its clinical utility.
References
- 1. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Study on mechanism of action of β-elemene in inhibiting cisplatin resistance in lung cancer through LncRNA LINC00511 [frontiersin.org]
- 4. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Elemene Enhances the Chemotherapeutic Effect of 5-Fluorouracil in Triple-Negative Breast Cancer via PI3K/AKT, RAF-MEK-ErK, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway [por-journal.com]
A Comparative Analysis of Enmein and Its Synthetic Derivatives: Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Enmein, a natural ent-kauranoid diterpenoid, has long been recognized for its diverse biological activities. However, its therapeutic application has been limited by factors such as modest potency and unfavorable pharmacokinetic properties. This has spurred considerable interest in the chemical modification of the this compound scaffold to generate synthetic derivatives with enhanced efficacy and selectivity. This guide provides a comparative study of this compound and its synthetic derivatives, focusing on their anticancer, antibacterial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The synthesis of this compound derivatives has led to the discovery of compounds with significantly improved biological activities compared to the parent molecule. These derivatives often feature modifications at specific positions on the this compound backbone, leading to enhanced interactions with biological targets.
Anticancer Activity
A significant focus of this compound derivatization has been the enhancement of its cytotoxic effects against various cancer cell lines. Modifications, particularly at the C-6 and C-14 positions, have yielded compounds with substantially lower IC50 values.
Table 1: Comparative Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. Parent | Reference |
| Parent Compound 4 * | A549 (Lung Cancer) | 23.83 | - | [1] |
| Derivative 7h | A549 (Lung Cancer) | 2.16 | 11.03 | [1] |
| Oridonin (related parent) | K562 (Leukemia) | >50 | - | [2] |
| Spiro-lactone Derivative | K562 (Leukemia) | 0.40 | >125 | [2] |
| This compound-type Derivative 12b | Bel-7402 (Liver Cancer) | 0.88 | - | [2] |
| This compound-type Derivative 16n | K562 (Leukemia) | 0.08 | >625 | [2] |
| Note: Compound 4 is a novel 1,14-epoxy this compound-type diterpenoid used as the parental compound for synthesis of derivative 7h.[1] |
Antibacterial Activity
The antibacterial potential of this compound has also been successfully amplified through chemical synthesis. The introduction of moieties such as NO-donors has resulted in derivatives with potent activity against Gram-positive bacteria.
Table 2: Comparative Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Parent Compound 8 | S. aureus | >100 | [1] |
| Parent Compound 8 | B. subtilis | >100 | [1] |
| Derivative 9b | S. aureus | 4 | [1] |
| Derivative 9d | B. subtilis | 2 | [1] |
| Oridonin (related parent) | M. phlei | 8 | [3] |
| This compound-type Derivative 37 | M. phlei | 0.5 | [3] |
| This compound-type Derivative 38 | M. phlei | 0.5 | [3] |
| This compound-type Derivative 39 | M. phlei | 0.5 | [3] |
| Note: Compound 8 is an this compound-type 6,7-seco-ent-kauranoid used as the parent compound for the synthesis of derivatives 9a-i.[1] |
Anti-inflammatory Activity
While less explored, the anti-inflammatory properties of this compound derivatives are a promising area of research. Anemonin (B149956), a natural product with structural similarities, has demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators.[4] Further studies are warranted to systematically evaluate the anti-inflammatory potential of a broader range of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Broth Microdilution for Antibacterial Susceptibility
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several potent anticancer this compound derivatives, such as compound 7h, exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound derivatives leads to cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR pathway inhibited by this compound derivatives.
Experimental Workflow for Comparative Analysis
The systematic evaluation of this compound and its derivatives involves a multi-step process, from synthesis to detailed biological characterization.
Caption: Workflow for this compound derivative development and evaluation.
Structure-Activity Relationship (SAR)
The enhanced biological activities of this compound derivatives are closely linked to their structural modifications. Key SAR observations include:
-
Substitution at C-6 and C-14: Introduction of various functional groups at these positions has been shown to significantly enhance anticancer and antibacterial activities.[1][2]
-
α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone system in the A-ring of some derivatives is crucial for their potent antiproliferative effects.
-
Lipophilicity: Modifications that alter the lipophilicity of the molecule can influence its cell permeability and, consequently, its biological activity.
Conclusion
The synthetic derivatives of this compound represent a promising class of compounds with significantly enhanced anticancer and antibacterial activities compared to the parent molecule. The targeted modifications of the this compound scaffold, guided by structure-activity relationship studies, have led to the identification of lead compounds with potent and selective biological effects. Further investigation into the anti-inflammatory properties and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. The detailed experimental protocols and understanding of the underlying mechanisms of action provided in this guide serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on the this compound scaffold.
References
Enmein Compounds: A Comparative Guide to Anti-Proliferative Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative selectivity of Enmein compounds against other established anti-cancer agents. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
Executive Summary
This compound-type diterpenoids and their derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Notably, certain derivatives exhibit a high degree of selectivity, showing potent cytotoxicity towards cancer cells while remaining relatively non-toxic to normal cells. This selective action, coupled with their unique mechanisms of action involving the PI3K/Akt/mTOR signaling pathway and apoptosis induction, positions this compound compounds as promising candidates for further investigation in cancer therapy.
Comparative Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound compound derivatives compared to conventional chemotherapeutic drugs. The data highlights the potency and selectivity of these compounds.
Table 1: Anti-proliferative Activity of this compound Derivative 7h
| Compound | Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound Derivative 7h | A549 (Lung Carcinoma) | 2.16 | L-02 (Human Liver) | >100 | >46.3 |
| HCT116 (Colon Carcinoma) | 4.82 | ||||
| MCF-7 (Breast Adenocarcinoma) | 7.53 | ||||
| Parent Compound 4 | A549 (Lung Carcinoma) | 23.83 | L-02 (Human Liver) | >100 | >4.2 |
| Taxol (Paclitaxel) | A549 (Lung Carcinoma) | 3.54 |
Data sourced from a study on novel this compound-type diterpenoid derivatives targeting the PI3K/Akt/mTOR signaling pathway.[1] The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity.
Table 2: Anti-proliferative Activity of NO-Releasing this compound Derivative 10f
| Compound | Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound Derivative 10f | Bel-7402 (Hepatoma) | 0.81 | L-02 (Human Liver) | 29.9 | 36.9 |
| K562 (Leukemia) | 1.73 | ||||
| MGC-803 (Gastric Cancer) | 1.18 | ||||
| CaEs-17 (Esophageal Cancer) | 3.77 | ||||
| Oridonin (Lead Compound) | Bel-7402 (Hepatoma) | 6.67 | L-02 (Human Liver) | 16.1 | 2.4 |
| Parent Compound 9 | Bel-7402 (Hepatoma) | 15.15 | L-02 (Human Liver) | 24.5 | 1.6 |
Data sourced from a study on NO-releasing this compound-type diterpenoid derivatives.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound compounds are provided below.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Test compounds (this compound derivatives, etc.)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compounds for the specified duration.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Signaling Pathways
This compound compounds exert their anti-proliferative effects through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
This compound derivatives, such as compound 7h, have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer.[1] This inhibition leads to the suppression of downstream signaling that promotes cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound compounds.
Apoptosis Induction Pathway
This compound compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis often involves the activation of caspases, a family of protease enzymes that execute the cell death program.
Caption: Induction of apoptosis by this compound compounds via caspase activation.
Experimental Workflow
The general workflow for validating the anti-proliferative selectivity of this compound compounds is outlined below.
Caption: A typical experimental workflow for assessing this compound compounds.
Conclusion
The experimental data presented in this guide demonstrate that this compound compounds, particularly novel synthetic derivatives, possess potent and selective anti-proliferative activity against various cancer cell lines. Their ability to target key oncogenic signaling pathways like PI3K/Akt/mTOR while inducing apoptosis, all with a favorable selectivity profile compared to normal cells, underscores their potential as a valuable new class of anti-cancer therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy.
References
- 1. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Enmein and Other Kinase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Enmein, a natural diterpenoid, with other established kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The information presented is supported by experimental data to offer an objective evaluation for cancer research and drug development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapeutics. This compound, an ent-kaurane diterpenoid, and its derivatives have emerged as promising natural product-based anticancer agents. This guide focuses on a novel this compound-type diterpenoid derivative, compound 7h, and compares its inhibitory action with three well-characterized PI3K/Akt/mTOR pathway inhibitors: Buparlisib (B177719) (BKM120), Pictilisib (GDC-0941), and Dactolisib (BEZ235).
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The primary mechanism of action for the this compound derivative and the compared kinase inhibitors involves the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway, when aberrantly activated in cancer cells, promotes uncontrolled cell growth and survival.
This compound Derivative (Compound 7h): A novel derivative of this compound, compound 7h, has been demonstrated to exert its anticancer effects by directly inhibiting the PI3K/Akt/mTOR pathway. This inhibition leads to the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells.
Buparlisib (BKM120): Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ). By inhibiting PI3K, Buparlisib effectively blocks downstream signaling through Akt and mTOR, leading to decreased cell proliferation and induction of apoptosis in various tumor models.[1]
Pictilisib (GDC-0941): Pictilisib is a potent inhibitor of Class I PI3K, with high affinity for the p110α and p110δ isoforms.[2][3] Its mechanism involves blocking the PI3K-mediated signaling, which results in the inhibition of Akt phosphorylation and subsequent downstream events, ultimately leading to reduced tumor cell growth and survival.[3]
Dactolisib (BEZ235): Dactolisib is a dual inhibitor, targeting both PI3K and mTOR kinases (mTORC1 and mTORC2).[4] This dual-targeting approach provides a more comprehensive blockade of the pathway, leading to potent antitumor activity by inhibiting cell growth, proliferation, and inducing apoptosis.[5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the this compound derivative and the selected kinase inhibitors against the A549 human lung carcinoma cell line.
| Compound | Target(s) | IC50 in A549 Cells (µM) | Reference(s) |
| This compound Derivative (7h) | PI3K/Akt/mTOR | 2.16 | |
| Buparlisib (BKM120) | pan-PI3K | Not explicitly stated, but inhibits A549 cell cycle | [6] |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | 1.03 - 1.22 | [2] |
| Dactolisib (BEZ235) | PI3K, mTOR | 0.375 - 0.62 | [4][7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general workflows for the key experiments cited in this guide.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: General workflows for key experimental assays.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a compound, which represents the concentration required to inhibit cell growth by 50%.
Materials:
-
96-well cell culture plates
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (this compound derivative, Buparlisib, Pictilisib, Dactolisib)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
A549 cells
-
Complete culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the test compounds at specified concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
6-well cell culture plates
-
A549 cells
-
Complete culture medium
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with the test compounds for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Conclusion
The this compound derivative, compound 7h, demonstrates significant potential as an anticancer agent by effectively inhibiting the PI3K/Akt/mTOR signaling pathway, a mechanism shared with established kinase inhibitors such as Buparlisib, Pictilisib, and Dactolisib. While its in vitro potency in A549 cells appears to be in a similar micromolar range to some established inhibitors, further comprehensive studies are warranted to fully elucidate its comparative efficacy and selectivity profile. The provided experimental protocols offer a standardized framework for conducting such comparative analyses, which are crucial for the continued development of novel and effective cancer therapies.
References
- 1. A Phase II Trial of Buparlisib in Patients with Platinum-Resistant Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Co-treatment with BEZ235 enhances chemosensitivity of A549/DDP cells to cisplatin via inhibition of PI3K/Akt/mTOR signaling and downregulation of ERCC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
Unveiling the Preclinical Promise of Elemene: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies highlights the therapeutic potential of Elemene, a natural compound derived from the traditional Chinese medicinal herb Curcuma wenyujin. The analysis, consolidating data from numerous in vitro and in vivo models, positions β-elemene, its primary active component, as a promising candidate in oncology, with emerging evidence of its anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of Elemene's performance against established therapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Elemene in Oncology: A Multi-Faceted Anti-Cancer Agent
Elemene has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines and animal models, including non-small cell lung cancer, breast cancer, glioblastoma, and osteosarcoma. Its therapeutic action is not limited to a single mechanism but rather involves a multi-targeted approach, a key differentiator from many conventional chemotherapies.
Key Anti-Cancer Mechanisms of β-Elemene:
-
Induction of Apoptosis: β-elemene has been shown to trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle.
-
Inhibition of Angiogenesis and Metastasis: Elemene can impede the formation of new blood vessels that tumors need to grow and can inhibit the spread of cancer cells to other parts of the body.
-
Immune System Modulation: It has been observed to enhance the body's natural anti-tumor immune response.
A significant body of preclinical evidence points to the synergistic effects of β-elemene when used in combination with standard-of-care chemotherapeutic agents such as cisplatin, doxorubicin, and temozolomide. This combination not only enhances the efficacy of these drugs but also has been shown to reverse multidrug resistance in some cancer cells.
Comparative Efficacy in Preclinical Cancer Models
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of β-elemene, both as a monotherapy and in combination, with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of β-Elemene in Human Cancer Cell Lines
| Cell Line | Cancer Type | β-Elemene IC50 (µg/mL) | Comparator Drug | Comparator IC50 | Source |
| T24 | Bladder Cancer | 72.8 | - | - | [1] |
| 5637 | Bladder Cancer | 47.4 | - | - | [1] |
| TCCSUP | Bladder Cancer | 61.5 | - | - | [1] |
| J82 | Bladder Cancer | 3.661 | - | - | [1] |
| UMUC-3 | Bladder Cancer | 68 | - | - | [1] |
| RT4 | Bladder Cancer | 72.12 | - | - | [1] |
| SW780 | Bladder Cancer | 37.894 | - | - | [1] |
| A549 | Non-Small Cell Lung | Not specified | Cisplatin (10 µM) | Viability reduced | [2] |
| NCI-H1650 | Non-Small Cell Lung | Not specified | Cisplatin (10 µM) | Viability reduced | [2] |
| MG63/Dox | Doxorubicin-Resistant Osteosarcoma | Not specified | Doxorubicin | IC50: 32.67 µg/mL | [3] |
| Saos-2/Dox | Doxorubicin-Resistant Osteosarcoma | Not specified | Doxorubicin | IC50: 44.16 µg/mL | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of β-Elemene in Xenograft Models
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition | Source |
| A549 (NSCLC) | β-Elemene | Not specified | Significant | [2] |
| A549 (NSCLC) | Cisplatin | Not specified | Significant | [2] |
| A549 (NSCLC) | β-Elemene + Cisplatin | Not specified | Further suppression | [2] |
| Saos-2/Dox | Doxorubicin | Not specified | - | [4] |
| Saos-2/Dox | Doxorubicin + β-Elemene | Not specified | Significantly inhibited tumorigenesis | [4] |
Elemene's Potential in Inflammation and Neuroprotection
Beyond its well-documented anti-cancer properties, emerging preclinical data suggests that β-elemene possesses both anti-inflammatory and neuroprotective capabilities.
Anti-Inflammatory Effects
In various preclinical models, β-elemene has been shown to modulate key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5] Some studies have indicated that the anti-inflammatory activity of β-elemene is comparable to that of dexamethasone.[4] This is achieved, in part, by inhibiting the NF-κB and MAPK signaling pathways.[6]
Table 3: Comparative Anti-Inflammatory Effects of β-Elemene
| Model | Key Inflammatory Markers | β-Elemene Effect | Comparator Drug | Comparator Effect | Source |
| LPS-stimulated macrophages | TNF-α, IL-1β, IL-6 | Inhibition of production | Dexamethasone | Similar inhibitory effect | [4][5] |
| SNI rat model | TNF-α, IL-1β, IL-6 | Reversal of upregulation | - | - | [5] |
Neuroprotective Potential
Preliminary studies are beginning to shed light on the neuroprotective effects of β-elemene. Research in animal models of neuropathic pain has demonstrated that β-elemene can alleviate pain by inhibiting spinal neuroinflammation.[5] Further investigation is warranted to fully elucidate its mechanisms of action and compare its efficacy against established neuroprotective agents.
Signaling Pathways and Experimental Workflows
The multifaceted therapeutic effects of Elemene are underpinned by its ability to modulate a complex network of intracellular signaling pathways.
Caption: Key signaling pathways modulated by β-elemene.
The validation of Elemene's therapeutic potential relies on a series of well-defined experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic effects of β-elemene in rats with neuropathic pain by inhibition of spinal astrocytic ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative In Silico Analysis of Enmein and its Analogs Against Key Cancer-Associated Protein Targets
A comprehensive guide for researchers and drug development professionals detailing the binding affinities and interaction mechanisms of Enmein-type diterpenoids with crucial proteins implicated in cancer signaling pathways. This report synthesizes available molecular docking data to provide a comparative overview of their potential as targeted therapeutic agents.
This guide presents a comparative analysis of the in silico docking studies of this compound-type diterpenoids, a class of natural products with recognized anticancer properties, against a panel of key protein targets involved in cell proliferation, survival, and apoptosis. Due to the limited availability of direct comparative docking studies for this compound itself, this guide incorporates data from a closely related and well-studied this compound-type diterpenoid derivative, referred to as compound 7h in the source literature, and the structurally similar ent-kaurane diterpenoid, Oridonin (B1677485). This approach provides a valuable predictive framework for understanding the potential multi-targeted inhibitory profile of this compound.
The primary focus of this analysis is on proteins within the PI3K/Akt/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer. Additionally, interactions with other significant cancer-related targets such as NF-κB are considered to provide a broader perspective on the potential mechanisms of action.
Comparative Docking Analysis
The binding affinities of an this compound-type diterpenoid derivative and Oridonin with various protein targets have been evaluated through molecular docking simulations. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative value generally signifies a stronger and more stable binding affinity.
| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Potential Therapeutic Area |
| This compound-type derivative (7h) | PI3Kα | 6GVF | -11.6 | PRO835, GLY837, MET811, ILE633, SER629, ASN170 (van der Waals interactions noted) | Anticancer |
| This compound-type derivative (7h) | Akt1 | 6HHF | Data not specified | Not specified | Anticancer |
| This compound-type derivative (7h) | mTOR | 4JT6 | Data not specified | Not specified | Anticancer |
| Oridonin | AKT1 | - | -11.40 | Not specified | Anticancer (Triple-Negative Breast Cancer) |
| Oridonin | EGFR | - | Data not specified | Not specified | Anticancer (Triple-Negative Breast Cancer) |
| Oridonin | NFKB1 | - | Data not specified | Not specified | Anticancer (Triple-Negative Breast Cancer) |
| Oridonin | MAPK1 | - | Data not specified | Not specified | Anticancer (Triple-Negative Breast Cancer) |
| Oridonin | SRC | - | Data not specified | Not specified | Anticancer (Triple-Negative Breast Cancer) |
Note: The docking score for the this compound-type derivative (7h) with Akt1 and mTOR was reported to be superior to its parent compound, but the specific values were not provided in the cited literature. Similarly, while Oridonin was docked against multiple targets, only the binding energy for AKT1 was explicitly stated.
Experimental and Computational Protocols
The methodologies employed in the cited docking studies form the basis of this comparative guide. A generalized workflow, representative of the common steps in such in silico analyses, is provided below.
Molecular Docking Workflow
A typical molecular docking study involves several key stages, from target and ligand preparation to the final analysis of the interaction.
Caption: A generalized workflow for in silico molecular docking studies.
Specific Methodologies from Cited Studies:
-
This compound-type Diterpenoid Derivative (7h) Study: The potential protein targets for this compound were predicted using the PharmMapper platform . The molecular docking simulations were then performed to evaluate the binding affinity with the identified targets, including PI3Kα (PDB ID: 6GVF), Akt1 (PDB ID: 6HHF), and mTOR (PDB ID: 4JT6)[1]. The docking results indicated that compound 7h exhibited a strong binding affinity, particularly with PI3Kα, suggesting it as a primary target[1].
-
Oridonin Study: For the docking of Oridonin, the protein receptors and the ligand were prepared and saved in PDBQT format. The docking simulations were carried out using the AutoDock Vina program, which employs a Lamarckian genetic algorithm. A grid box with dimensions of 60 x 60 x 60 points and a spacing of 0.375 Å was centered on the binding site of the target proteins. The resulting binding conformations with the lowest binding energies were selected for further analysis, and the interactions were visualized using PyMOL software[2].
Signaling Pathway Context
The protein targets evaluated in these docking studies are key components of signaling pathways that are fundamental to cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its inhibition is a major strategy in cancer therapy.
Caption: Inhibition of key cancer signaling pathways by this compound-type diterpenoids.
The docking results, particularly the strong binding affinity of the this compound-type derivative for PI3Kα, suggest that these compounds may exert their anticancer effects through the modulation of this critical signaling pathway. The inhibition of PI3K, Akt, and mTOR can lead to the suppression of cell proliferation and the induction of apoptosis.[1] The predicted interaction of Oridonin with NFKB1 further suggests a broader anti-inflammatory and anticancer mechanism.[2]
Logical Comparison of Docking Results
The comparative analysis of docking scores, even when considering structurally similar compounds, provides valuable insights into their potential therapeutic efficacy.
Caption: A logical framework for the comparative analysis of docking data.
The docking scores for both the this compound-type derivative and Oridonin against key proteins in the PI3K/Akt pathway are highly favorable (<-11 kcal/mol), indicating strong binding potential. This suggests that the this compound-type diterpenoid scaffold is a promising starting point for the design of potent inhibitors of this pathway. While direct comparative data for this compound against a wider range of targets is still needed, the existing evidence strongly supports its potential as a multi-targeted anticancer agent. Further in vitro and in vivo studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of this compound and its derivatives.
References
The Role of Reactive Oxygen Species in the Anticancer Activity of Enmein-Related Diterpenoids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS) is a key mechanism underlying the anticancer activity of several natural compounds. This guide provides a comparative analysis of the role of ROS production in the therapeutic action of Oridonin, a major bioactive diterpenoid isolated from Rabdosia rubescens, the same plant source as Enmein. Emerging evidence indicates that this compound-type diterpenoids, often synthesized from Oridonin, induce apoptosis through similar oxidative stress-triggered pathways. This guide will objectively compare the performance of Oridonin with other ROS-inducing anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Comparative Analysis of ROS-Inducing Anticancer Agents
The following tables summarize quantitative data on the effects of Oridonin and comparable natural compounds—Piperlongumine, Curcumin, and Parthenolide—on ROS production and apoptosis in various cancer cell lines.
Table 1: Induction of Reactive Oxygen Species (ROS) in Cancer Cells
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in ROS (approx.) | Measurement Method |
| Oridonin | SW1116 (Colorectal) | 100 µM | 2 h | Not specified, but significant increase | DHE Staining |
| HeLa (Cervical) | 20-120 µM | 1-24 h | Concentration-dependent increase | DCFH-DA Assay | |
| MCF-7 (Breast) | 10 µg/mL (NPs) | 24 h | Significant increase | DCFH-DA Staining | |
| Piperlongumine | A549 (Lung) | 30 µM | Not Specified | ~5-fold decrease in GSH/GSSG ratio | Not Specified |
| 786-O (Kidney), SKBR3 (Breast), Panc1 (Pancreatic) | 5-15 µM | 24-48 h | Significant induction | Not Specified | |
| Curcumin | A549/D16 (Docetaxel-resistant Lung) | 40 µM | 48 h | Significant increase | DCFH-DA Assay |
| HCT116R (Resistant Colorectal) | 54.3 µM | Not Specified | Significant increase | Not Specified | |
| Parthenolide | MGC-803 (Gastric) | Not Specified | Not Specified | Significant increase, reversed by catalase | Not Specified |
| Lymphoid Malignancy Cell Lines | 5-10 µM | 72 h | Significant increase | Flow Cytometry |
Table 2: Induction of Apoptosis in Cancer Cells
| Compound | Cell Line | Concentration | Treatment Time | % Apoptotic Cells (approx.) | Measurement Method |
| Oridonin | HepG2 (Liver) | 25 µM | 8 h | ~34% increase | Annexin V-PE |
| HGC27 (Gastric) | 20 µM | 24 h | ~26% | Annexin V/7-AAD | |
| A549/D16 (Docetaxel-resistant Lung) | 40 µM | 48 h | ~43% (early + late) | Annexin V | |
| Piperlongumine | A549 (Lung) | 30 µM | Not Specified | ~38% (late apoptosis) | Flow Cytometry |
| WRO (Thyroid) | Not Specified | Not Specified | Significant increase | Not Specified | |
| Curcumin | A549/D16 (Docetaxel-resistant Lung) | 40 µM | 48 h | ~24% (early apoptosis) | Annexin V |
| Parthenolide | Lymphoid Malignancy Cell Lines | 5-10 µM | 72 h | Significant increase | Morphological Analysis |
Key Signaling Pathways and Experimental Workflows
The generation of ROS by these compounds triggers a cascade of intracellular events culminating in apoptosis. The diagrams below illustrate the central signaling pathways and a typical experimental workflow for investigating ROS-mediated cell death.
Caption: Oridonin induces mitochondrial ROS, leading to apoptosis via p53 and MAPK pathways.
Caption: Workflow: Cell treatment followed by ROS and apoptosis detection via flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Measurement of Intracellular ROS using DCFDA/H2DCFDA
This protocol is for the detection of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA).
Materials:
-
DCFDA/H2DCFDA stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (serum-free or without phenol (B47542) red for fluorescence measurement)
-
Positive control (e.g., H₂O₂) and Negative control (e.g., N-acetyl-L-cysteine, NAC)
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest cells (adherent or suspension) and adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed serum-free medium or PBS.[1][2]
-
Staining: Prepare a working solution of H2DCFDA (typically 10-50 µM) in serum-free medium or PBS. Add the H2DCFDA working solution to the cell suspension.[1]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[1]
-
Washing: Centrifuge the cells at a low speed (e.g., 400 x g for 5 minutes). Remove the supernatant and wash the cells twice with pre-warmed PBS to remove any excess probe that has not entered the cells.[1]
-
Treatment: Resuspend the stained cells in fresh, pre-warmed medium and treat with the desired concentrations of the test compound (e.g., Oridonin) and controls for the specified duration.
-
Analysis: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the fluorescence intensity in the FITC channel (excitation ~488 nm, emission ~525 nm).[2][3]
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the test compound for the desired time. Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization and neutralize immediately.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).[4]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
β-Elemene: A Comparative Analysis of its Efficacy Against Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-elemene, a sesquiterpene isolated from the traditional Chinese medicinal herb Rhizoma zedoariae, has garnered significant attention in oncology research for its broad-spectrum anticancer activities. Unlike many cytotoxic chemotherapy agents, β-elemene has demonstrated a favorable safety profile with lower toxicity to normal cells. Its primary role in cancer therapy is increasingly seen as a chemosensitizer and an agent that can reverse multidrug resistance, thereby enhancing the efficacy of standard chemotherapy drugs. This guide provides a comparative overview of β-elemene's efficacy, drawing on available preclinical data, and contrasts it with standard chemotherapy agents. While direct head-to-head monotherapy comparisons in single studies are limited, this document synthesizes available data to offer a comprehensive perspective for research and development professionals.
Comparative Efficacy: β-Elemene vs. Standard Chemotherapy
β-elemene has been shown to inhibit the proliferation of a wide range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of β-elemene in various cancer cell lines as reported in several preclinical studies. For a comparative perspective, IC50 values for standard chemotherapy agents in similar cancer types are also provided from separate studies.
Disclaimer: The IC50 values presented below are compiled from different studies and are for informational purposes only. Direct comparison of these values should be made with caution, as experimental conditions such as cell lines, treatment duration, and assay methods can vary significantly between studies.
| Cancer Type | Cell Line | Treatment | IC50 Value |
| Ovarian Cancer | A2780 | β-elemene | 65 µg/mL |
| A2780/CP (Cisplatin-resistant) | β-elemene | 75 µg/mL | |
| T-24 | Cisplatin | 68.0 µM (48h) | |
| T-24 | Cisplatin + β-elemene (40 µg/mL) | 7.0 µM (48h) | |
| Breast Cancer | MB-468 | β-elemene | 52.59 µg/mL (24h), 17.81 µg/mL (48h) |
| MB-468 | Paclitaxel | 2.449 µg/mL (24h), 1.698 µg/mL (48h) | |
| Glioblastoma | U-87 MG | β-elemene | 88.6 µg/mL |
| Non-Small Cell Lung Cancer | A549 | β-elemene | 27.5 µg/mL |
| H460 | β-elemene | 70.6 µg/mL | |
| Gingival Squamous Cell Carcinoma | YD-38 | Cisplatin | Dose-dependent inhibition (1 to 64 µM) |
| YD-38 | Cisplatin + β-elemene (40 µg/mL) | Significantly enhanced inhibition | |
| Osteosarcoma | Saos-2/Dox (Doxorubicin-resistant) | Doxorubicin + β-elemene | Significantly enhanced tumor inhibition in vivo |
Mechanism of Action: Signaling Pathways
β-elemene exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). It has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways modulated by β-elemene leading to anticancer effects.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
β-elemene and/or standard chemotherapy agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of β-elemene, a standard chemotherapy agent, or a combination of both. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow
Caption: Workflow for comparing the in vitro efficacy of β-elemene and chemotherapy.
Conclusion
The available preclinical evidence suggests that β-elemene is a promising anticancer agent, particularly when used to enhance the efficacy of standard chemotherapy and overcome drug resistance. While direct monotherapy comparisons are not extensively documented, the data indicates that β-elemene's primary strength may lie in its synergistic effects. Its ability to induce apoptosis and arrest the cell cycle through the modulation of key signaling pathways, combined with a favorable safety profile, makes it a compelling candidate for further investigation in combination therapy regimens. Researchers are encouraged to conduct direct comparative studies to elucidate the full potential of β-elemene as a standalone or combination therapy in various cancer types.
In Vivo Antitumor Efficacy of Enmein Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of Enmein derivatives, focusing on available preclinical data. This compound, an ent-kaurane diterpenoid derived from plants of the Rabdosia genus, and its derivatives have garnered interest for their potential as anticancer agents. This document summarizes key in vivo findings, details experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.
Data Summary and Comparison
The in vivo antitumor effects of this compound derivatives have been investigated in preclinical models, demonstrating their potential to inhibit tumor growth. Below is a summary of the available data for a novel this compound-type diterpenoid derivative, compound 7h , and a structurally related ent-kaurane diterpenoid, Oridonin (B1677485) , which is also found in Rabdosia species.
| Compound | Animal Model | Cancer Cell Line | Dosage | Administration Route | Tumor Growth Inhibition | Primary Signaling Pathway | Reference |
| This compound Derivative 7h | Nude mice | A549 (Non-small cell lung cancer) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Significant inhibition of tumor growth | PI3K/Akt/mTOR | [1] |
| Oridonin | SCID mice | LAPC-4 (Prostate cancer) | 0.1 mg/g (pure); 0.02 mg/g (in Rabdosia rubescens extract) | Gavage | Significant inhibition of tumor growth | NF-κB | [2] |
Note: In vivo quantitative data for this compound derivative 7h, such as specific dosage and tumor growth inhibition percentage, were not available in the reviewed literature abstracts. The data for Oridonin is included as a relevant comparison due to its structural similarity and co-occurrence in Rabdosia species.[2]
Signaling Pathways
This compound derivatives have been shown to exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway (Target of this compound Derivative 7h)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that is often dysregulated in cancer.[1] Inhibition of this pathway can lead to decreased cancer cell growth and survival.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound derivative 7h.
NF-κB Signaling Pathway (Target of Oridonin)
The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[2] Its inhibition can suppress tumor growth and promote apoptosis.
Caption: NF-κB signaling pathway inhibited by Oridonin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. The following are generalized protocols based on standard practices for xenograft models.
Xenograft Tumor Model Workflow
This workflow outlines the key steps involved in a typical in vivo xenograft study to evaluate the antitumor efficacy of a compound.
Caption: General workflow for an in vivo xenograft tumor model experiment.
Key Experimental Details
1. Cell Lines and Culture:
-
A549 (Human non-small cell lung carcinoma): Typically cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
LAPC-4 (Human prostate cancer): Maintained in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and 1 nM R1881.
2. Animal Models:
-
Nude Mice (Athymic): Lacking a thymus, these mice have a deficient T-cell system, preventing the rejection of human tumor xenografts.
-
SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T and B lymphocytes, providing a robust model for tumor engraftment.[2]
3. Tumor Implantation:
-
Cancer cells are harvested during their exponential growth phase.
-
A specific number of cells (e.g., 1-5 x 10^6) are suspended in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to enhance tumor formation.
-
The cell suspension is subcutaneously injected into the flank of the mice.
4. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The this compound derivative or control vehicle is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule.
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues may be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for signaling pathway proteins.[1]
Conclusion
The available preclinical data, although limited, suggests that this compound derivatives, such as compound 7h, hold promise as antitumor agents. The primary mechanism of action for the studied derivative involves the inhibition of the PI3K/Akt/mTOR signaling pathway. Comparison with the structurally similar compound Oridonin, which targets the NF-κB pathway, highlights the potential for diverse mechanisms of action within the broader class of ent-kaurane diterpenoids.
Further in vivo studies on a wider range of this compound derivatives are warranted to establish a more comprehensive understanding of their structure-activity relationships, efficacy across different cancer types, and detailed mechanisms of action. The experimental protocols and workflows provided in this guide offer a foundational framework for the design and execution of such future preclinical investigations.
References
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the safety profiles of Enmein, a naturally derived diterpenoid, and its related compounds. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes associated signaling pathways to inform preclinical safety assessments.
This compound is a 6,7-seco-ent-kaurane diterpenoid derived from Oridonin (B1677485), a compound isolated from plants of the Isodon species. These compounds have garnered interest for their potential therapeutic applications, particularly in oncology. Understanding their safety profiles is paramount for their development as drug candidates. This guide focuses on a comparative analysis of their cytotoxicity and known toxicological parameters, alongside the cellular mechanisms underlying their activity.
Quantitative Safety and Activity Profile
The following tables summarize the available quantitative data on the toxicity and cytotoxic activity of this compound, its precursor Oridonin, and other related diterpenoid compounds.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| Oridonin | Mice | Not Specified | 35-40 | [1][2] |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.
Table 2: In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | K562 | Human Chronic Myelogenous Leukemia | 0.22 | [3] |
| Isodocarpin | K562 | Human Chronic Myelogenous Leukemia | 0.19 | [3] |
| Nodosin | K562 | Human Chronic Myelogenous Leukemia | 0.46 | [3] |
| Oridonin | K562 | Human Chronic Myelogenous Leukemia | 0.90 | [3] |
| Oridonin | A549 | Human Lung Carcinoma | >100 (weak) | [4] |
| Compound 7h (this compound derivative) | A549 | Human Lung Carcinoma | 2.16 | [4] |
| Compound 7h (this compound derivative) | L-02 | Human Normal Liver Cells | >100 | [4] |
| Jianshirubesin A (this compound-type) | Multiple | Various Cancer Lines | Significant | [5] |
| Jianshirubesin B (this compound-type) | Multiple | Various Cancer Lines | Significant | [5] |
| Jianshirubesin C (this compound-type) | Multiple | Various Cancer Lines | Significant | [5] |
| Luanchunin A | HL-60 | Human Promyelocytic Leukemia | 4.81 | [1] |
| Luanchunin B | HL-60 | Human Promyelocytic Leukemia | 3.52 | [1] |
IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
General Toxicity Profile of Diterpenoid Alkaloids
Diterpenoid alkaloids, the broader class to which this compound belongs, are known to exhibit a range of toxic effects. The primary concerns are cardiotoxicity and neurotoxicity.[6][7] These toxicities are often structure-dependent, with modifications to the core structure influencing the safety profile. For instance, some synthetic derivatives of this compound-type diterpenoids have shown selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.[4]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism of action for Oridonin and its derivatives, including this compound-type compounds, is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[8][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is often dysregulated in cancer.[11][12] Inhibition of this pathway by this compound and related compounds can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[8][9]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by compounds like Oridonin and this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 420)
This protocol outlines the general procedure for determining the acute oral toxicity of a substance.
Methodology:
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[13]
-
Animal Preparation: Healthy, young adult rodents (e.g., rats or mice) are acclimatized to laboratory conditions and fasted overnight before dosing.[14]
-
Dosing: The test substance is administered as a single oral dose via gavage.[15]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
-
Gross Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.[13]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data.[14]
Cell Viability/Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[16]
-
Treatment: The cells are treated with various concentrations of the test compounds.[16]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert MTT into formazan (B1609692) crystals.[17]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[17]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[18]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specified duration.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.[19]
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase to prevent staining of RNA.[19]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.[19]
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is used to detect and quantify specific proteins in a sample.
Methodology:
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).
-
Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound and its related diterpenoid compounds, particularly derivatives of Oridonin, exhibit promising anticancer activity, which appears to be mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR signaling pathway. While quantitative data on the acute toxicity of this compound itself is limited, the available information on Oridonin and the selective cytotoxicity of some this compound derivatives against cancer cells suggest a therapeutic window that warrants further investigation. The experimental protocols provided in this guide offer a standardized approach for conducting preclinical safety and efficacy studies. Future research should focus on obtaining more comprehensive in vivo toxicity data for this compound and its most promising analogs to fully assess their potential as clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. The neurotoxicity induced by engineered nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. This compound-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy Induced Cardiotoxicity: A State of the Art Review on General Mechanisms, Prevention, Treatment and Recent Advances in Novel Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 14. In vivo PK/Tox - Enamine [enamine.net]
- 15. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frequency of cardiotoxicity following intramuscular administration of epinephrine in emergency department patients with anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The neurotoxicity induced by engineered nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Cardiotoxicity of emetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Enmein: A Guide for Laboratory Professionals
Key Chemical and Physical Properties of Enmein
Understanding the characteristics of this compound is fundamental to determining the appropriate disposal route.
| Property | Value | Reference |
| Molecular Formula | C20H26O6 | [1][2] |
| Molecular Weight | 362.4 g/mol | [1][2] |
| Appearance | Solid (presumed) | |
| Solubility | Data not readily available | |
| Reactivity | Data not readily available |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[3]
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for hazardous chemical waste disposal and should be adapted to institutional and local regulations.
1. Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with "Hazardous Waste" and the full chemical name, "this compound".[4][5]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4][6]
-
Segregate solid waste from liquid waste. If this compound is in a solution, make every effort to separate the solid from the liquid if it is safe to do so.[4]
2. Waste Containment:
-
Use a container that is compatible with this compound. The container must be in good condition, leak-proof, and have a tightly sealing lid.[4][5]
-
For liquid waste, use secondary containment, such as a larger, unbreakable container, to prevent spills.[5]
3. Spill and Emergency Procedures:
-
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.[3]
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[3]
-
Place all contaminated materials, including absorbent and cleaning supplies, into a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been removed.[3]
-
-
In case of fire:
4. Final Disposal:
-
Consult with a Professional Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[7][8][9] Do not dispose of this compound down the drain or in the regular trash.[5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This will typically include the chemical name, quantity, and hazard information.[4]
-
Storage Pending Disposal: Store the labeled and sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by the disposal service.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general hazardous waste disposal principles. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance on chemical waste disposal. The absence of a specific, official disposal protocol for this compound underscores the importance of a cautious and compliant approach.
References
- 1. This compound | C20H26O6 | CID 352542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enemin | C20H26O6 | CID 6097406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. my.enmu.edu [my.enmu.edu]
- 5. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 6. nswai.org [nswai.org]
- 7. Home - EWMI [ewmi.com]
- 8. Environmental Management, Inc. [emiok.com]
- 9. EMSI: Home [enviroexperts.net]
Essential Safety and Logistical Information for Handling Enmein
Enmein is a diterpenoid lactone, a class of naturally occurring compounds that can exhibit biological activity.[1][2][3][4] As with any chemical of unknown toxicity, caution should be exercised to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound powder, appropriate personal protective equipment should be worn to prevent skin and respiratory exposure.[5] The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex, inspected before use | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If weighing or handling large quantities that may generate dust, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne powder. |
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[5]
-
Avoid generating dust. Use appropriate tools for weighing and transferring the powder.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the area where this compound is handled.[6]
Disposal Plan
-
Dispose of this compound waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, such as gloves, weighing paper, and empty containers, should be placed in a sealed, labeled waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spill Response
In the event of a spill, follow the established laboratory protocol for handling solid chemical spills. The following workflow provides a general guideline.
Caption: Workflow for handling a chemical spill.
References
- 1. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
